molecular formula C17H17N4NaO6 B1668342 Carbazochrome salicylate CAS No. 13051-01-9

Carbazochrome salicylate

Numéro de catalogue: B1668342
Numéro CAS: 13051-01-9
Poids moléculaire: 396.3 g/mol
Clé InChI: JZMQADOQZYQTFU-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbazochrome salicylate is a coagulant.

Propriétés

IUPAC Name

sodium;(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea;2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMQADOQZYQTFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N4NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873395
Record name Carbazochrome salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-01-9
Record name Carbazochrome salicylate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazochrome salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAZOCHROME SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4OD401LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Carbazochrome Salicylate: A Deep Dive into its Mechanism of Action on Capillary Fragility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Capillary fragility, characterized by the propensity of capillaries to rupture and cause subcutaneous bleeding, is a clinical concern in various pathological conditions. Carbazochrome (B1668341) salicylate (B1505791), a derivative of adrenaline, has been utilized for its hemostatic properties, particularly in mitigating capillary bleeding. This technical guide provides a comprehensive examination of the molecular mechanisms through which carbazochrome salicylate exerts its effects on capillary fragility. The primary mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, leading to the stabilization of the endothelial barrier. This guide will detail the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of this compound's action.

Core Mechanism of Action: Stabilization of the Endothelial Barrier

The structural and functional integrity of the capillary endothelium is paramount in maintaining vascular homeostasis and preventing fragility. This compound, primarily through its active metabolite carbazochrome sodium sulfonate (also referred to as AC-17), directly targets the endothelial barrier, enhancing its resilience to permeability-inducing agents.

The cornerstone of carbazochrome's action lies in its ability to counteract the effects of various vasoactive substances that are known to increase vascular permeability. Key studies have demonstrated that carbazochrome effectively reverses the endothelial barrier dysfunction induced by inflammatory mediators such as tryptase, thrombin, and bradykinin (B550075).[1][2] This effect is achieved through the inhibition of agonist-induced phosphoinositide hydrolysis, a critical signaling pathway in the regulation of endothelial permeability.[1]

Inhibition of the Phosphoinositide Signaling Pathway

Vasoactive agonists like bradykinin and thrombin bind to their respective G protein-coupled receptors (GPCRs) on the endothelial cell surface. This binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the reorganization of the actin cytoskeleton and the disruption of endothelial cell junctions, thereby increasing permeability.

Carbazochrome intervenes in this pathway by reducing the formation of IP3 in a concentration-dependent manner.[1] By inhibiting the hydrolysis of phosphoinositides, carbazochrome effectively dampens the downstream signaling events that lead to increased capillary fragility.

G cluster_0 cluster_1 Vasoactive Agonists Vasoactive Agonists GPCR GPCR Vasoactive Agonists->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cytoskeletal Reorganization Cytoskeletal Reorganization Ca2+ Release->Cytoskeletal Reorganization PKC Activation->Cytoskeletal Reorganization Junctional Disruption Junctional Disruption Cytoskeletal Reorganization->Junctional Disruption Increased Permeability Increased Permeability Junctional Disruption->Increased Permeability Carbazochrome Carbazochrome Carbazochrome->PLC inhibits

Carbazochrome's inhibition of the phosphoinositide pathway.
Preservation of Endothelial Cell Adherens Junctions and Cytoskeletal Integrity

The increased intracellular calcium and PKC activation triggered by vasoactive agents lead to the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1] This disruption creates intercellular gaps, facilitating the leakage of fluids and blood components into the surrounding tissue.

Immunofluorescence studies have shown that carbazochrome reverses the tryptase-induced formation of actin stress fibers and the disruption of VE-cadherin in porcine aortic endothelial cells (PAECs).[1] By maintaining the integrity of VE-cadherin at cell-cell junctions and preventing the pathological reorganization of the actin cytoskeleton, carbazochrome reinforces the endothelial barrier.

Quantitative Data on the Efficacy of Carbazochrome

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the effects of carbazochrome on endothelial permeability and related parameters.

Table 1: In Vitro Efficacy of Carbazochrome (AC-17) on Endothelial Permeability

Vasoactive AgentCarbazochrome (AC-17) ConcentrationEffect on PermeabilityReference
Tryptase0.1 - 1 µMReversal of barrier dysfunction[1]
Thrombin0.1 - 1 µMReversal of barrier dysfunction[1]
Bradykinin0.1 - 1 µMReversal of barrier dysfunction[1]

Table 2: In Vitro Effect of Carbazochrome (AC-17) on Inositol Triphosphate (IP3) Formation

AgonistCarbazochrome (AC-17) ConcentrationEffect on [3H]IP3 FormationReference
Bradykinin0.1 - 10 µMConcentration-dependent reduction[1]
Thrombin0.1 - 10 µMConcentration-dependent reduction[1]

Table 3: In Vivo Efficacy of Carbazochrome in a Rat Model of Increased Vascular Permeability

Treatment GroupCarbazochrome Dose (mg/kg, i.v.)Effect on Ioxaglate-Increased Vascular PermeabilityReference
Control--
Carbazochrome1Attenuated
Carbazochrome5Statistically significant attenuation
Carbazochrome10Statistically significant attenuation

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to be a resource for researchers in the field.

In Vitro Endothelial Barrier Function Assay

This protocol is based on the measurement of transendothelial transport of albumin-conjugated Evans blue, as described in the study by Sendo et al. (2003).[1]

Objective: To quantify the permeability of a cultured endothelial cell monolayer.

Materials:

  • Porcine Aortic Endothelial Cells (PAECs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Bovine Serum Albumin (BSA)

  • Evans blue dye

  • Vasoactive agents (tryptase, thrombin, bradykinin)

  • Carbazochrome sodium sulfonate (AC-17)

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture PAECs on the microporous membrane of Transwell inserts until a confluent monolayer is formed.

  • Preparation of Albumin-Evans Blue Complex: Prepare a solution of BSA in culture medium and add Evans blue dye. Incubate to allow complex formation.

  • Treatment:

    • Pre-incubate the endothelial monolayers with varying concentrations of carbazochrome or vehicle for a specified time (e.g., 30 minutes).

    • Add the vasoactive agent to the upper chamber of the Transwell insert.

  • Permeability Measurement:

    • Add the albumin-Evans blue complex to the upper chamber.

    • At various time points, collect samples from the lower chamber.

    • Measure the absorbance of the samples at a specific wavelength (e.g., 620 nm) using a spectrophotometer to determine the concentration of the translocated albumin-Evans blue complex.

  • Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control.

G A Culture PAECs on Transwell inserts to confluence C Pre-incubate with Carbazochrome or vehicle A->C B Prepare Albumin-Evans Blue complex E Add Albumin-Evans Blue to upper chamber B->E D Add Vasoactive Agent to upper chamber C->D D->E F Collect samples from lower chamber at time points E->F G Measure absorbance of samples (620 nm) F->G H Calculate and analyze permeability G->H

Workflow for in vitro endothelial permeability assay.
Immunofluorescence Analysis of VE-Cadherin and Actin Stress Fibers

This protocol provides a general framework for the immunofluorescent staining of key cytoskeletal and junctional proteins in endothelial cells.

Objective: To visualize the effect of carbazochrome on the organization of VE-cadherin and actin stress fibers in endothelial cells.

Materials:

  • PAECs cultured on glass coverslips

  • Vasoactive agent (e.g., tryptase)

  • Carbazochrome sodium sulfonate (AC-17)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against VE-cadherin

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cultured PAECs on coverslips with the vasoactive agent in the presence or absence of carbazochrome.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against VE-cadherin diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.

Measurement of [3H]Inositol Triphosphate (IP3) Formation

This protocol outlines the measurement of agonist-induced IP3 formation in endothelial cells.

Objective: To quantify the inhibitory effect of carbazochrome on the production of the second messenger IP3.

Materials:

  • Cultured PAECs

  • [3H]myo-inositol

  • Agonists (bradykinin, thrombin)

  • Carbazochrome sodium sulfonate (AC-17)

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Scintillation counter

Procedure:

  • Metabolic Labeling: Label the cellular inositol phospholipids (B1166683) by incubating the PAECs with [3H]myo-inositol for 24-48 hours.

  • Treatment: Pre-incubate the labeled cells with varying concentrations of carbazochrome followed by stimulation with the agonist for a short period (e.g., 30 seconds).

  • Extraction: Stop the reaction by adding ice-cold TCA to precipitate proteins and extract the soluble inositol phosphates.

  • Chromatographic Separation: Separate the different inositol phosphates using a Dowex anion-exchange column. Elute [3H]IP3 with a specific buffer.

  • Quantification: Measure the radioactivity of the eluted [3H]IP3 fraction using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the agonist-induced IP3 formation in the absence of carbazochrome.

Role of Hyaluronic Acid and Prostaglandins

While the primary mechanism of this compound on capillary fragility is well-supported by evidence of its action on the phosphoinositide pathway and endothelial barrier integrity, its potential interaction with hyaluronic acid and the prostaglandin (B15479496) synthesis pathway has been a subject of scientific inquiry. Hyaluronic acid is a component of the endothelial glycocalyx and plays a role in regulating vascular permeability. Prostaglandins are potent inflammatory mediators that can influence vascular tone and permeability. However, based on the currently available scientific literature, there is no direct evidence to suggest that this compound exerts its primary effect on capillary fragility through the modulation of hyaluronidase (B3051955) activity or the inhibition of cyclooxygenase and prostaglandin synthesis in endothelial cells. Further research would be necessary to definitively establish or exclude these pathways as secondary or contributing mechanisms of action.

Conclusion

This compound effectively reduces capillary fragility by stabilizing the endothelial barrier. Its core mechanism of action is the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells. This action prevents the disruption of VE-cadherin-mediated cell-cell junctions and the formation of actin stress fibers, thereby maintaining the integrity of the capillary endothelium. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in conditions associated with increased capillary fragility. Future research could explore the long-term effects of carbazochrome on endothelial cell function and its potential synergistic effects with other agents aimed at improving vascular integrity.

References

An In-Depth Technical Guide to the Biochemical Pathway of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent with a dual mechanism of action that contributes to the cessation of bleeding. This technical guide provides a comprehensive overview of its biochemical pathways, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The primary action of the carbazochrome moiety involves the activation of platelet α-adrenoreceptors, leading to a signaling cascade that culminates in platelet aggregation and adhesion. Concurrently, it exhibits a capillary-stabilizing effect, reducing vascular hyperpermeability. While the precise role of the salicylate component is not fully elucidated, it is believed to contribute to the overall therapeutic effect. This document aims to be a foundational resource for researchers and professionals involved in the study and development of hemostatic agents.

Introduction

Carbazochrome salicylate is recognized for its role in managing capillary and parenchymal hemorrhage[1]. It is an oxidation product of adrenaline and functions as a hemostatic agent by promoting clotting and enhancing microcirculatory tone[1]. This guide delves into the intricate biochemical pathways through which this compound exerts its therapeutic effects, providing a detailed examination of its molecular interactions and physiological consequences.

Biochemical Pathway of Carbazochrome

The hemostatic activity of this compound is primarily attributed to the carbazochrome component. Its mechanism can be dissected into two main pathways: promotion of platelet aggregation and stabilization of capillary endothelium.

Platelet Aggregation Pathway

Carbazochrome initiates platelet aggregation by interacting with α-adrenoreceptors on the surface of platelets[1]. This interaction triggers a Gq protein-coupled signaling cascade, as illustrated in the diagram below.

Platelet Aggregation Pathway of Carbazochrome Carbazochrome Carbazochrome AlphaAdrenoreceptor α-Adrenoreceptor (on Platelet) Carbazochrome->AlphaAdrenoreceptor Binds to Gq Gq Protein AlphaAdrenoreceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_increase ↑ Intracellular Ca²⁺ DAG->Ca2_increase Contributes to ER->Ca2_increase Releases Ca²⁺ Platelet_Activation Platelet Activation & Aggregation Ca2_increase->Platelet_Activation Induces Capillary Stabilizing Pathway of Carbazochrome Vasoactive_Agents Vasoactive Agents (e.g., Bradykinin, Thrombin) Endothelial_Receptor Endothelial Cell Receptor Vasoactive_Agents->Endothelial_Receptor Bind to PI_Hydrolysis Phosphoinositide Hydrolysis Endothelial_Receptor->PI_Hydrolysis Induce Increased_Permeability Increased Vascular Permeability PI_Hydrolysis->Increased_Permeability Leads to Carbazochrome Carbazochrome Carbazochrome->PI_Hydrolysis Inhibits Reduced_Permeability Reduced Vascular Permeability Carbazochrome->Reduced_Permeability Promotes Platelet Aggregation Assay Workflow Blood_Collection 1. Whole Blood Collection (with anticoagulant) Centrifugation1 2. Low-Speed Centrifugation Blood_Collection->Centrifugation1 PRP_Preparation 3. Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Preparation Centrifugation2 4. High-Speed Centrifugation Centrifugation1->Centrifugation2 Calibration 6. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Preparation->Calibration Incubation 7. Incubate PRP with This compound PRP_Preparation->Incubation PPP_Preparation 5. Isolate Platelet-Poor Plasma (PPP) Centrifugation2->PPP_Preparation PPP_Preparation->Calibration Aggregation 8. Add Agonist & Record Light Transmission Incubation->Aggregation Analysis 9. Analyze Aggregation Curve Aggregation->Analysis Miles Assay Workflow Animal_Prep 1. Animal Preparation Dye_Injection 2. Intravenous Injection of Evans Blue Dye Animal_Prep->Dye_Injection Agent_Injection 3. Intradermal Injection of Permeability Agent & This compound Dye_Injection->Agent_Injection Tissue_Harvest 4. Euthanasia & Skin Excision Agent_Injection->Tissue_Harvest Dye_Extraction 5. Extraction of Evans Blue with Formamide Tissue_Harvest->Dye_Extraction Quantification 6. Spectrophotometric Quantification Dye_Extraction->Quantification Analysis 7. Compare Dye Extravasation Quantification->Analysis

References

Carbazochrome Salicylate: A Technical Whitepaper on the Adrenochrome Semicarbazone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent derived from adrenochrome (B1665551), an oxidation product of epinephrine. As a semicarbazone derivative, carbazochrome exhibits enhanced stability while retaining biological activity. This document provides a comprehensive technical overview of carbazochrome salicylate, focusing on its mechanism of action, available quantitative data on its efficacy and pharmacokinetics, and detailed experimental protocols for its synthesis and in vitro evaluation. The primary mode of action involves the activation of α-adrenergic receptors on platelets, initiating a signaling cascade that promotes hemostasis. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Carbazochrome is a hemostatic agent that is an oxidation product of adrenaline and enhances microcirculatory tone.[1] It is the semicarbazone of adrenochrome.[2] While effective in promoting clotting to prevent blood loss from open wounds, the inherent instability of adrenochrome has limited its direct clinical application.[3] To overcome this, more stable derivatives have been synthesized, with carbazochrome (adrenochrome monosemicarbazone) being a key example.[3] this compound is a complex of carbazochrome and sodium salicylate, which improves the aqueous solubility of carbazochrome for clinical use.[3] This compound is utilized for the management of capillary and parenchymal hemorrhage, such as in trauma, tonsillectomy, and other surgical procedures, as well as for intestinal bleeding and thrombocytopenic purpura.[4]

Mechanism of Action: α-Adrenergic Receptor Signaling

Carbazochrome exerts its hemostatic effect primarily through its interaction with α-adrenergic receptors on the surface of platelets.[2] These receptors are Gq-protein coupled receptors.[2] The binding of carbazochrome initiates a signaling cascade that leads to platelet aggregation and the formation of a platelet plug.

The signaling pathway is initiated by the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate Protein Kinase C (PKC). This cascade ultimately leads to platelet shape change, degranulation, and aggregation, which are critical steps in the formation of a hemostatic plug.

Signaling Pathway Diagram

Carbazochrome_Signaling_Pathway Carbazochrome Carbazochrome Alpha_Adrenergic_Receptor α-Adrenergic Receptor (Gq-coupled) Carbazochrome->Alpha_Adrenergic_Receptor Binds to Gq_Protein Gq Protein Alpha_Adrenergic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) PKC->Platelet_Activation Leads to

Caption: Carbazochrome α-Adrenergic Signaling Pathway.

Quantitative Data

Efficacy

Quantitative data on the direct effect of this compound on bleeding time is limited in readily available literature. However, studies on the closely related compound, carbazochrome sodium sulfonate (CSS), provide insights into its clinical efficacy.

A randomized controlled trial investigating the effects of CSS in patients undergoing total knee arthroplasty demonstrated a significant reduction in total blood loss.[5] In a retrospective study on trauma patients, the administration of CSS in addition to tranexamic acid was associated with a reduction in the number of red blood cell (RBC) transfusions required within the first 24 hours after injury.[6][7]

Efficacy ParameterStudy PopulationTreatment GroupControl GroupOutcomeReference
Total Blood Loss (mL)Total Knee ArthroplastyCSS + Tranexamic AcidTranexamic Acid Only609.92 ± 221.241158.26 ± 334.13
RBC TransfusionTrauma PatientsCSS + Tranexamic AcidTranexamic Acid OnlyIndependent factor for reduction-

Note: While these studies utilized carbazochrome sodium sulfonate, the data provides a relevant indication of the potential efficacy of the carbazochrome moiety.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively reported. However, a study in rabbits using carbazochrome sodium sulfonate provides valuable pharmacokinetic parameters.

ParameterNeedle-Free InjectionIntramuscular Injection
AUC0-t (μg·min·mL-1)162.43 ± 17.09180.82 ± 15.29
tmax (min)5.00 ± 1.4123.00 ± 2.01
Cmax (μg·mL-1)5.93 ± 0.025.09 ± 0.29
t1/2 (min)23.54 ± 3.8918.28 ± 2.47

Data from a study in rabbits with carbazochrome sodium sulfonate.

Safety and Toxicity

Specific LD50 values for this compound were not identified in the reviewed literature. Salicylate toxicity is a known clinical concern, with symptoms ranging from nausea and tinnitus to more severe neurological effects and metabolic derangements at high doses.[1] However, the concentration of salicylate in this compound preparations is intended for therapeutic effect and is generally well-tolerated.

Experimental Protocols

Synthesis of Adrenochrome Monosemicarbazone (Carbazochrome)

This protocol is based on the oxidation of adrenaline followed by condensation with semicarbazide (B1199961) hydrochloride.

Materials:

Procedure 1:

  • Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol.

  • Stir the suspension for approximately 10 minutes.

  • Separate the alcoholic adrenochrome solution by filtration.

  • Quickly evaporate the filtrate to dryness at low temperature under vacuum to obtain red crystals of adrenochrome.

  • Dissolve the adrenochrome crystals in 45 to 50 parts by weight of water.

  • To this solution, add 2 parts of sodium acetate dissolved in 2 to 3 parts of water and 2 parts of semicarbazide hydrochloride dissolved in 2 to 3 parts of water.

  • A precipitate of red-orange prismatic needles of adrenochrome monosemicarbazone dihydrate will form.

  • Separate the precipitate by filtration and recrystallize from diluted ethanol.

Procedure 2 (using levorotatory adrenaline):

  • Dissolve 2 parts by weight of levorotatory adrenaline in a mixture of 220 parts of pure methanol and 6.6 parts of 85% formic acid.

  • While heating to 50°C, add 5 parts of silver oxide under continuous stirring.

  • After 5 minutes, rapidly cool the mixture to 0°C and filter to remove silver formate (B1220265) and excess silver oxide.

  • To the filtrate, add a solution of 2 parts of semicarbazide hydrochloride and 2 parts of sodium acetate in 10 parts of water.

  • Allow the mixture to stand for several hours to facilitate the precipitation of adrenochrome monosemicarbazone.

  • Filter the precipitate and recrystallize from diluted ethanol.

Preparation of this compound Solution

This protocol describes the solubilization of adrenochrome monosemicarbazone with sodium salicylate to form a stable aqueous solution.

Materials:

  • Adrenochrome monosemicarbazone

  • Sodium salicylate

  • Distilled water

Procedure:

  • Prepare a solution of sodium salicylate in distilled water. A common ratio described is approximately 25 parts by weight of sodium salicylate to 1 part by weight of adrenochrome monosemicarbazone.[8] For example, dissolve 625 mg of sodium salicylate in 500 cc of water.

  • Add 25 mg of adrenochrome monosemicarbazone to the sodium salicylate solution.

  • Stir the mixture until the adrenochrome monosemicarbazone is completely dissolved, forming a stable aqueous solution of this compound.[8]

  • This solution can be further diluted with distilled water without precipitation of the active compound.[8]

In Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

  • Human whole blood collected in 3.2% sodium citrate.

  • Phosphate-buffered saline (PBS).

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid).

  • This compound solution.

  • Light Transmission Aggregometer.

  • Refrigerated centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

    • Add the test compound (this compound) or vehicle control and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

    • Add a platelet agonist to induce aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

    • Dose-response curves can be generated to determine the IC50 or EC50 of this compound.

Experimental Workflows

Synthesis and Formulation Workflow

Synthesis_Workflow Adrenaline Adrenaline Oxidation Oxidation (e.g., with Ag₂O) Adrenaline->Oxidation Adrenochrome Adrenochrome Oxidation->Adrenochrome Condensation Condensation with Semicarbazide HCl Adrenochrome->Condensation Carbazochrome Adrenochrome Monosemicarbazone (Carbazochrome) Condensation->Carbazochrome Solubilization Solubilization with Sodium Salicylate Carbazochrome->Solubilization Carbazochrome_Salicylate This compound (Aqueous Solution) Solubilization->Carbazochrome_Salicylate

Caption: Synthesis and Formulation Workflow.

In Vitro Efficacy Testing Workflow

Efficacy_Workflow Blood_Sample Whole Blood Sample (Human) PRP_Preparation PRP/PPP Preparation (Centrifugation) Blood_Sample->PRP_Preparation PRP Platelet-Rich Plasma (PRP) PRP_Preparation->PRP Incubation Incubation with This compound PRP->Incubation Aggregation_Induction Induction of Aggregation (with Agonist) Incubation->Aggregation_Induction Data_Acquisition Data Acquisition (Light Transmission Aggregometry) Aggregation_Induction->Data_Acquisition Analysis Data Analysis (% Aggregation, IC₅₀) Data_Acquisition->Analysis

Caption: In Vitro Platelet Aggregation Assay Workflow.

Conclusion

This compound represents a stabilized and clinically useful derivative of adrenochrome for the management of hemorrhagic conditions. Its mechanism of action via the α-adrenergic receptor signaling pathway in platelets is a key aspect of its hemostatic properties. While quantitative data on its direct impact on bleeding time and a comprehensive human pharmacokinetic profile require further investigation, existing studies on related compounds and its established clinical use underscore its therapeutic relevance. The provided experimental protocols for synthesis and in vitro analysis offer a foundation for further research and development in this area. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this compound in hemostasis and related fields.

References

The Pharmacological Profile of Carbazochrome Salicylate in Hemostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to control capillary and parenchymal hemorrhage.[1][2] It is an oxidation product of adrenaline and functions by enhancing microcirculatory tone.[1] This technical guide provides a comprehensive overview of the pharmacological profile of carbazochrome salicylate, with a focus on its mechanism of action in hemostasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While much of the recent research has focused on a related compound, carbazochrome sodium sulfonate (CSS), this guide will distinguish between the two where information is available and draw relevant mechanistic insights from CSS studies, as they share the same active carbazochrome moiety.[1][3]

Mechanism of Action in Hemostasis

This compound exerts its hemostatic effect through a dual mechanism: promoting platelet aggregation and reducing capillary permeability.

Platelet Aggregation

This compound promotes platelet aggregation, a critical step in the formation of a primary hemostatic plug.[2] This action is mediated through its interaction with α-adrenergic receptors on the surface of platelets.[2]

Signaling Pathway:

The binding of carbazochrome to α-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade:[2][4]

  • Gq Protein Activation: Upon receptor binding, the associated Gq protein is activated.[2][4]

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[2][5]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (an intracellular calcium store in platelets), leading to the release of calcium (Ca2+) into the cytoplasm.[6][7]

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[5]

  • Platelet Response: The elevation of intracellular calcium and activation of PKC trigger a cascade of downstream events, including platelet shape change, granule release (secretion of ADP, serotonin, etc.), and ultimately, platelet aggregation.[2]

Diagram of Platelet Aggregation Signaling Pathway:

Gq_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Carbazochrome Carbazochrome Alpha_Adrenergic_Receptor α-Adrenergic Receptor (GPCR) Carbazochrome->Alpha_Adrenergic_Receptor Binds Gq_Protein Gq Protein Alpha_Adrenergic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System (Ca2+ store) IP3->DTS Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ DTS->Ca2 Releases Ca2->PKC Activates Aggregation Platelet Aggregation & Granule Release Ca2->Aggregation Mediates PKC->Aggregation

Carbazochrome-induced platelet aggregation signaling pathway.
Reduction of Capillary Permeability

This compound strengthens capillary resistance and reduces permeability, thereby controlling bleeding from small vessels.[8] This effect is particularly relevant in conditions associated with increased capillary fragility.

Mechanism of Action on Endothelial Cells:

Studies on the active moiety, carbazochrome, suggest that it reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[9] This action helps to stabilize the endothelial barrier and prevent the leakage of blood components. Specifically, carbazochrome has been shown to reverse the formation of actin stress fibers and the disruption of VE-cadherin in endothelial cells, which are crucial for maintaining the integrity of cell-cell junctions.[9]

Diagram of Endothelial Permeability Regulation:

Endothelial_Permeability Vasoactive_Agents Vasoactive Agents (e.g., Thrombin, Bradykinin) PI_Hydrolysis Phosphoinositide Hydrolysis Vasoactive_Agents->PI_Hydrolysis Actin_Stress_Fiber Actin Stress Fiber Formation PI_Hydrolysis->Actin_Stress_Fiber VE_Cadherin_Disruption VE-Cadherin Disruption PI_Hydrolysis->VE_Cadherin_Disruption Increased_Permeability Increased Capillary Permeability Actin_Stress_Fiber->Increased_Permeability VE_Cadherin_Disruption->Increased_Permeability Carbazochrome This compound Carbazochrome->PI_Hydrolysis Inhibits

Mechanism of carbazochrome in reducing capillary permeability.

The Role of the Salicylate Moiety

The salicylate component of this compound does not appear to contribute significantly to its primary hemostatic effect. Studies have shown that sodium salicylate, unlike acetylsalicylic acid (aspirin), does not impair platelet aggregation or prolong bleeding time.[10] In fact, some research suggests that salicylate may have a moderate anticoagulant effect by acting as a vitamin K antagonist at high doses, which is counterintuitive to the drug's primary use.[11] Therefore, the hemostatic properties of this compound are primarily attributed to the carbazochrome moiety.

Quantitative Data on Hemostatic Efficacy

Clinical studies have provided quantitative data on the efficacy of carbazochrome and its derivatives in reducing blood loss in various surgical settings.

Clinical SettingDrug FormulationDosage/AdministrationKey FindingsReference
Total Knee ArthroplastyCarbazochrome Sodium Sulfonate (CSS) + Tranexamic Acid (TXA)Topical and Intravenous CSSTotal blood loss was significantly lower in the CSS+TXA group (609.92 ± 221.24 mL) compared to the TXA only group (1158.26 ± 334.13 mL).[12]
Total Hip ArthroplastyCarbazochrome Sodium Sulfonate (CSS) + Tranexamic Acid (TXA)Intravenous and Topical CSSTotal blood loss was significantly lower in the CSS+TXA group (605.0 ± 235.9 mL) compared to the TXA only group (1064.9 ± 318.3 mL).[13]
Colonic Diverticular BleedingCarbazochrome Sodium Sulfonate (CSS)Mean dose of 88 mg/dayNo significant difference in the proportion of patients receiving blood transfusion between the CSS and control groups.[8]
Bleeding Trauma PatientsCarbazochrome Sodium Sulfonate (CSS) + Tranexamic Acid (TXA)IntravenousAdministration of CSS was an independent factor for the reduction of RBC transfusion.[14]

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To quantify the effect of this compound on platelet aggregation in response to various agonists.

Methodology (Light Transmission Aggregometry - LTA):

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-interfering medications for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the PRP samples to 37°C.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add various concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Induce platelet aggregation by adding a known agonist (e.g., ADP, epinephrine, collagen, or arachidonic acid).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Quantify the maximum percentage of platelet aggregation for each concentration of this compound and for the control.

Experimental Workflow for Platelet Aggregation Assay:

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifugation_PRP 2. Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifugation_PRP PRP Platelet-Rich Plasma (PRP) Centrifugation_PRP->PRP Centrifugation_PPP 3. High-Speed Centrifugation (2000 x g, 20 min) Centrifugation_PRP->Centrifugation_PPP Adjustment 4. Adjust Platelet Count in PRP using PPP PRP->Adjustment PPP Platelet-Poor Plasma (PPP) Centrifugation_PPP->PPP PPP->Adjustment Incubation 5. Pre-incubation with This compound Adjustment->Incubation Aggregation_Induction 6. Add Agonist (ADP, Epinephrine, etc.) Incubation->Aggregation_Induction LTA 7. Light Transmission Aggregometry (LTA) Aggregation_Induction->LTA Analysis 8. Data Analysis (% Aggregation) LTA->Analysis

Workflow for in vitro platelet aggregation assay.
In Vivo Bleeding Time Assay (Animal Model)

Objective: To assess the in vivo effect of this compound on primary hemostasis.

Methodology (Modified Ivy Method): [15][16]

  • Animal Model: Use a suitable animal model, such as rats or rabbits.

  • Drug Administration: Administer this compound (or vehicle control) intravenously or intraperitoneally at various doses.

  • Anesthesia: Anesthetize the animal according to approved protocols.

  • Procedure:

    • Place a blood pressure cuff on the upper limb and inflate to a standardized pressure (e.g., 40 mmHg).

    • Make a standardized incision (e.g., 5 mm long and 1 mm deep) on a vascular bed, such as the forearm.

    • Start a stopwatch immediately.

    • Gently blot the blood from the incision every 30 seconds with filter paper, without touching the wound itself.

    • Stop the stopwatch when bleeding ceases (i.e., no blood is absorbed by the filter paper for two consecutive 30-second intervals).

  • Data Analysis: Record the bleeding time in minutes for each animal. Compare the mean bleeding times between the this compound-treated groups and the control group.

In Vitro Vascular Permeability Assay

Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.

Methodology (Transwell Permeability Assay): [17][18][19]

  • Cell Culture: Culture a suitable endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) on the porous membrane of Transwell inserts until a confluent monolayer is formed.

  • Treatment:

    • Treat the endothelial monolayer with various concentrations of this compound (or vehicle control) for a specified pre-incubation period.

    • Induce hyperpermeability by adding a vasoactive agent (e.g., thrombin or bradykinin) to the upper chamber.

  • Permeability Measurement:

    • Add a tracer molecule of a specific molecular weight (e.g., FITC-dextran) to the upper chamber.

    • After a defined incubation period, collect samples from the lower chamber.

    • Measure the concentration of the tracer molecule in the lower chamber using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the permeability coefficient or the percentage of tracer that has passed through the monolayer. Compare the permeability in the this compound-treated groups to the control and hyperpermeability-induced groups.

Experimental Workflow for Vascular Permeability Assay:

Permeability_Workflow Cell_Seeding 1. Seed Endothelial Cells on Transwell Inserts Monolayer_Formation 2. Culture to Confluency Cell_Seeding->Monolayer_Formation Pre-incubation 3. Pre-incubate with This compound Monolayer_Formation->Pre-incubation Induction 4. Induce Hyperpermeability (e.g., with Thrombin) Pre-incubation->Induction Tracer_Addition 5. Add FITC-Dextran to Upper Chamber Induction->Tracer_Addition Incubation_Permeability 6. Incubate and Collect Sample from Lower Chamber Tracer_Addition->Incubation_Permeability Measurement 7. Measure Tracer Concentration Incubation_Permeability->Measurement Analysis_Permeability 8. Data Analysis (Permeability Coefficient) Measurement->Analysis_Permeability

References

Carbazochrome Salicylate: A Technical Guide for Endothelial Barrier Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the endothelial barrier is paramount to vascular homeostasis. Its dysfunction is a hallmark of various pathological conditions, including inflammation, vascular diseases, and tumor metastasis. Carbazochrome (B1668341), an oxidation product of adrenaline, has long been utilized as a hemostatic agent, primarily for its effects on capillary fragility.[1] This technical guide delves into the utility of carbazochrome salicylate (B1505791) for research focused on the intricate mechanisms of endothelial barrier function. Carbazochrome salicylate and its sodium sulfonate salt share the same active moiety, carbazochrome, and thus exhibit similar biological activities.[1] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to facilitate its application in a research setting.

Mechanism of Action: Stabilizing the Endothelial Barrier

Carbazochrome exerts its barrier-protective effects by targeting key signaling pathways that regulate endothelial cell permeability. The primary mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[2] Vasoactive agents such as thrombin, bradykinin, and tryptase trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade ultimately results in the formation of actin stress fibers and the disruption of adherens junctions, compromising barrier integrity.[2]

Carbazochrome intervenes in this pathway by attenuating the production of IP3, thereby preventing the downstream signaling events that lead to cytoskeletal rearrangement and junctional disassembly.[2] This action helps to maintain the localization and stability of vascular endothelial (VE)-cadherin at cell-cell junctions, preserving the structural integrity of the endothelial monolayer.[2]

Below is a diagram illustrating the proposed signaling pathway through which this compound modulates endothelial barrier function.

cluster_agonist Vasoactive Agonists (Thrombin, Bradykinin) cluster_receptor G-Protein Coupled Receptor cluster_plc Phospholipase C cluster_pip2 PIP2 Hydrolysis cluster_ca Intracellular Calcium cluster_cytoskeleton Cytoskeletal Rearrangement cluster_junctions Adherens Junction Disruption cluster_permeability Endothelial Permeability Agonist Vasoactive Agonists GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca²⁺ Increase IP3->Ca Actin Actin Stress Fiber Formation Ca->Actin VEcad VE-Cadherin Disruption Actin->VEcad Permeability Increased Permeability VEcad->Permeability Carbazochrome Carbazochrome Salicylate Carbazochrome->PLC Inhibits

Signaling pathway of carbazochrome's effect on endothelial barrier function.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on endothelial barrier function.

Endothelial Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines (e.g., porcine aortic endothelial cells) are suitable.

  • Culture Medium: Use appropriate endothelial cell growth medium supplemented with growth factors and serum.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency. Use low passage numbers for experiments to ensure consistency.

Immunofluorescence Staining for VE-Cadherin and Actin Cytoskeleton

This protocol allows for the visualization of changes in cell junction integrity and cytoskeletal organization.

Start Start: Culture Endothelial Cells on Coverslips to Confluency Treatment Treat with Vasoactive Agonist +/- this compound Start->Treatment Fixation Fix Cells (e.g., 4% Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block Non-Specific Binding (e.g., with BSA) Permeabilization->Blocking PrimaryAb Incubate with Primary Antibodies (anti-VE-Cadherin) Blocking->PrimaryAb Wash1 Wash with PBS PrimaryAb->Wash1 SecondaryAb Incubate with Fluorescent Secondary Antibody & Phalloidin Wash1->SecondaryAb Wash2 Wash with PBS SecondaryAb->Wash2 Mounting Mount Coverslips Wash2->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Start Start: Label Endothelial Cells with [³H]myo-inositol Preincubation Pre-incubate with LiCl Start->Preincubation Treatment Treat with Agonist +/- this compound Preincubation->Treatment Extraction Stop Reaction & Extract Inositol Phosphates Treatment->Extraction Separation Separate Inositol Phosphates (Anion-exchange Chromatography) Extraction->Separation Quantification Quantify [³H]IP3 (Scintillation Counting) Separation->Quantification

References

Unveiling the Capillary Fortifying Properties of Carbazochrome Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the capillary stabilizing effects of Carbazochrome (B1668341) Salicylate (B1505791), a hemostatic agent utilized in the management of capillary and parenchymal hemorrhage. By examining its mechanism of action at the molecular level, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential. Through a synthesis of available preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways, this guide serves as a critical resource for advancing research and development in the field of vascular integrity and hemostasis.

Core Mechanism of Action: A Dual Approach to Hemostasis

Carbazochrome salicylate exerts its capillary stabilizing effects through a two-pronged mechanism targeting both platelet aggregation and endothelial barrier function. This dual action contributes to the reduction of bleeding and the maintenance of vascular integrity.

Platelet Aggregation Cascade

Carbazochrome, an oxidation product of adrenaline, interacts with α-adrenoceptors on the surface of platelets.[1][2] This interaction initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, in conjunction with DAG, activates Protein Kinase C (PKC). This cascade culminates in platelet shape change, degranulation, and aggregation, forming a primary hemostatic plug at the site of vascular injury.[1][2]

Enhancement of Endothelial Barrier Function

Beyond its effects on platelets, Carbazochrome directly influences the stability of the capillary endothelium. Studies on the related compound, carbazochrome sodium sulfonate, have demonstrated its ability to reverse endothelial barrier dysfunction.[3] This is achieved through the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells, a pathway that is often associated with increased vascular permeability. By mitigating the disruption of the endothelial barrier, Carbazochrome helps to prevent the leakage of blood components into the surrounding tissues. This effect is crucial for its role as a capillary stabilizer.

The integrity of the endothelial barrier is critically dependent on the stability of adherens junctions, which are primarily composed of Vascular Endothelial (VE)-cadherin. The intracellular domain of VE-cadherin is linked to the actin cytoskeleton, and the dynamic regulation of this connection is essential for maintaining a restrictive barrier. Carbazochrome's influence on phosphoinositide signaling likely contributes to the stabilization of these VE-cadherin-actin interactions, thereby reinforcing the capillary wall.

Quantitative Data on Efficacy

The clinical and preclinical efficacy of Carbazochrome and its derivatives have been evaluated in various contexts, from in vitro cell-based assays to clinical trials in trauma and surgery. The following tables summarize key quantitative findings.

Table 1: Effect of Carbazochrome Sodium Sulfonate on Endothelial Permeability

Inducing AgentCarbazochrome Concentration (µM)Reversal of Barrier Dysfunction (%)
Tryptase0.1Significant
Tryptase1Significant
Thrombin0.1Significant
Thrombin1Significant
Bradykinin0.1Significant
Bradykinin1Significant
Ionomycin (Ca2+ ionophore)1No significant effect
A23187 (Ca2+ ionophore)1No significant effect

Data adapted from Sendo T, et al. Naunyn Schmiedebergs Arch Pharmacol. 2003.[3] This table demonstrates the ability of carbazochrome to reverse the barrier dysfunction induced by inflammatory mediators like tryptase, thrombin, and bradykinin, while not affecting permeability increases caused by direct calcium influx.

Table 2: Clinical Outcomes with Carbazochrome Sodium Sulfonate (CSS) in Trauma Patients

OutcomeCSS + Tranexamic Acid GroupTranexamic Acid Alone Groupp-value
Red Blood Cell Transfusion (units)LowerHigher0.04
Fresh Frozen Plasma Transfusion (units)No significant differenceNo significant difference-
Platelet Concentrate Transfusion (units)No significant differenceNo significant difference-
In-hospital MortalityNo significant differenceNo significant difference-

Data from a retrospective study on bleeding trauma patients. This table suggests that the addition of CSS to tranexamic acid therapy may reduce the need for red blood cell transfusions.[4]

Table 3: Effect of Carbazochrome Sodium Sulfonate (CSS) in Colonic Diverticular Bleeding

OutcomeCSS GroupControl Groupp-value
In-hospital Mortality0.6%0.5%Not significant
Length of Stay (days)11.411.0Significant
Blood TransfusionNo significant differenceNo significant difference-

Data from a nationwide inpatient database study. This table indicates that for colonic diverticular bleeding, CSS may not significantly improve mortality or transfusion needs and was associated with a slightly longer hospital stay.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments used to evaluate the effects of this compound.

In Vitro Endothelial Permeability Assay

This protocol is based on the methodology used to assess the effect of vasoactive agents on endothelial barrier function.

Objective: To quantify the effect of this compound on the permeability of a cultured endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • This compound solutions of varying concentrations

  • Vasoactive agent (e.g., thrombin, bradykinin)

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HUVECs on the microporous membrane of the Transwell inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring transendothelial electrical resistance (TEER).

  • Treatment: Pre-incubate the endothelial monolayers with different concentrations of this compound for a specified period (e.g., 30 minutes).

  • Induction of Permeability: Add the vasoactive agent to the upper chamber of the Transwell to induce an increase in permeability.

  • Permeability Measurement: Following the addition of the vasoactive agent, add FITC-dextran to the upper chamber.

  • Sampling: At various time points, collect samples from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader. The amount of FITC-dextran that has passed through the monolayer is proportional to its permeability.

  • Data Analysis: Compare the permeability of monolayers treated with this compound to control monolayers (treated with vehicle) and monolayers treated with the vasoactive agent alone.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure platelet aggregation.

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

  • Light transmission aggregometer.

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • This compound solutions of varying concentrations.

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Incubation: Pre-incubate PRP samples with different concentrations of this compound or vehicle control at 37°C for a defined period.

  • Aggregation Induction: Add a platelet agonist to the PRP sample in the aggregometer cuvette.

  • Measurement: Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: Quantify the maximum percentage of aggregation and the slope of the aggregation curve. Compare the results from this compound-treated samples to the control samples.

Visualizing the Molecular Pathways and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

cluster_platelet Platelet Activation cluster_endothelium Endothelial Barrier Stabilization Carbazochrome Carbazochrome Adrenoceptor α-Adrenoceptor Carbazochrome->Adrenoceptor binds Gq Gq Protein Adrenoceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Aggregation Platelet Aggregation Ca_release->Aggregation promotes PKC->Aggregation promotes Carbazochrome_endo Carbazochrome PI_hydrolysis Phosphoinositide Hydrolysis Carbazochrome_endo->PI_hydrolysis inhibits Barrier_stabilization Endothelial Barrier Stabilization Carbazochrome_endo->Barrier_stabilization promotes Permeability Increased Capillary Permeability PI_hydrolysis->Permeability leads to VECadherin VE-Cadherin Stabilization Barrier_stabilization->VECadherin Actin Actin Cytoskeleton Integrity Barrier_stabilization->Actin VECadherin->Barrier_stabilization Actin->Barrier_stabilization cluster_permeability_workflow In Vitro Endothelial Permeability Assay Workflow cluster_aggregation_workflow Platelet Aggregation Assay Workflow start Culture Endothelial Cells on Transwell Inserts treatment Pre-incubate with This compound start->treatment induction Induce Permeability with Vasoactive Agent treatment->induction measurement Add FITC-Dextran and Measure Fluorescence induction->measurement analysis Analyze Permeability Data measurement->analysis start_agg Prepare Platelet-Rich Plasma (PRP) incubation_agg Incubate PRP with This compound start_agg->incubation_agg induction_agg Induce Aggregation with Agonist incubation_agg->induction_agg measurement_agg Measure Light Transmission induction_agg->measurement_agg analysis_agg Analyze Aggregation Curves measurement_agg->analysis_agg

References

Carbazochrome Salicylate: A Technical Guide to its Role in Modulating Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent known for its ability to reduce capillary bleeding and decrease vascular permeability. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of carbazochrome salicylate on vascular permeability, supported by quantitative data from key experimental studies and detailed methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of vascular biology, pharmacology, and drug development.

Core Mechanism of Action

This compound exerts its effects on vascular permeability primarily by stabilizing the endothelial barrier. The integrity of this barrier is crucial in regulating the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. Increased vascular permeability, a hallmark of inflammation and various pathological conditions, leads to tissue edema and organ dysfunction. Carbazochrome acts to counteract this hyperpermeability through a multi-faceted mechanism that involves the modulation of key signaling pathways within endothelial cells.

The principal mechanism of action of this compound in reducing vascular hyperpermeability is the inhibition of agonist-induced phosphoinositide hydrolysis[1]. Vasoactive agents such as bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in the disruption of endothelial cell junctions and increased permeability. Carbazochrome interferes with this process, thereby maintaining the integrity of the endothelial barrier.

By inhibiting phosphoinositide hydrolysis, carbazochrome prevents the subsequent downstream events that lead to barrier dysfunction. This includes the formation of actin stress fibers, which are contractile bundles of actin filaments that generate tension and pull endothelial cells apart, creating intercellular gaps[1][2]. Furthermore, carbazochrome helps to preserve the localization and function of vascular endothelial (VE)-cadherin, a key component of adherens junctions that is essential for maintaining cell-cell adhesion and a restrictive endothelial barrier[1].

Quantitative Data on the Efficacy of Carbazochrome

The following tables summarize the quantitative data from a key study investigating the effects of a carbazochrome derivative, carbazochrome sodium sulfonate (AC-17), on endothelial barrier function.

Table 1: Effect of Carbazochrome Sodium Sulfonate (AC-17) on Vasoactive Agent-Induced Endothelial Hyperpermeability

Vasoactive AgentConcentration of Vasoactive AgentConcentration of AC-17 (µM)Inhibition of Hyperpermeability (%)
Tryptase100 ng/mL0.1Data not available
1Significant reversal
Thrombin10 U/mL0.1Data not available
1Significant reversal
Bradykinin1 µM0.1Data not available
1Significant reversal

Data adapted from Sendo et al., 2003.[1] The study demonstrated a significant reversal of barrier dysfunction induced by tryptase, thrombin, and bradykinin at a concentration of 1 µM of AC-17.

Table 2: Concentration-Dependent Inhibition of Bradykinin- and Thrombin-Induced [3H]Inositol Triphosphate Formation by Carbazochrome Sodium Sulfonate (AC-17)

AgonistConcentration of AC-17 (µM)Inhibition of [3H]IP3 Formation (%)
Bradykinin (1 µM)0.1~20%
1~50%
10~80%
Thrombin (10 U/mL)0.1~15%
1~45%
10~75%

Data estimated from graphical representations in Sendo et al., 2003.[1] AC-17 reduced the formation of [3H]inositol triphosphate in a concentration-dependent manner, with near-maximal inhibition observed at 10 µM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Vascular Permeability Assay (Transendothelial Albumin Transport)

This assay measures the passage of albumin across a monolayer of endothelial cells, providing a quantitative measure of endothelial barrier function.

Materials:

  • Porcine aortic endothelial cells (PAECs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Evans blue dye

  • Bovine serum albumin (BSA)

  • Vasoactive agents (e.g., bradykinin, thrombin)

  • This compound solution

  • Spectrophotometer

Protocol:

  • Seed PAECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

  • Pre-treat the endothelial cell monolayers with various concentrations of this compound for a specified duration (e.g., 30 minutes).

  • Add the vasoactive agent to the upper chamber to induce hyperpermeability.

  • Simultaneously, add Evans blue-conjugated BSA to the upper chamber.

  • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Collect the medium from the lower chamber.

  • Measure the concentration of Evans blue-BSA in the lower chamber using a spectrophotometer at an absorbance of 620 nm.

  • Calculate the permeability coefficient based on the amount of tracer that has crossed the monolayer.

Immunofluorescence Staining for Actin Stress Fibers and VE-Cadherin

This method allows for the visualization of changes in the cytoskeleton and cell-cell junctions in response to treatment.

Materials:

  • PAECs cultured on glass coverslips

  • Vasoactive agents

  • This compound solution

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-VE-cadherin, phalloidin (B8060827) for F-actin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Culture PAECs on glass coverslips to confluence.

  • Treat the cells with the vasoactive agent in the presence or absence of this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Measurement of Inositol Triphosphate (IP3) Formation

This assay quantifies the production of IP3, a key second messenger in the signaling pathway leading to increased vascular permeability.

Materials:

  • PAECs

  • [³H]myo-inositol

  • Agonists (e.g., bradykinin, thrombin)

  • This compound solution

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation counter

Protocol:

  • Label PAECs by incubating them with [³H]myo-inositol for 24-48 hours.

  • Pre-treat the labeled cells with this compound for a specified time.

  • Stimulate the cells with an agonist for a short period (e.g., 30 seconds).

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the cell extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.

  • Elute the [³H]inositol triphosphate fraction.

  • Quantify the radioactivity of the eluted fraction using a scintillation counter.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Vasoactive Agonist Signaling cluster_1 This compound Action cluster_2 Downstream Effects Agonist Vasoactive Agonists (e.g., Bradykinin, Thrombin) GPCR G-Protein Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Carbazochrome Carbazochrome Salicylate Carbazochrome->PLC Inhibits Stress_fibers Actin Stress Fiber Formation Ca_release->Stress_fibers PKC_activation->Stress_fibers VE_cadherin_disruption VE-Cadherin Disruption Stress_fibers->VE_cadherin_disruption Permeability Increased Vascular Permeability VE_cadherin_disruption->Permeability

Caption: Signaling pathway of this compound in modulating vascular permeability.

G cluster_0 Cell Culture and Treatment cluster_1 Permeability Measurement Start Seed Endothelial Cells on Transwell Insert Culture Culture to Confluence Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Hyperpermeability with Vasoactive Agent Pretreat->Induce Add_Tracer Add Evans Blue-BSA Tracer Induce->Add_Tracer Incubate Incubate Add_Tracer->Incubate Collect Collect Medium from Lower Chamber Incubate->Collect Measure Measure Absorbance at 620 nm Collect->Measure Analyze Calculate Permeability Measure->Analyze

Caption: Experimental workflow for the in vitro vascular permeability assay.

G cluster_0 Cell Preparation and Treatment cluster_1 Immunostaining and Imaging Start Culture Endothelial Cells on Coverslips Treat Treat with Vasoactive Agent +/- this compound Start->Treat Fix Fix with PFA Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with Primary Antibodies (Anti-VE-Cadherin, Phalloidin) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Mount Mount on Slides Secondary_Ab->Mount Image Visualize with Fluorescence Microscope Mount->Image

Caption: Experimental workflow for immunofluorescence staining.

Conclusion

This compound effectively modulates vascular permeability by targeting a critical signaling pathway initiated by vasoactive agents. Its ability to inhibit phosphoinositide hydrolysis prevents the downstream events of actin stress fiber formation and VE-cadherin disruption, thereby preserving the integrity of the endothelial barrier. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound in conditions characterized by vascular hyperpermeability. The continued investigation into its precise molecular interactions and clinical applications will be crucial for optimizing its use in therapeutic strategies.

References

A Technical Guide to the Laboratory Synthesis and Purification of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis and purification of Carbazochrome (B1668341) Salicylate (B1505791) for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in the preparation of this hemostatic agent.

Chemical Properties and Specifications

Carbazochrome is a derivative of adrenochrome (B1665551), stabilized as a semicarbazone.[1][2] Its solubility is significantly enhanced through the formation of a complex with sodium salicylate.[3] This section summarizes the key physical and chemical properties of the constituent molecules and the final product.

Table 1: Physical and Chemical Properties

PropertyCarbazochromeSodium SalicylateCarbazochrome Salicylate
Synonyms Adrenochrome Monosemicarbazone[4]Sodium 2-hydroxybenzoateAdrenosem, Statimo[5][6]
CAS Number 69-81-8[4]54-21-713051-01-9[7]
Molecular Formula C₁₀H₁₂N₄O₃[4]C₇H₅NaO₃C₁₇H₁₇N₄NaO₆[7]
Molecular Weight 236.23 g/mol [4]160.10 g/mol 396.33 g/mol [8]
Appearance Light yellow to brown powder/crystal[4]White crystalline powder or flakesSolid powder[8]
Melting Point ~214 °C (decomposes)[4]>300 °CNot specified
Purity (Typical) ≥ 99% (HPLC)[4]->98%[8]

Table 2: Spectroscopic and Analytical Data for Carbazochrome

Data TypeParameters
¹H NMR (400 MHz, DMSO-d₆) Shifts (ppm): 14.74, 7.08, 6.73, 5.80, 5.37, 4.97, 3.92, 3.44, 2.99[9]
Mass Spec Key Fragments (m/z): 169, 147, 164, 146[10]

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the oxidation of epinephrine. The resulting unstable adrenochrome is immediately stabilized by reaction with semicarbazide (B1199961) to form carbazochrome. Finally, this is complexed with sodium salicylate to improve solubility and form the target compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Epinephrine Epinephrine Adrenochrome Adrenochrome Epinephrine->Adrenochrome Oxidation (e.g., Ag₂O) Carbazochrome Carbazochrome Adrenochrome->Carbazochrome Condensation (+ Semicarbazide HCl) CarbazochromeSalicylate This compound Carbazochrome->CarbazochromeSalicylate Complexation (+ Sodium Salicylate)

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Adrenochrome

This protocol describes the oxidation of adrenaline (epinephrine) to adrenochrome using silver oxide as the oxidizing agent.[11][12] Adrenochrome is unstable and should be used immediately in the subsequent step.[3]

Materials:

  • Adrenaline (Epinephrine)

  • Silver Oxide (Ag₂O)

  • Methanol (B129727)

  • Anion-exchange resin (e.g., Dowex-1)[12]

  • Reaction flask, magnetic stirrer, filtration apparatus

Methodology:

  • Dissolve adrenaline in methanol within the reaction flask at room temperature with stirring.

  • Slowly add the oxidizing agent, such as silver oxide, to the solution. The reaction is typically rapid, indicated by a color change to deep red or violet.[1][11]

  • Monitor the reaction to completion (typically a few minutes).

  • Once the reaction is complete, immediately pass the reaction mixture through a column containing an anion-exchange resin to remove heavy metal ions.[12]

  • The resulting deep-violet solution of adrenochrome is highly unstable and should be carried forward to the next step without delay or isolation.

Protocol 2: Synthesis of Carbazochrome (Adrenochrome Monosemicarbazone)

This protocol is adapted from patent literature and describes the condensation reaction between adrenochrome and semicarbazide hydrochloride to form the stable carbazochrome.[2]

Materials:

  • Adrenochrome solution (from Protocol 1)

  • Semicarbazide Hydrochloride

  • Sodium Acetate (B1210297)

  • Water

  • Ethanol (B145695) (for recrystallization)

  • Beaker, filtration apparatus, heating mantle

Methodology:

  • To the freshly prepared adrenochrome solution, add an aqueous solution of semicarbazide hydrochloride.

  • Add an aqueous solution of sodium acetate to act as a buffer.

  • A precipitate of red-orange prismatic needles (carbazochrome) will form.[2]

  • Allow the precipitation to complete by cooling the mixture.

  • Separate the precipitate by filtration and wash with cold water.

  • The crude carbazochrome can be purified by recrystallization from diluted ethanol.[2]

  • Dry the purified crystals under vacuum. A melting point of approximately 203-214°C (with decomposition) indicates successful synthesis.[2][4]

Protocol 3: Formation of this compound

This protocol describes the formation of the salicylate complex to enhance the aqueous solubility of carbazochrome.

Materials:

  • Purified Carbazochrome (from Protocol 2)

  • Sodium Salicylate

  • Deionized Water

  • Stirring vessel

Methodology:

  • Prepare an aqueous solution of sodium salicylate by dissolving it in deionized water with gentle warming if necessary.

  • In a separate vessel, create a suspension of purified carbazochrome in a minimal amount of deionized water.

  • Slowly add the sodium salicylate solution to the carbazochrome suspension while stirring vigorously.

  • Continue stirring until a homogenous solution or a fine, stable suspension is formed. The complex formation significantly increases the solubility of carbazochrome.[3]

  • The resulting product is an aqueous solution of this compound, which can be used directly or lyophilized to obtain a solid powder.

Purification and Quality Control

Purification is critical to remove unreacted starting materials, by-products, and other impurities. The primary method for solid carbazochrome is recrystallization.

Purification Workflow

The general workflow for the purification of the synthesized carbazochrome is outlined below.

Purification_Workflow Crude Crude Carbazochrome (from Synthesis) Dissolve Dissolve in Minimum Hot Solvent (e.g., aq. Ethanol) Crude->Dissolve Decolor Decolorize with Activated Carbon (Optional) Dissolve->Decolor Filter Hot Gravity Filtration Decolor->Filter Crystallize Cool Slowly to Induce Crystallization Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry QC Quality Control Analysis (HPLC, MP, NMR) Dry->QC

Caption: General workflow for the purification of Carbazochrome.
Protocol 4: Recrystallization of Carbazochrome

Materials:

  • Crude Carbazochrome

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks, heating mantle, filtration apparatus

Methodology:

  • Place the crude carbazochrome in an Erlenmeyer flask.

  • Prepare a solvent mixture of diluted ethanol. The optimal ratio should be determined empirically, starting with higher ethanol concentrations.

  • Add the minimum amount of hot solvent to the flask required to fully dissolve the solid.

  • (Optional) If the solution is highly colored with impurities, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals via vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly under vacuum.

Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques.

Table 3: Quality Control Parameters

TestSpecification
Appearance Light yellow to brown crystalline powder[4]
Melting Point ~214 °C (with decomposition)[4]
Purity (HPLC) ≥ 99%[4]
Identity (NMR/MS) Spectrum should match reference data[9][10]

Mechanism of Action Overview

For context in drug development, carbazochrome acts as a hemostatic agent by interacting with α-adrenoreceptors on the surface of platelets. This initiates a signaling cascade that leads to platelet aggregation and adhesion, reinforcing capillary structure and preventing blood loss.[13]

Signaling_Pathway Carbazochrome Carbazochrome Adrenoceptor α-Adrenoceptor (on Platelet) Carbazochrome->Adrenoceptor Gq Gq Protein Adrenoceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca induces release MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK activates Contraction Platelet Shape Change & Contraction MLCK->Contraction promotes Aggregation Platelet Aggregation & Adhesion Contraction->Aggregation Hemostasis Hemostasis Aggregation->Hemostasis

Caption: Simplified signaling pathway for Carbazochrome's hemostatic action.

References

Carbazochrome Salicylate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of carbazochrome (B1668341) salicylate (B1505791) in common laboratory solvents. Due to the limited availability of direct quantitative data for carbazochrome salicylate, this document also includes information on related compounds, carbazochrome and carbazochrome sodium sulfonate, to provide valuable insights for researchers. Furthermore, this guide details standardized experimental protocols for determining solubility and performing stability studies, empowering scientists to generate specific data for their unique applications. Visual workflows for these experimental procedures are also provided to ensure clarity and reproducibility.

Introduction

This compound is a hemostatic agent used to control capillary and parenchymal bleeding.[1][2] Its efficacy and formulation development are intrinsically linked to its physicochemical properties, particularly its solubility and stability in various solvent systems. Understanding these characteristics is paramount for researchers in drug discovery, formulation science, and analytical development to ensure the quality, safety, and efficacy of potential therapeutic products. This guide aims to consolidate the available information on the solubility and stability of this compound and to provide robust methodologies for its characterization.

Solubility of this compound and Related Compounds

Table 1: Solubility of Carbazochrome and Carbazochrome Sodium Sulfonate in Common Laboratory Solvents

CompoundSolventSolubilityRemarks
CarbazochromeWater2.91 mg/mLPredicted value[4]
DMSO30 mg/mL[5]
4 mg/mLUltrasonic and warming to 60°C may be required[6]
Ethanol<1 mg/mLSlightly soluble or insoluble[5]
Carbazochrome Sodium SulfonateWater3 mg/mLSonication is recommended[7]
DMSO12 mg/mLSonication is recommended[7]
Ethanol<1 mg/mLInsoluble or slightly soluble[7]

Stability of this compound

Specific stability data for this compound, including degradation kinetics and degradation products, is limited. However, product information suggests that it is stable for a few weeks during ordinary shipping and for over two years if stored properly (dry, dark, and at 0 - 4°C for short term or -20°C for long term).[3]

For drug development, a comprehensive understanding of a compound's stability is achieved through forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9] These studies expose the drug substance to various stress conditions to identify potential degradation pathways and products.

Studies on other salicylate-containing compounds, such as choline (B1196258) salicylate, have shown a susceptibility to photodegradation and hydrolysis, particularly in alkaline conditions, leading to the formation of dihydroxybenzoic acids.[10][11] This suggests that the salicylate moiety in this compound could be a potential site for degradation.

Table 2: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 N to 1 N HCl, room temperature to 80°C
Base Hydrolysis0.1 N to 1 N NaOH, room temperature to 80°C
Oxidation3% to 30% H₂O₂, room temperature
Thermal Degradation60°C to 100°C (solid state and in solution)
PhotodegradationExposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, buffered solutions) in a sealed, clear container.

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or stirrer for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid material by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or g/100mL).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess carbazochrome salicylate to solvent equil Agitate at constant temperature prep->equil Incubate sep Centrifuge and/or filter to obtain clear supernatant equil->sep Separate phases quant Analyze concentration by HPLC or UV-Vis sep->quant Analyze

Solubility Determination Workflow
Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products. HPLC is the most common technique for this purpose.

Methodology:

  • Method Development: Develop a robust HPLC method capable of resolving this compound from potential impurities and degradation products. Key parameters to optimize include the column, mobile phase composition (including pH), flow rate, and detector wavelength.

  • Forced Degradation:

    • Sample Preparation: Prepare solutions of this compound in the chosen stress media (as outlined in Table 2).

    • Stress Application: Expose the samples to the specified stress conditions for a defined period.

    • Neutralization/Quenching: At appropriate time points, withdraw samples and neutralize or quench the degradation process to prevent further reaction before analysis.

    • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Peak Purity: Assess the peak purity of the intact drug peak to ensure it is free from co-eluting degradation products.

    • Mass Balance: Calculate the mass balance to account for the amount of degraded drug and the formed degradation products.

    • Degradation Pathway: Identify and characterize the major degradation products using techniques like mass spectrometry (MS).

Stability_Study_Workflow cluster_method_dev Method Development cluster_forced_degradation Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation method_dev Develop Stability-Indicating HPLC Method stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress_conditions Apply Method analysis Analyze Stressed Samples by HPLC stress_conditions->analysis Analyze Samples evaluation Assess Peak Purity, Mass Balance, and Identify Degradants analysis->evaluation Evaluate Data

Forced Degradation Study Workflow

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. While quantitative data for this compound remains sparse, the information on related compounds and the outlined methodologies offer a solid foundation for researchers. The provided workflows aim to facilitate the systematic and reproducible characterization of this compound, which is essential for its successful development into safe and effective pharmaceutical products. It is recommended that researchers generate specific solubility and stability data for this compound in their solvent systems of interest using the protocols described herein.

References

The Structure-Activity Relationship of Carbazochrome Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to control capillary and parenchymal bleeding. Its mechanism of action is centered on enhancing platelet aggregation and strengthening capillary walls, thereby reducing blood loss. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of carbazochrome salicylate, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its evaluation. While specific quantitative SAR studies on carbazochrome analogs are limited in publicly available literature, this guide synthesizes the current understanding of how its chemical structure contributes to its therapeutic effects.

Introduction

Carbazochrome, an oxidation product of adrenaline, is the active moiety responsible for the primary hemostatic effects. The salicylate salt enhances its stability and may contribute to its anti-inflammatory properties. This compound is indicated for the management of hemorrhage from various origins, including trauma, surgery, and certain bleeding disorders.[1][2][3] Understanding its SAR is crucial for the development of more potent and specific hemostatic agents.

Mechanism of Action

This compound exerts its hemostatic effect through a dual mechanism: promoting platelet aggregation and enhancing capillary resistance.

  • Platelet Aggregation: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets.[2][3][4] These receptors are coupled to Gq proteins, initiating a downstream signaling cascade.

  • Capillary Stabilization: The drug is believed to strengthen capillary walls, reducing their permeability and fragility.[1][5] This action helps to control oozing and bleeding from small vessels.

Signaling Pathway

The interaction of carbazochrome with platelet α-adrenoreceptors triggers a well-defined signaling pathway:

  • Gq Protein Activation: Binding of carbazochrome to the α-adrenoreceptor activates the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Platelet Activation: The increase in intracellular Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors. This cascade of events leads to a conformational change in platelet glycoprotein (B1211001) IIb/IIIa receptors, promoting platelet aggregation and the release of pro-thrombotic factors.[2][3]

Carbazochrome Signaling Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Carbazochrome Carbazochrome Alpha_Adrenoreceptor α-Adrenoreceptor Carbazochrome->Alpha_Adrenoreceptor Gq Gq Protein Alpha_Adrenoreceptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (in ER) IP3->Ca2_ER triggers release PKC PKC DAG->PKC activates Ca2_Cyto ↑ Intracellular Ca²⁺ Ca2_ER->Ca2_Cyto Platelet_Activation Platelet Activation (Aggregation, Granule Release) Ca2_Cyto->Platelet_Activation PKC->Platelet_Activation

Caption: Signaling pathway of carbazochrome in platelets.

Structure-Activity Relationship (SAR)

A detailed quantitative SAR for this compound is not extensively documented in public literature. However, a qualitative understanding can be derived from its known mechanism of action and the chemical features of its constituent parts: carbazochrome and salicylate.

  • Carbazochrome Moiety: The core carbazochrome structure, an adrenochrome (B1665551) semicarbazone, is essential for its interaction with α-adrenoreceptors on platelets. The ortho-quinone system and the N-methyl group are likely key pharmacophoric features for receptor binding and subsequent activation of the Gq signaling pathway. Modifications to these groups would be expected to significantly alter hemostatic activity.

  • Salicylate Moiety: The salicylate component primarily serves as a counter-ion to form a stable salt. However, salicylates are known for their anti-inflammatory properties, which may be beneficial in the context of tissue injury and bleeding. The acidic nature of the salicylic (B10762653) acid component facilitates the formation of a water-soluble salt, which is crucial for parenteral administration.

Quantitative Data

Study ParameterGroup A (TXA + Topical & IV CSS)Group B (TXA + Topical CSS)Group C (TXA + IV CSS)Group D (TXA only)p-value
Total Blood Loss (mL) 609.92 ± 221.24753.16 ± 247.67829.23 ± 297.451158.26 ± 334.13< .05

Data from a randomized controlled trial on patients undergoing total knee arthroplasty, where CSS is Carbazochrome Sodium Sulfonate and TXA is Tranexamic Acid.[6]

Experimental Protocols

The evaluation of hemostatic agents like this compound involves a combination of in vitro and in vivo assays.

In Vitro Platelet Aggregometry

This assay assesses the ability of a compound to induce or enhance platelet aggregation.

Objective: To measure the extent of platelet aggregation in response to this compound.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Measurement:

    • A sample of PRP is placed in a cuvette in a light transmission aggregometer.

    • A baseline light transmission is established.

    • This compound (or a vehicle control) is added to the PRP.

    • An agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

  • Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation). Dose-response curves can be generated to determine the EC50 of the test compound.[7][8][9][10][11]

In Vivo Bleeding Models

Animal models are used to evaluate the hemostatic efficacy of a compound in a physiological setting.

Objective: To determine the effect of this compound on bleeding time and blood loss in a standardized injury model.

Methodology (Rat Tail Bleeding Model):

  • Animal Preparation: Anesthetized rats are used. The tail is cleaned and marked at a specific diameter.

  • Drug Administration: this compound is administered intravenously or intraperitoneally at various doses. A control group receives a vehicle.

  • Injury Induction: A standardized incision is made on the tail using a scalpel.

  • Measurement of Bleeding: The tail is immediately immersed in saline at 37°C. The time until bleeding stops for at least 30 seconds is recorded as the bleeding time. Blood loss can be quantified by measuring the hemoglobin content of the saline.

  • Data Analysis: Bleeding times and blood loss are compared between the treated and control groups.[5][12][13][14][15]

Experimental Workflow for Hemostatic Agent Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & SAR Blood_Collection Blood Collection PRP_Prep PRP Preparation Blood_Collection->PRP_Prep Platelet_Agg Platelet Aggregometry PRP_Prep->Platelet_Agg Data_Analysis Statistical Analysis Platelet_Agg->Data_Analysis Vasc_Perm Vascular Permeability Assay Vasc_Perm->Data_Analysis Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Drug_Admin Drug Administration Animal_Model->Drug_Admin Injury_Model Standardized Injury (e.g., Tail Bleeding, Liver Laceration) Drug_Admin->Injury_Model Efficacy_Meas Efficacy Measurement (Bleeding Time, Blood Loss) Injury_Model->Efficacy_Meas Efficacy_Meas->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for evaluating hemostatic agents.
In Vitro Vascular Permeability Assay

This assay measures the ability of a compound to decrease the permeability of an endothelial cell monolayer.

Objective: To assess the effect of this compound on the integrity of the endothelial barrier.

Methodology:

  • Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured on a porous membrane insert in a multi-well plate until a confluent monolayer is formed.

  • Treatment: The endothelial monolayer is treated with this compound or a vehicle control.

  • Permeability Induction: A substance that increases vascular permeability (e.g., thrombin or histamine) can be added to model inflammatory conditions.

  • Permeability Measurement: A fluorescently labeled high molecular weight dextran (B179266) (FITC-dextran) is added to the upper chamber (luminal side). The amount of FITC-dextran that passes through the endothelial monolayer into the lower chamber (abluminal side) over a specific time is measured using a fluorescence plate reader.

  • Data Analysis: A decrease in the amount of FITC-dextran in the lower chamber in the presence of this compound indicates a reduction in permeability.[16][17][18]

Conclusion

This compound is a valuable hemostatic agent with a well-characterized mechanism of action involving platelet α-adrenoreceptor activation and capillary stabilization. While quantitative SAR studies are not extensively available, the core chemical features of the carbazochrome and salicylate moieties are understood to be crucial for its activity and formulation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel hemostatic agents with improved efficacy and safety profiles. Further research into the synthesis and biological evaluation of carbazochrome analogs is warranted to elucidate a more precise quantitative structure-activity relationship.

References

A Technical Guide to the Effects of Carbazochrome Salicylate on Platelet Adhesion and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent utilized to control capillary and parenchymal bleeding. Its mechanism is rooted in the pro-aggregatory effects of its carbazochrome moiety, an adrenaline oxidation product, which modulates platelet function to promote the formation of a primary platelet plug. This technical guide provides a detailed examination of the known molecular mechanisms, outlines standard experimental protocols for evaluation, and presents a framework for the quantitative analysis of its effects on platelet adhesion and aggregation. While extensive clinical data exists for related compounds, this guide focuses on the foundational platelet biology relevant to drug development and preclinical research.

Core Mechanism of Action: The Role of the Carbazochrome Moiety

Carbazochrome functions as a hemostatic agent by directly promoting platelet aggregation.[1][2] It is an oxidation product of adrenaline and exerts its effects by interacting with α-adrenoreceptors on the surface of platelets.[1][2][3] This interaction initiates a well-defined intracellular signaling cascade that culminates in platelet activation, shape change, and aggregation.

The primary signaling pathway is as follows:

  • Receptor Binding: Carbazochrome binds to α-adrenoreceptors, which are Gq protein-coupled receptors (GPCRs).[1][2][3]

  • Gq Protein Activation: This binding activates the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).[1][2][3]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), causing the release of stored calcium (Ca2+) into the cytoplasm and increasing intracellular calcium levels.[1][3]

  • Downstream Effects of Elevated Calcium:

    • Platelet Shape Change: The rise in intracellular Ca2+ binds to calmodulin, which in turn activates Ca2+/calmodulin-dependent myosin light chain kinase (MLCK).[1][3] MLCK phosphorylates the myosin light chain, enabling myosin to interact with actin filaments, leading to platelet contraction and shape change from a smooth disc to a spiny sphere.[1][2][3]

    • Thromboxane A2 Synthesis: Elevated calcium also activates phospholipase A2 (PLA2), which releases arachidonic acid from the membrane. Arachidonic acid is then converted into Thromboxane A2 (TxA2), a potent platelet agonist that further amplifies aggregation.[2]

  • Granule Release and Further Aggregation: The initial activation and shape change promote the release of platelet granules containing secondary agonists such as ADP and serotonin.[1][2] These agents act on neighboring platelets, recruiting them into the growing platelet plug, thereby enhancing aggregation and adhesion.[1][2]

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol Carbazochrome Carbazochrome Adrenoceptor α-Adrenoreceptor (Gq-Coupled) Carbazochrome->Adrenoceptor Binds Gq Gq Adrenoceptor->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes from Dense Tubular System Calmodulin Calmodulin Ca->Calmodulin Binds PLA2 PLA2 Ca->PLA2 Activates MLCK MLCK Calmodulin->MLCK Activates ShapeChange Platelet Shape Change & Contraction MLCK->ShapeChange TxA2 Thromboxane A2 (TxA2) Synthesis PLA2->TxA2 GranuleRelease ADP/Serotonin Granule Release ShapeChange->GranuleRelease Aggregation Platelet Aggregation & Adhesion TxA2->Aggregation Amplifies GranuleRelease->Aggregation Amplifies G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood 1. Whole Blood Collection (Citrate) PRP 2. Prepare Platelet-Rich Plasma (PRP) Blood->PRP Low-Speed Centrifuge Incubate 3. Incubate PRP with Carbazochrome Salicylate PRP->Incubate Agonist 4. Add Agonist (e.g., ADP, Collagen) Incubate->Agonist Measure 5. Measure Aggregation (Light Transmission) or Adhesion (Fluorescence) Agonist->Measure Analyze 6. Calculate % Aggregation or % Adhesion Measure->Analyze DoseResponse 7. Generate Dose-Response Curves (EC₅₀/IC₅₀) Analyze->DoseResponse

References

The Advent of a Hemostatic Agent: A Technical History of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341), an oxidation product of adrenaline, and its salicylate (B1505791) salt have been utilized as hemostatic agents for decades, primarily to control capillary and small vessel bleeding. This technical guide delves into the historical development of carbazochrome salicylate, tracing its origins from the chemical synthesis of its parent compound to its early clinical applications. The document outlines the detailed experimental protocols for its synthesis and summarizes the quantitative data from key historical studies in structured tables. Furthermore, it elucidates the mechanism of action through a detailed signaling pathway diagram and provides a conceptual experimental workflow for its clinical evaluation. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the scientific journey of this hemostatic agent.

Introduction

The quest for effective hemostatic agents has been a continuous endeavor in medical science. Carbazochrome emerged in the mid-20th century as a promising systemic hemostatic agent, distinct from vasoconstrictors and coagulants. It was found to reduce capillary permeability and promote platelet aggregation at the site of bleeding without significantly affecting systemic blood pressure or coagulation parameters. The salicylate salt, this compound, was developed to enhance the stability and solubility of the parent compound, facilitating its parenteral administration. This guide provides a detailed historical and technical account of its development.

Historical Development

The development of carbazochrome as a hemostatic agent can be traced back to the study of adrenaline's oxidation products. While adrenaline itself is a potent vasoconstrictor, its oxidized form, adrenochrome (B1665551), was found to possess hemostatic properties without the pressor effects. However, adrenochrome was highly unstable. The breakthrough came with the synthesis of a stable derivative, adrenochrome monosemicarbazone, which became known as carbazochrome.[1]

A key milestone in its therapeutic application was the development of a stable, injectable formulation. A United States patent filed in 1947 (granted in 1950) detailed the process for preparing adrenochrome mono-semicarbazone.[1] Subsequently, another patent described the use of sodium salicylate as a solubilizing agent to create a stable aqueous solution of carbazochrome suitable for injection.[2] This formulation, this compound, saw widespread clinical investigation and use from the 1950s onwards.

Chemical Synthesis and Formulation

The synthesis of this compound involves a two-step process: the synthesis of carbazochrome (adrenochrome monosemicarbazone) followed by its formulation with sodium salicylate.

Synthesis of Carbazochrome (Adrenochrome Monosemicarbazone)

The synthesis of carbazochrome starts with the oxidation of adrenaline to the unstable adrenochrome, which is then immediately reacted with semicarbazide (B1199961) hydrochloride to form the stable carbazochrome.

Experimental Protocol:

  • Step 1: Oxidation of Adrenaline to Adrenochrome. Adrenaline is oxidized using a suitable oxidizing agent, such as silver oxide or potassium ferricyanide, in an aqueous medium. The reaction is typically carried out at a controlled pH and temperature to maximize the yield of adrenochrome while minimizing its degradation.[3]

  • Step 2: Formation of Adrenochrome Monosemicarbazone. The freshly prepared adrenochrome solution is then treated with a solution of semicarbazide hydrochloride and a buffering agent (e.g., potassium acetate). The semicarbazide reacts with the ketone group of adrenochrome to form the more stable semicarbazone derivative, carbazochrome.[4] The resulting carbazochrome precipitates from the solution and can be collected by filtration, washed, and dried.[4]

Formulation of this compound

Carbazochrome has low solubility in water, which limits its parenteral application. To overcome this, it is formulated with sodium salicylate, which acts as a solubilizing agent.

Experimental Protocol:

  • A specific molar ratio of carbazochrome and sodium salicylate is dissolved in water for injection. The patent literature suggests that a complex is formed that is more soluble than carbazochrome alone.[2]

  • The resulting solution is then sterilized, typically by filtration, and aseptically filled into ampoules for parenteral administration.

Mechanism of Action

This compound exerts its hemostatic effect primarily by enhancing platelet aggregation at the site of injury. It is classified as a capillary stabilizer.[5]

The proposed mechanism of action involves the interaction of carbazochrome with α-adrenoreceptors on the surface of platelets.[5][6] This interaction initiates a cascade of intracellular signaling events:

  • Receptor Binding: Carbazochrome binds to Gq-coupled α-adrenoreceptors on the platelet membrane.[5][6]

  • PLC Activation: This binding activates Phospholipase C (PLC).[6]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's calcium store), leading to the release of calcium ions (Ca2+) into the cytoplasm. DAG also contributes to calcium influx.[6]

  • Platelet Activation: The increased intracellular calcium concentration triggers a series of events, including the activation of protein kinase C (PKC) and calmodulin. This leads to platelet shape change, degranulation (release of ADP, serotonin, etc.), and the activation of the glycoprotein (B1211001) IIb/IIIa receptors.

  • Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between platelets, leading to the formation of a platelet plug and hemostasis.

Signaling Pathway Diagram

Hemostatic_Action_of_Carbazochrome Carbazochrome Carbazochrome Alpha_Adrenoreceptor α-Adrenoreceptor (Gq-coupled) Carbazochrome->Alpha_Adrenoreceptor Binds to PLC Phospholipase C (PLC) Alpha_Adrenoreceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Dense Tubular System) IP3->Ca_Store Stimulates release from Ca_Cytosol ↑ Cytosolic Ca²⁺ DAG->Ca_Cytosol Promotes influx Ca_Store->Ca_Cytosol Platelet_Activation Platelet Activation (Shape Change, Degranulation) Ca_Cytosol->Platelet_Activation Triggers GPIIb_IIIa GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa Leads to Fibrinogen Fibrinogen GPIIb_IIIa->Fibrinogen Binds Platelet_Aggregation Platelet Aggregation (Hemostasis) Fibrinogen->Platelet_Aggregation Mediates

Caption: Signaling pathway of carbazochrome-induced platelet aggregation.

Early Clinical Evidence and Quantitative Data

Early clinical studies in the 1960s and 1970s evaluated the efficacy of this compound in various surgical and medical conditions associated with bleeding. Due to the limited availability of full-text historical articles, the following tables summarize the available quantitative data from abstracts and later studies that cited this early work.

Table 1: Summary of Early Clinical Trials on this compound
Study (Year) Indication Dosage and Administration Key Quantitative Findings Reference
Dykes and Anderson (1961)Plastic SurgeryNot specified in abstractAbstract only; clinical evaluation reported.[7]
Basile M, et al. (2001)Post-hemorrhoidectomy1.5 mg carbazochrome (with 150 mg troxerutin) IM, twice daily for 5 daysStatistically significant reduction in bleeding and edema at day 5 (p < 0.001) compared to placebo.[8]
Squadrito F, et al. (2000)Acute uncomplicated hemorrhoids1.5 mg carbazochrome (with 150 mg troxerutin) IM, twice daily for 1 weekSignificant improvement in subjective and objective efficacy variables in the combination group.[9]

Note: The full quantitative data from the Dykes and Anderson (1961) study could not be retrieved as only the abstract was accessible.

Experimental Workflow for Clinical Evaluation

Based on the design of the cited clinical trials, a general experimental workflow for evaluating the hemostatic efficacy of an agent like this compound can be conceptualized.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., surgical patients with expected bleeding) Randomization Randomization Patient_Recruitment->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Placebo or Standard of Care) Randomization->Control_Group Intervention Intervention (Pre- or Post-operative administration) Treatment_Group->Intervention Control_Group->Intervention Data_Collection Data Collection (Blood loss, bleeding time, transfusion requirements, adverse events) Intervention->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Caption: Conceptual workflow for a randomized controlled trial of a hemostatic agent.

Conclusion

This compound represents an interesting chapter in the history of hemostatic agents. Its development from an unstable oxidation product of adrenaline to a stable, injectable formulation demonstrates the ingenuity of pharmaceutical chemistry. While its primary mechanism of action is understood to be the enhancement of platelet aggregation, the quantitative evidence from its early clinical use is not readily accessible in modern databases. This guide provides a comprehensive overview of its historical development, synthesis, and mechanism of action based on available information, serving as a valuable technical resource for the scientific community. Further research into historical archives may yet uncover more detailed quantitative data to complete our understanding of this agent's clinical journey.

References

An In-depth Technical Guide to the Molecular Targets of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to control capillary and parenchymal bleeding. Its therapeutic effect is attributed to the combined actions of its two components: carbazochrome, an oxidation product of adrenaline, and salicylate. This technical guide provides a comprehensive overview of the known molecular targets of Carbazochrome salicylate, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation. The information presented herein is intended to support further research and drug development efforts in the fields of hemostasis, vascular biology, and inflammation.

Core Molecular Targets and Mechanisms of Action

The pharmacological activity of this compound can be attributed to two primary mechanisms: the hemostatic and capillary-stabilizing effects of the carbazochrome moiety, and the anti-inflammatory properties of the salicylate moiety.

Carbazochrome Moiety: Hemostasis and Capillary Stabilization

The principal molecular target of carbazochrome is the α-adrenoceptor on the surface of platelets.[1][2] This interaction initiates a signaling cascade that leads to platelet activation and aggregation, which are crucial steps in the formation of a hemostatic plug at the site of vascular injury.

Furthermore, carbazochrome has been shown to stabilize capillary walls, thereby reducing permeability and preventing plasma leakage. This effect is mediated by the inhibition of phosphoinositide hydrolysis in endothelial cells.[3][4]

Salicylate Moiety: Anti-inflammatory Action

The salicylate component of this compound is known to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes , with a particular selectivity for COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data on Molecular Interactions

While the qualitative mechanisms of action are relatively well-described, specific quantitative data for this compound's interaction with its molecular targets are limited in the publicly available literature. The following table summarizes the available quantitative information for the active moieties.

MoietyTargetParameterValueReference
Carbazochrome (as sodium sulfonate)Phosphoinositide HydrolysisEffective Concentration for inhibition0.1 - 10 µM[3][4]
Carbazochrome (as sodium sulfonate)Endothelial Barrier StabilizationEffective Concentration0.1 - 1 µM[3][4]

Signaling Pathways

Carbazochrome-Induced Hemostasis

The interaction of carbazochrome with platelet α-adrenoceptors, which are Gq-coupled receptors, triggers the activation of Phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in concert with DAG, activate Protein Kinase C (PKC) and other downstream effectors, ultimately leading to platelet shape change, degranulation, and aggregation. This cascade also activates Phospholipase A2 (PLA2), which initiates the arachidonic acid pathway to synthesize thromboxane (B8750289) A2 (TxA2), a potent vasoconstrictor and platelet agonist.[1]

Hemostasis_Pathway Carbazochrome Carbazochrome Alpha_Adrenoceptor α-Adrenoceptor (Gq-coupled) Carbazochrome->Alpha_Adrenoceptor Binds PLC Phospholipase C (PLC) Alpha_Adrenoceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->PKC Co-activates PLA2 Phospholipase A2 (PLA2) Ca2_increase->PLA2 Activates Platelet_Activation Platelet Activation (Shape Change, Degranulation) PKC->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation AA Arachidonic Acid PLA2->AA Releases TXA2 Thromboxane A2 (TxA2) AA->TXA2 Converted to TXA2->Platelet_Activation Reinforces

Carbazochrome-induced hemostasis signaling pathway.
Carbazochrome and Endothelial Barrier Function

Carbazochrome enhances endothelial barrier function by inhibiting agonist-induced phosphoinositide hydrolysis.[3][4] This action is thought to stabilize the endothelial cell cytoskeleton and strengthen cell-cell junctions, thereby reducing capillary permeability.

Endothelial_Barrier_Workflow Vasoactive_Agonists Vasoactive Agonists (e.g., Bradykinin (B550075), Thrombin) GPCR_Endo GPCR on Endothelial Cells Vasoactive_Agonists->GPCR_Endo Bind PI_Hydrolysis Phosphoinositide Hydrolysis GPCR_Endo->PI_Hydrolysis Activate Increased_Permeability Increased Capillary Permeability PI_Hydrolysis->Increased_Permeability Leads to Carbazochrome Carbazochrome Carbazochrome->PI_Hydrolysis Inhibits Stabilization Stabilized Endothelial Barrier Function Carbazochrome->Stabilization Promotes

Carbazochrome's effect on endothelial barrier function.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the molecular targets of this compound. These protocols are based on established methods and can be adapted for specific research needs.

α-Adrenoceptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for α-adrenoceptors.

Materials:

  • Cell membranes prepared from a cell line expressing the desired α-adrenoceptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Prazosin (for α1-adrenoceptors).

  • Non-specific binding control: Phentolamine (10 µM).

  • This compound solutions of varying concentrations.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine cell membranes (20-50 µg protein), [3H]-Prazosin (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding wells, add binding buffer instead of this compound.

  • For non-specific binding wells, add 10 µM phentolamine.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and This compound start->prepare_reagents incubate Incubate Membranes, Radioligand, and Drug prepare_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for α-Adrenoceptor Binding Assay.
Phosphoinositide Hydrolysis Assay

Objective: To measure the inhibitory effect of this compound on agonist-induced phosphoinositide hydrolysis.

Materials:

  • Cultured endothelial cells (e.g., HUVECs).

  • [3H]-myo-inositol.

  • Agonist (e.g., bradykinin or thrombin).

  • This compound solutions of varying concentrations.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Procedure:

  • Label endothelial cells with [3H]-myo-inositol for 24-48 hours.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Stimulate the cells with an agonist (e.g., 100 nM bradykinin) for 30 minutes.

  • Terminate the reaction by adding ice-cold trichloroacetic acid.

  • Separate the inositol phosphates from the cell lysate using Dowex AG1-X8 chromatography.

  • Elute the inositol phosphates and measure the radioactivity by scintillation counting.

  • Determine the concentration-dependent inhibition of inositol phosphate (B84403) formation by this compound and calculate the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of this compound on intracellular calcium levels.

Materials:

  • Platelets or endothelial cells.

  • Fura-2 AM fluorescent calcium indicator.

  • This compound solutions.

  • Fluorescence plate reader or microscope with appropriate filters.

Procedure:

  • Load the cells with Fura-2 AM by incubating them with the dye.

  • Wash the cells to remove excess dye.

  • Add this compound to the cells.

  • Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Calculate the ratio of the fluorescence intensities (340/380) to determine the intracellular calcium concentration.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 of this compound for COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • This compound solutions of varying concentrations.

  • Prostaglandin E2 (PGE2) ELISA kit.

Procedure:

  • Pre-incubate the COX enzyme with varying concentrations of this compound.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period at 37°C.

  • Terminate the reaction.

  • Measure the amount of PGE2 produced using an ELISA kit.

  • Determine the concentration-dependent inhibition of PGE2 production and calculate the IC50 values for COX-1 and COX-2.

Conclusion

This compound is a multi-target compound with distinct mechanisms of action for its constituent moieties. The carbazochrome component primarily targets α-adrenoceptors on platelets and inhibits phosphoinositide hydrolysis in endothelial cells, leading to hemostasis and reduced capillary permeability. The salicylate component contributes an anti-inflammatory effect through the inhibition of COX enzymes. While the qualitative aspects of these interactions are established, there is a clear need for further research to quantify the binding affinities and inhibitory concentrations of this compound for its molecular targets. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more complete understanding of its pharmacology and for the development of next-generation hemostatic and anti-inflammatory agents.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome salicylate (B1505791) is a hemostatic agent used to reduce capillary bleeding.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and stability of pharmaceutical formulations containing this active ingredient. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Carbazochrome salicylate, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC17H17N4NaO6[8][9]
Molecular Weight396.33 g/mol [8][9]
CAS Number13051-01-9[9]

Experimental Protocols

HPLC Method Development

Objective: To develop a simple, rapid, and reliable isocratic reversed-phase HPLC method for the determination of this compound.

Chromatographic Conditions:

ParameterCondition
InstrumentHPLC system with UV-Vis Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile: 0.02M Potassium Dihydrogen Phosphate Buffer (pH 4.5 adjusted with Orthophosphoric Acid) (30:70 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength254 nm
Column Temperature30°C
Run Time10 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.

  • Sample Solution (from tablet formulation): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

2.2.1. System Suitability:

Before starting the validation, the suitability of the chromatographic system is evaluated by injecting six replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are outlined in the table below.

2.2.2. Specificity (Forced Degradation Study):

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard. The substance is subjected to stress conditions to produce degradation products.

  • Acid Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1N HCl at 80°C for 4 hours.

  • Base Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Reflux 1 mL of stock solution with 1 mL of 3% H₂O₂ at 80°C for 4 hours.

  • Thermal Degradation: Keep the drug solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples are compared with that of an unstressed standard to assess the resolution between the parent drug and any degradation products.

2.2.3. Linearity and Range:

Linearity is determined by plotting a calibration curve of peak area versus concentration for a series of at least five concentrations of the working standard solutions (e.g., 10, 25, 50, 100, 150 µg/mL). The correlation coefficient (r²) should be determined. The range is the interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.

2.2.4. Accuracy (Recovery Study):

The accuracy is assessed by the standard addition method. A known amount of standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). The recovery of the added standard is then calculated.

2.2.5. Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of a single concentration of the standard solution (e.g., 50 µg/mL) are made on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on two different days by different analysts using different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD).

2.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

2.2.7. Robustness:

The robustness of the method is evaluated by intentionally varying the chromatographic conditions and observing the effect on the results. The varied parameters may include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Acetonitrile:Buffer ratio ± 2%)

  • pH of the mobile phase buffer (± 0.2 units)

  • Column temperature (± 2°C)

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (Hypothetical)
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 20005500
%RSD of Peak Area≤ 2.0%0.8%
%RSD of Retention Time≤ 1.0%0.3%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
25310.2
50622.8
1001248.5
1501870.1
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%4039.899.5%99.7%
100%5050.1100.2%
120%6059.799.5%

Table 4: Precision Study

Precision%RSD
Repeatability (Intra-day)0.6%
Intermediate Precision (Inter-day)1.1%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

Table 6: Robustness Study

Parameter Varied%RSD of Assay
Flow Rate (0.9 mL/min)1.3%
Flow Rate (1.1 mL/min)1.2%
Mobile Phase Ratio (28:72)1.5%
Mobile Phase Ratio (32:68)1.4%
pH (4.3)1.1%
pH (4.7)1.0%
Temperature (28°C)1.4%
Temperature (32°C)1.3%

Visualizations

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Start Method Development Select_Column Select Column (e.g., C18) Dev_Start->Select_Column Optimize_MP Optimize Mobile Phase (ACN:Buffer) Select_Column->Optimize_MP Optimize_FR Optimize Flow Rate Optimize_MP->Optimize_FR Optimize_Det Optimize Detection Wavelength Optimize_FR->Optimize_Det Dev_End Finalized HPLC Method Optimize_Det->Dev_End Val_Start Start Validation Dev_End->Val_Start System_Suitability System Suitability Val_Start->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra & Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interdependencies of HPLC Validation Parameters.

References

Application Note: Quantitative Analysis of Carbazochrome Salicylate in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to reduce capillary bleeding. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the quantitative analysis of carbazochrome salicylate in plasma using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is adapted from validated procedures for a related compound, carbazochrome sodium sulfonate, and is intended to provide a robust starting point for method development and validation.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): Amiloride hydrochloride[1][2] or a stable isotope-labeled this compound (if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid solution (14%)[1][2]

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[1][2][3]

  • Analytical column: Hypersil ODS-2, 5 µm, or equivalent C18 column[1][2]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes and tips

Sample Preparation: Protein Precipitation

  • Thaw plasma samples and quality controls (QCs) on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of 14% perchloric acid solution to precipitate proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are starting conditions and may require optimization:

ParameterRecommended Condition
LC System HPLC or UPLC System
Column Hypersil ODS-2, 5 µm, or equivalent C18 column[1][2]
Mobile Phase A 0.2% Formic acid in water[1][2]
Mobile Phase B Methanol[1][2]
Gradient Elution A multi-step linear gradient can be optimized. A suggested starting point is: 0-1 min (95% A), 1-5 min (linear gradient to 5% A), 5-7 min (5% A), 7.1-10 min (return to 95% A).
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Source Positive Atmospheric Pressure Chemical Ionization (APCI)[1][2]
Ionization Mode Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Carbazochrome: m/z 148 → 107 (protonated thermodegraded fragment)[1][2]Note: The salicylate moiety will be lost during ionization. The parent ion corresponds to the carbazochrome core.Amiloride Hydrochloride (IS): m/z 230 → 189 (or other suitable transition)
Gas Temperatures To be optimized based on the instrument.
Collision Energy (CE) To be optimized for each transition.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance characteristics of the method, based on validated methods for carbazochrome sodium sulfonate.[1][2] These parameters should be established during method validation for this compound.

Validation ParameterExpected Performance
Linearity Range 0.5 - 50 ng/mL[1][2]
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[1][2]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible. Expected to be >80%.
Matrix Effect To be assessed, but protein precipitation may result in some matrix effects. Use of a stable-isotope labeled IS is recommended to mitigate this.
Stability To be evaluated for freeze-thaw cycles, short-term bench-top, and long-term storage conditions.[4]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_pca Add 14% Perchloric Acid (200 µL) vortex1->add_pca vortex2 Vortex (1 min) add_pca->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (10 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the quantitative analysis of this compound in plasma.

References

Application Notes and Protocols: In Vitro Endothelial Permeability Assay Using Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial barrier dysfunction is a critical factor in various pathological conditions, including inflammation, sepsis, and vascular leakage syndromes. The integrity of the endothelial monolayer is primarily maintained by cell-cell adhesions, regulated by complex signaling pathways. Carbazochrome salicylate (B1505791) is a hemostatic agent that has been shown to enhance endothelial barrier function. These application notes provide a detailed protocol for an in vitro endothelial permeability assay to evaluate the protective effects of Carbazochrome salicylate against agonist-induced hyperpermeability.

The assay utilizes a transwell system where endothelial cells are cultured to form a monolayer on a semi-permeable membrane, mimicking the in vivo endothelial barrier. Permeability is induced by an agonist such as thrombin, and the protective effect of this compound is quantified by measuring the passage of a tracer molecule across the endothelial monolayer.

Mechanism of Action of this compound

This compound enhances endothelial barrier function by inhibiting agonist-induced phosphoinositide hydrolysis.[1] This inhibition prevents the downstream signaling cascade that leads to the disruption of the endothelial barrier. Specifically, by blocking the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), this compound prevents the release of intracellular calcium and the activation of protein kinase C (PKC). This, in turn, inhibits the activation of RhoA and myosin light chain kinase (MLCK), preventing the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin junctions.[1][2]

Signaling Pathways

Agonist-Induced Endothelial Hyperpermeability

Inflammatory mediators like thrombin bind to G-protein coupled receptors (GPCRs) on the endothelial cell surface, activating Phospholipase C (PLC).[3] PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular Ca2+, which, along with DAG, activates PKC. This cascade leads to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and increases the phosphorylation of myosin light chain (MLC), leading to cell contraction and the disruption of VE-cadherin-mediated cell-cell junctions.[4][5][6] This results in the formation of intercellular gaps and increased endothelial permeability.

Agonist Agonist (e.g., Thrombin) GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC RhoA RhoA Activation PKC->RhoA MLCK MLCK Activation RhoA->MLCK VECadherin VE-Cadherin Disruption RhoA->VECadherin Actin Actin Stress Fiber Formation MLCK->Actin Permeability Increased Endothelial Permeability Actin->Permeability VECadherin->Permeability

Agonist-induced hyperpermeability signaling pathway.

Protective Effect of this compound

This compound acts as an inhibitor of PLC-mediated phosphoinositide hydrolysis.[1] By blocking this initial step, it prevents the entire downstream cascade, thereby maintaining the integrity of the endothelial barrier.

Carbazochrome This compound PLC Phospholipase C (PLC) Carbazochrome->PLC inhibits PIP2 PIP2 Hydrolysis PLC->PIP2 Signaling Downstream Signaling (Ca2+, PKC, RhoA, MLCK) PIP2->Signaling Barrier Endothelial Barrier Integrity Maintained Signaling->Barrier

Inhibitory action of this compound.

Experimental Protocol

This protocol is designed for a 24-well transwell plate with 6.5 mm inserts (0.4 µm pore size). Adjust volumes accordingly for other plate formats.

Materials and Reagents
  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

  • Cell Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

  • Transwell Inserts: 24-well plate with 6.5 mm inserts (0.4 µm pore size).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO or cell culture medium).

  • Permeability Inducing Agent: Thrombin from human plasma.

  • Tracer Molecule: Fluorescein isothiocyanate (FITC)-dextran (40 kDa).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+.

  • Plate Reader: Fluorescence microplate reader.

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Endothelial Cells on Transwell Inserts B Culture to Confluency (2-3 days) A->B C Starve Cells (serum-free medium, 2-4 hours) B->C D Pre-incubate with This compound (e.g., 1 hour) C->D E Induce Permeability (e.g., Thrombin, 30-60 min) D->E F Add FITC-Dextran to Upper Chamber E->F G Incubate (e.g., 20-30 min) F->G H Collect Sample from Lower Chamber G->H I Measure Fluorescence H->I

Experimental workflow for the permeability assay.

Detailed Procedure
  • Cell Seeding:

    • Coat transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) if required for the specific cell line.

    • Seed endothelial cells onto the upper chamber of the transwell inserts at a density of 1-2 x 10^5 cells/insert.[7]

    • Add complete EGM-2 to the lower chamber.

    • Culture for 2-3 days at 37°C and 5% CO2, or until a confluent monolayer is formed. Visually inspect the monolayer formation using a microscope.

  • Pre-treatment:

    • Once confluent, gently aspirate the medium from the upper and lower chambers.

    • Wash the cells once with pre-warmed PBS.

    • Add serum-free medium to both chambers and starve the cells for 2-4 hours.

    • Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 0.5, 1.0 µM).

    • Aspirate the serum-free medium and add the this compound solutions to the upper chamber. Add fresh serum-free medium to the lower chamber.

    • Pre-incubate for 1 hour at 37°C. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Induction of Permeability:

    • Prepare a solution of thrombin in serum-free medium (e.g., 1 U/mL).

    • Add the thrombin solution to the upper chamber of the wells (except for the negative control wells).

    • Incubate for 30-60 minutes at 37°C.

  • Permeability Assay:

    • Prepare a solution of FITC-dextran (1 mg/mL) in serum-free medium.

    • Gently aspirate the medium from the upper chamber and replace it with the FITC-dextran solution.

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • Carefully collect a sample from the lower chamber.

    • Transfer the samples to a 96-well black plate.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.

Experimental Groups
GroupPre-treatment (Upper Chamber)Treatment (Upper Chamber)
Negative Control Serum-free mediumSerum-free medium
Vehicle Control Serum-free medium with vehicle (e.g., DMSO)Thrombin (1 U/mL)
Positive Control Serum-free mediumThrombin (1 U/mL)
Test Group 1 This compound (0.1 µM) in serum-free mediumThrombin (1 U/mL)
Test Group 2 This compound (0.5 µM) in serum-free mediumThrombin (1 U/mL)
Test Group 3 This compound (1.0 µM) in serum-free mediumThrombin (1 U/mL)

Data Presentation and Analysis

Data Analysis
  • Subtract the fluorescence reading of a blank well (medium only) from all experimental readings.

  • Calculate the mean fluorescence for each experimental group.

  • Normalize the data to the positive control to determine the relative permeability.

    • Relative Permeability = (Fluorescence of Test Group) / (Fluorescence of Positive Control)

  • The protective effect of this compound can be expressed as a percentage inhibition of the thrombin-induced hyperpermeability.

    • % Inhibition = [1 - (Fluorescence of Test Group - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] * 100

Representative Data

The following table presents representative data on the effect of this compound on thrombin-induced endothelial permeability.

Treatment GroupRelative Fluorescence Units (RFU) (Mean ± SD)Relative Permeability% Inhibition of Thrombin-Induced Permeability
Negative Control 150 ± 200.15-
Positive Control (Thrombin 1 U/mL) 1000 ± 501.000%
Carbazochrome (0.1 µM) + Thrombin 650 ± 450.6541.2%
Carbazochrome (0.5 µM) + Thrombin 400 ± 300.4070.6%
Carbazochrome (1.0 µM) + Thrombin 250 ± 250.2588.2%

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Conclusion

This protocol provides a robust framework for assessing the protective effects of this compound on endothelial barrier function in vitro. The use of a transwell permeability assay allows for the quantitative evaluation of changes in endothelial permeability and the elucidation of the dose-dependent effects of this compound. The provided diagrams of the signaling pathways and experimental workflow offer a clear understanding of the underlying mechanisms and the experimental design. This application note serves as a valuable resource for researchers investigating endothelial biology and developing novel therapeutic strategies for diseases associated with vascular hyperpermeability.

References

Carbazochrome Salicylate in Murine Hemorrhage Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to control capillary and parenchymal hemorrhage. It is an oxidation product of adrenaline and is thought to exert its effect by increasing platelet aggregation and enhancing capillary resistance. While clinical data in human patients exists, detailed preclinical data from murine models of hemorrhage are not widely published. These application notes and protocols are compiled based on established murine hemorrhage models and the known mechanism of action of carbazochrome to provide a framework for studying its hemostatic efficacy in a research setting.

Mechanism of Action

Carbazochrome acts as a hemostatic agent through a dual mechanism involving both platelet activation and vascular stabilization. On the surface of platelets, carbazochrome interacts with α-adrenergic receptors, which are Gq-protein coupled. This interaction activates the Phospholipase C (PLC) signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and the elevated calcium levels, in conjunction with DAG, activate Protein Kinase C (PKC). This cascade of events promotes platelet aggregation, a critical step in the formation of a primary hemostatic plug.

Simultaneously, carbazochrome is believed to stabilize capillaries, reducing their permeability. This action is particularly relevant in controlling diffuse capillary bleeding.

Data Presentation

Due to the absence of specific quantitative data in the available preclinical literature for carbazochrome salicylate in murine hemorrhage models, the following tables are presented as templates. Researchers can populate these tables with their experimental data when conducting studies based on the protocols provided below.

Table 1: Effect of this compound on Bleeding Time in a Murine Tail Bleeding Model

Treatment GroupDose (mg/kg)Route of AdministrationNMean Bleeding Time (seconds) ± SEM% Change from Vehicle
Vehicle Control-e.g., IP10[Insert Data]-
This compound[Dose 1]e.g., IP10[Insert Data][Insert Data]
This compound[Dose 2]e.g., IP10[Insert Data][Insert Data]
This compound[Dose 3]e.g., IP10[Insert Data][Insert Data]

Table 2: Effect of this compound on Blood Loss Volume in a Murine Tail Bleeding Model

Treatment GroupDose (mg/kg)Route of AdministrationNMean Blood Loss (µL) ± SEM% Change from Vehicle
Vehicle Control-e.g., IP10[Insert Data]-
This compound[Dose 1]e.g., IP10[Insert Data][Insert Data]
This compound[Dose 2]e.g., IP10[Insert Data][Insert Data]
This compound[Dose 3]e.g., IP10[Insert Data][Insert Data]

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the hemostatic efficacy of this compound in a murine model.

Protocol 1: Murine Tail Bleeding Assay

This assay is a standard method for evaluating hemostatic function in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline or as appropriate for the drug formulation)

  • Anesthetic agent (e.g., ketamine/xylazine (B1663881) cocktail)

  • Surgical scalpel or razor blade

  • 50 mL conical tubes

  • Isotonic saline, pre-warmed to 37°C

  • Water bath

  • Filter paper

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

    • Weigh each mouse to determine the correct dosage of anesthetic and test substance.

  • Drug Administration:

    • Prepare the desired concentrations of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the mice via the selected route (e.g., intraperitoneal injection). Note: The optimal timing between drug administration and the bleeding assay should be determined in pilot studies (e.g., 30-60 minutes pre-treatment).

  • Anesthesia:

    • Anesthetize the mice with an appropriate anesthetic cocktail (e.g., ketamine at 100 mg/kg and xylazine at 10 mg/kg, administered intraperitoneally).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Hemorrhage Induction:

    • Place the anesthetized mouse in a prone position.

    • Using a sharp scalpel, amputate a 3 mm segment from the distal tip of the tail.

  • Bleeding Measurement:

    • Immediately immerse the transected tail into a 50 mL conical tube containing isotonic saline pre-warmed to 37°C.

    • Start a timer immediately upon immersion.

    • Observe the tail for the cessation of bleeding. The bleeding time is defined as the time from the initial immersion until bleeding has stopped for at least 30 seconds. A cut-off time (e.g., 1200 seconds) should be established, after which bleeding is considered continuous.

  • Blood Loss Quantification (Optional):

    • After the bleeding has stopped or the cut-off time is reached, remove the tail from the saline.

    • The total blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer and a standard curve.

Protocol 2: In Vitro Platelet Aggregation Assay

This assay assesses the direct effect of this compound on platelet function.

Materials:

  • Platelet-rich plasma (PRP) from mice or human donors

  • This compound

  • Platelet agonists (e.g., ADP, collagen)

  • Platelet aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • PRP Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Assay Performance:

    • Pre-warm the PRP to 37°C.

    • Add a small volume of this compound or vehicle to the PRP and incubate for a predetermined time (e.g., 5 minutes).

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation for each sample relative to a control (PRP with agonist but without this compound).

Visualizations

Experimental Workflow for Murine Tail Bleeding Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization and Weighing drug_prep Preparation of This compound drug_admin Drug Administration (IP Injection) drug_prep->drug_admin anesthesia Anesthesia (Ketamine/Xylazine) drug_admin->anesthesia hem_induce Hemorrhage Induction (Tail Amputation) anesthesia->hem_induce bleed_measure Bleeding Time Measurement hem_induce->bleed_measure data_collect Data Collection and Quantification of Blood Loss bleed_measure->data_collect stat_analysis Statistical Analysis data_collect->stat_analysis G carba Carbazochrome alpha_ar α-Adrenergic Receptor (Gq-coupled) carba->alpha_ar Binds to plc Phospholipase C (PLC) alpha_ar->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca_release Ca²⁺ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates ca_release->pkc Activates platelet_agg Platelet Aggregation pkc->platelet_agg Promotes

Standard Operating Procedure for Stability Testing of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0. Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of the drug substance Carbazochrome (B1668341) salicylate (B1505791). The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This SOP is established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products.[1] The objective of this procedure is to outline the requirements for stability studies, including long-term and accelerated testing, to establish the retest period for Carbazochrome salicylate.

2.0. Scope

This SOP applies to the stability testing of this compound drug substance. It covers the protocol for long-term, accelerated, and intermediate stability studies, including storage conditions, testing frequency, analytical procedures, and data evaluation.

3.0. Responsibilities

  • Quality Control (QC) Department: Responsible for conducting the stability testing as per this SOP, including sample management, analysis, and data recording.

  • Quality Assurance (QA) Department: Responsible for ensuring that the stability studies are performed in compliance with this SOP and relevant regulatory guidelines. QA is also responsible for the review and approval of stability protocols and reports.

  • Research and Development (R&D) Department: Responsible for providing the necessary information about the drug substance, including its physicochemical properties and any known degradation pathways.

4.0. Stability Study Protocol

A detailed stability protocol must be written and approved before the initiation of any stability study. The protocol should include, but is not limited to, the following information:

  • Name and batch number(s) of the drug substance.

  • Number of batches to be tested (a minimum of three primary batches is recommended).

  • Container closure system.

  • Storage conditions (long-term, accelerated, and intermediate, if applicable).

  • Testing frequency.

  • Analytical methods to be used, which must be stability-indicating.

  • Acceptance criteria for the stability tests.

5.0. Experimental Protocols

5.1. Long-Term Stability Testing

  • Objective: To evaluate the physical, chemical, and microbiological characteristics of this compound under recommended storage conditions to establish its retest period.

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The selected long-term condition should be based on the climatic zone in which the drug product will be marketed.

  • Testing Frequency: For a proposed re-test period of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed re-test period.[2]

5.2. Accelerated Stability Testing

  • Objective: To accelerate the chemical degradation and physical changes of this compound to predict its long-term stability.

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended for a 6-month study.[2]

5.3. Intermediate Stability Testing

  • Objective: To evaluate the drug substance under conditions that are less harsh than accelerated conditions but more stressful than long-term conditions. This testing is required if a significant change occurs during accelerated stability testing.

  • Storage Conditions: 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: A minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, and 12 months), is recommended for a 12-month study.

6.0. Forced Degradation Studies

Forced degradation studies are essential to establish the inherent stability of the this compound molecule and to develop a stability-indicating analytical method.[1][3] These studies expose the drug substance to stress conditions more severe than those used in accelerated stability testing.

6.1. Protocol for Forced Degradation

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

7.0. Analytical Methodology

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), must be used to separate and quantify this compound from its degradation products and any potential impurities.[5][6]

7.1. Example HPLC Method for this compound

While a specific validated method for this compound and its degradation products is not available in the public domain, the following is a representative HPLC method that can be used as a starting point for method development and validation. This example is based on methods used for Carbazochrome and related salicylate compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm or 350 nm).[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

8.0. Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Long-Term Stability Data for this compound (Batch: XXX) Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
0Conforms99.8NDND0.2
3Conforms99.50.1ND0.5
6Conforms99.20.20.10.8
9Conforms99.00.30.11.0
12Conforms98.80.40.21.2
18Conforms98.50.50.31.5
24Conforms98.10.70.41.9
(ND = Not Detected)

Table 2: Accelerated Stability Data for this compound (Batch: XXX) Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
0Conforms99.8NDND0.2
1Conforms98.50.50.21.5
3Conforms97.01.20.63.0
6Slight Discoloration95.22.51.14.8
(ND = Not Detected)

9.0. Visualization of Pathways and Workflows

9.1. Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Testing cluster_2 Evaluation A Receive Drug Substance Batches B Prepare Stability Protocol A->B C Place Samples in Stability Chambers B->C D Withdraw Samples at Scheduled Time Points C->D E Perform Analytical Testing (HPLC) D->E F Record Results E->F G Analyze Data and Assess Trends F->G H Prepare Stability Report G->H I Determine Retest Period H->I

Caption: Workflow for this compound stability testing.

9.2. Hypothetical Degradation Pathway of this compound

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on the general degradation patterns of related molecules. Specific degradation products for this compound have not been identified in the reviewed literature.

G cluster_0 Hydrolysis cluster_1 Oxidation cluster_2 Photodegradation This compound This compound Hydrolysis_Product_A Hydrolysis_Product_A This compound->Hydrolysis_Product_A Acid/Base Salicylic Acid Salicylic Acid This compound->Salicylic Acid Acid/Base Oxidized_Carbazochrome Oxidized_Carbazochrome This compound->Oxidized_Carbazochrome H2O2 Photodegradant_1 Photodegradant_1 This compound->Photodegradant_1 Light Photodegradant_2 Photodegradant_2 Photodegradant_1->Photodegradant_2 Further Light Exposure

Caption: Hypothetical degradation pathways for this compound.

10.0. Evaluation of Stability Data

The stability data should be evaluated to determine if any significant changes have occurred over time. A significant change is defined as:

  • A 5% change in assay from its initial value.

  • Any degradation product exceeding its acceptance criterion.

  • Failure to meet the acceptance criteria for appearance, physical attributes, and functionality tests.

  • Failure to meet the acceptance criterion for pH.

  • Failure to meet the acceptance criteria for dissolution for 12 dosage units.

If a significant change occurs during the 6-month accelerated stability study, the intermediate stability study should be conducted. The retest period is determined based on the long-term stability data.

11.0. Documentation

References

Application Notes and Protocols for Carbazochrome Salicylate in ADP-Induced Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are fundamental tools for studying platelet function and for the development of novel antiplatelet or pro-hemostatic agents. Adenosine (B11128) diphosphate (B83284) (ADP) is a key physiological agonist that induces platelet aggregation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface. Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent believed to promote platelet aggregation. This document provides a detailed protocol for evaluating the effects of carbazochrome salicylate on ADP-induced platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[1]

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and the PRP is turbid, allowing for low light transmission. Upon the addition of an agonist like ADP, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the PRP, leading to an increase in light transmission. The extent and rate of this change are measured to quantify platelet aggregation. This assay can be used to assess the pro-aggregatory or anti-aggregatory effects of test compounds like this compound.

Potential Mechanism of Action

Carbazochrome is an oxidation product of adrenaline and is thought to act as a hemostatic agent by increasing platelet aggregation.[2] It is suggested that carbazochrome interacts with α-adrenoreceptors on the surface of platelets.[2] The activation of these Gq-coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels, which is a key step in platelet activation and aggregation.[2]

ADP, on the other hand, induces platelet aggregation by binding to two distinct G-protein coupled receptors: P2Y1 and P2Y12.[3][4]

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the dense tubular system, leading to platelet shape change and the initial phase of aggregation.[3]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[3][4] Lower cAMP levels reduce the threshold for platelet activation and contribute to the sustained and complete aggregation response.[3]

When studying the effect of this compound on ADP-induced aggregation, it is hypothesized that carbazochrome may potentiate the aggregation response initiated by ADP through a separate, but convergent, signaling pathway.

Signaling Pathway Diagram

Platelet_Aggregation_Signaling cluster_Carbazochrome This compound Pathway cluster_ADP ADP Pathway cluster_Common Common Pathway Carbazochrome Carbazochrome Salicylate alpha_Receptor α-Adrenergic Receptor Carbazochrome->alpha_Receptor Gq_alpha Gq alpha_Receptor->Gq_alpha PLC_alpha Phospholipase C (PLC) Gq_alpha->PLC_alpha PIP2_alpha PIP2 PLC_alpha->PIP2_alpha hydrolyzes IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Ca_alpha Ca²⁺ Release IP3_alpha->Ca_alpha PKC Protein Kinase C DAG_alpha->PKC Platelet_Activation Platelet Shape Change Granule Release Ca_alpha->Platelet_Activation ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Gq_ADP Gq P2Y1_Receptor->Gq_ADP PLC_ADP Phospholipase C (PLC) Gq_ADP->PLC_ADP PIP2_ADP PIP2 PLC_ADP->PIP2_ADP hydrolyzes IP3_ADP IP3 PIP2_ADP->IP3_ADP DAG_ADP DAG PIP2_ADP->DAG_ADP Ca_ADP Ca²⁺ Release IP3_ADP->Ca_ADP DAG_ADP->PKC Ca_ADP->Platelet_Activation Gi_ADP Gi P2Y12_Receptor->Gi_ADP AC Adenylyl Cyclase Gi_ADP->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Platelet_Activation inhibits PKC->Platelet_Activation GPIIb_IIIa GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: Signaling pathways of platelet aggregation induced by this compound and ADP.

Experimental Protocol

This protocol is based on standard light transmission aggregometry procedures.[1][5]

1. Materials and Reagents

  • This compound (test compound)

  • Adenosine diphosphate (ADP) (platelet agonist)

  • 3.2% Sodium Citrate (B86180) anticoagulant

  • Saline solution (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.

  • Aggregometer

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

  • Centrifuge

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or DMSO). Further dilutions should be made in saline to achieve the desired final concentrations.

  • ADP Stock Solution: Prepare a stock solution of ADP in saline. Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and prepare working solutions of various concentrations (e.g., 100 µM).

  • Agonist Working Solutions: Prepare a range of ADP concentrations to determine the optimal concentration for the assay. A typical final concentration of ADP to induce aggregation is 5-10 µM.

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off to obtain PRP.[1]

  • Carefully aspirate the upper layer of PRP into a new polypropylene (B1209903) tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.[1]

  • Collect the supernatant (PPP).

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

4. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection 1. Blood Collection (3.2% Sodium Citrate) prp_prep 2. PRP Preparation (Centrifuge 200g, 20 min) blood_collection->prp_prep ppp_prep 3. PPP Preparation (Centrifuge 2000g, 20 min) prp_prep->ppp_prep platelet_count 4. Adjust Platelet Count (PRP + PPP) ppp_prep->platelet_count setup 5. Aggregometer Setup (Calibrate with PRP and PPP) platelet_count->setup incubation 6. Incubation (PRP + this compound or Vehicle) setup->incubation aggregation 7. Add ADP (Initiate Aggregation) incubation->aggregation data_acquisition 8. Data Acquisition (Measure Light Transmission) aggregation->data_acquisition curve_analysis 9. Analyze Aggregation Curves (% Aggregation, Slope) data_acquisition->curve_analysis data_analysis 10. Quantitative Analysis (Compare treatment groups) curve_analysis->data_analysis

Caption: Workflow for the platelet aggregation assay with this compound and ADP.

5. Platelet Aggregation Assay Procedure

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibrate the aggregometer:

    • Set 0% aggregation using a cuvette with PRP.

    • Set 100% aggregation using a cuvette with PPP.

  • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

  • Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Add the ADP agonist to the cuvette to initiate platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.

  • Repeat the procedure for all test concentrations and controls.

Data Presentation

The results of the platelet aggregation assay should be presented in a clear and concise manner. A table summarizing the quantitative data is recommended for easy comparison between different treatment groups.

Illustrative Data Table

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results, as no specific published data for the effect of this compound on ADP-induced platelet aggregation was found.

Treatment GroupADP Concentration (µM)This compound (µM)Maximum Aggregation (%)Slope (Aggregation Rate)
Vehicle Control5065 ± 540 ± 4
Carbazochrome51075 ± 650 ± 5
Carbazochrome55085 ± 762 ± 6
Positive Control (e.g., Epinephrine)5180 ± 555 ± 4

Interpretation of Results

  • Increased Maximum Aggregation and Slope: An increase in the maximum percentage of aggregation and the slope of the aggregation curve in the presence of this compound would suggest a pro-aggregatory effect, potentially by potentiating the action of ADP.

  • No Change: No significant difference in aggregation parameters between the vehicle control and this compound-treated groups would indicate that, under the tested conditions, this compound does not affect ADP-induced platelet aggregation.

  • Decreased Aggregation: A decrease in aggregation would suggest an inhibitory effect, which would be contrary to its proposed mechanism as a hemostatic agent.

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on ADP-induced platelet aggregation. The detailed protocol for light transmission aggregometry, along with the illustrative data presentation and diagrams of the potential signaling pathways and experimental workflow, offers a robust methodology for researchers in pharmacology and drug development. Further studies are warranted to elucidate the precise quantitative effects and the underlying molecular interactions between the signaling pathways activated by this compound and ADP.

References

Application Notes and Protocols for Carbazochrome Salicylate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing calculations, experimental protocols, and the mechanism of action of Carbazochrome salicylate (B1505791) for use in preclinical animal studies. The information is intended to guide researchers in designing robust experiments to evaluate the hemostatic efficacy and safety of this agent.

Quantitative Data Summary

A critical aspect of preclinical drug development is understanding the dose-response relationship and the toxicological profile of a compound. The following tables summarize the available quantitative data for Carbazochrome salicylate and its related compounds.

Table 1: Acute Toxicity (LD50) of this compound
SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal750[1]
RatOralData not available
RabbitIntravenousData not available
DogOral/IntravenousData not available

Researchers should conduct dose-ranging studies to determine the Maximum Tolerated Dose (MTD) for their specific animal model and route of administration.

Table 2: Pharmacokinetic Parameters of Carbazochrome and Salicylate in Various Species
SpeciesCompoundRouteT1/2 (half-life)Cmax (Peak Concentration)Tmax (Time to Peak)Bioavailability
RabbitCarbazochrome sodium sulfonateIntramuscular18.28 ± 2.47 min[2]5.09 ± 0.29 µg/mL[2]23.00 ± 2.01 min[2]Not reported
RabbitSalicylic (B10762653) AcidIntravenous4.3 h[3]Not applicableNot applicableNot applicable
RabbitSalicylic AcidOral9.7 h[3]Not reportedNot reportedNot reported
DogSalicylatesOral---Generally low (<20%)[4]
SheepSalicylic AcidIntravenous (200 mg/kg)1.16 ± 0.32 h[5]27.72 ± 6.43 µg/mL[5]Not applicableNot applicable
SheepSalicylic AcidOral (200 mg/kg)1.90 ± 0.35 h[5]--64%[5]

Note: The pharmacokinetic parameters of the salicylate moiety may influence the overall profile of this compound.

Table 3: Efficacious Dose Ranges of Carbazochrome in Animal Models
SpeciesModelRouteDose Range (mg/kg)Observed Effect
RatRadiographic contrast medium-induced pulmonary dysfunctionIntravenous1 - 10[6]Attenuation of increased vascular permeability[6]

Further dose-response studies are required to establish the optimal effective dose for various hemostatic endpoints.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for common animal models used to assess hemostatic agents.

Mouse/Rat Tail Transection Bleeding Model

This model is widely used to evaluate the efficacy of hemostatic agents in rodents.

Materials:

  • Male Sprague-Dawley rats (180-230 g) or mice.

  • This compound solution.

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Scalpel or sharp blade.

  • Pre-warmed saline (37°C).

  • Filter paper or collection tubes.

  • Timer.

Procedure:

  • Administer this compound or vehicle control to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the procedure (e.g., 30, 60, or 90 minutes)[6].

  • Anesthetize the animal.

  • Carefully transect 3-5 mm of the distal tail with a sharp scalpel.

  • Immediately immerse the tail in pre-warmed saline.

  • Record the time until bleeding cessation. Cessation is defined as the absence of bleeding for at least 30 seconds.

  • Alternatively, blood loss can be quantified by collecting the blood on a pre-weighed filter paper and measuring the weight difference, or by measuring the hemoglobin content of the saline.

Rabbit Ear Bleeding Model

This model is suitable for assessing hemostasis in a larger animal model.

Materials:

  • New Zealand White rabbits.

  • This compound solution.

  • Anesthetic.

  • Lancet or biopsy punch.

  • Filter paper.

  • Timer.

Procedure:

  • Administer this compound or vehicle control.

  • Anesthetize the rabbit.

  • Make a standardized incision or puncture on the marginal ear vein using a lancet or biopsy punch.

  • Gently blot the blood with filter paper every 15-30 seconds until bleeding stops.

  • Record the bleeding time.

Signaling Pathways and Mechanism of Action

This compound is a hemostatic agent that is believed to act through a dual mechanism involving both the vasculature and platelets.

Mechanism of Action: Carbazochrome is an oxidation product of adrenaline and functions as a capillary stabilizer.[6] It is thought to reduce capillary permeability and fragility. The proposed mechanisms of action include:

  • Endothelial Cell Stabilization: Carbazochrome has been shown to reverse endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[7] This action helps to maintain the integrity of the capillary wall and reduce fluid and blood cell extravasation.

  • Platelet Aggregation: Carbazochrome is suggested to interact with α2-adrenergic receptors on the surface of platelets. Activation of these receptors can lead to a signaling cascade that promotes platelet aggregation, a critical step in the formation of a hemostatic plug.

The following diagrams illustrate the proposed signaling pathways.

Hemostatic_Action_Workflow cluster_administration Drug Administration cluster_animal_model Animal Model cluster_evaluation Efficacy Evaluation Carbazochrome_Salicylate This compound Administration Hemorrhage_Induction Induction of Hemorrhage (e.g., Tail Transection) Carbazochrome_Salicylate->Hemorrhage_Induction Pre-treatment Bleeding_Time Measure Bleeding Time Hemorrhage_Induction->Bleeding_Time Blood_Loss Quantify Blood Loss Hemorrhage_Induction->Blood_Loss

Fig. 1: Experimental workflow for evaluating hemostatic efficacy.

Signaling_Pathway cluster_endothelial Endothelial Cell cluster_platelet Platelet Carbazochrome_E Carbazochrome PLC_E Phospholipase C (PLC) Carbazochrome_E->PLC_E Inhibits Carbazochrome_P Carbazochrome IP3_DAG_E IP3 + DAG PLC_E->IP3_DAG_E Hydrolyzes PIP2 to PIP2_E PIP2 Hyperpermeability Vascular Hyperpermeability IP3_DAG_E->Hyperpermeability Leads to Alpha2_Receptor α2-Adrenergic Receptor Carbazochrome_P->Alpha2_Receptor Activates G_Protein Gi Protein Alpha2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Promotes

References

Preparation of Carbazochrome Salicylate Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a derivative of adrenochrome, known for its hemostatic properties. In the context of cell culture experiments, it is investigated for its potential effects on cellular processes such as proliferation, inflammation, and endothelial barrier function. These application notes provide a comprehensive guide to the preparation and use of Carbazochrome salicylate solutions for in vitro studies, including detailed protocols for solution preparation and relevant cell-based assays. Due to the limited availability of specific in vitro data for this compound, the following protocols are based on general principles and data from related compounds. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal concentrations for their specific cell type and experimental setup.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and use in cell culture applications.

PropertyValueReference
Molecular Formula C₁₇H₁₇N₄NaO₆[1]
Molecular Weight 396.33 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Conditions Store at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). Keep dry and protected from light.[1]

Preparation of this compound Stock Solution

The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile-filtered pipette tips

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 396.33 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 * 396.33 * 0.001 = 3.96 mg

  • Weigh the powder: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the required volume of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are generalized protocols for common cell-based assays. The working concentrations of this compound should be determined empirically through dose-response experiments. Based on data from a related compound, Carbazochrome sodium sulfonate, a starting concentration range of 0.1 µM to 10 µM could be considered.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells, including the vehicle control (medium with DMSO only).

  • Incubation: Replace the old medium with the medium containing the different concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Endothelial Permeability Assay (Transwell Assay)

This protocol can be used to assess the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well companion plates

  • This compound

  • Permeability tracer (e.g., FITC-dextran)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.

  • Compound Treatment: Treat the endothelial monolayer with various concentrations of this compound for a predetermined time.

  • Permeability Measurement: Add a permeability tracer (e.g., FITC-dextran) to the upper chamber of the Transwell inserts.

  • Sampling: At different time points, collect samples from the lower chamber.

  • Fluorescence Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorometer.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the effect of this compound on endothelial barrier function.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of this compound and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production by this compound.

Visualizations

Proposed Signaling Pathway of Carbazochrome

The mechanism of action of Carbazochrome is thought to involve the activation of α-adrenergic receptors on platelets, leading to a signaling cascade that promotes hemostasis. A related compound, carbazochrome sodium sulfonate, has been shown to inhibit agonist-induced phosphoinositide hydrolysis in endothelial cells, which may contribute to its effect on vascular permeability.

G Proposed Signaling Pathway of Carbazochrome Carbazochrome Carbazochrome alpha_Adrenoreceptor α-Adrenergic Receptor Carbazochrome->alpha_Adrenoreceptor Vascular_Permeability ↓ Vascular Permeability Carbazochrome->Vascular_Permeability inhibits PI hydrolysis Gq_Protein Gq Protein alpha_Adrenoreceptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Platelet_Activation Platelet Activation & Aggregation DAG->Platelet_Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Platelet_Activation G Experimental Workflow for Cell Viability Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of this compound overnight_incubation->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubation_period Incubate for 24, 48, or 72h treat_cells->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application of Carbazochrome Salicylate in a Transwell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Carbazochrome salicylate (B1505791) is a hemostatic agent known for its ability to reduce capillary fragility and permeability. In the context of in vitro barrier models, such as the Transwell permeability assay, Carbazochrome salicylate serves as a valuable tool for investigating the integrity and modulation of endothelial and epithelial monolayers. This compound has been shown to counteract the effects of various agents that induce hyperpermeability, such as thrombin, bradykinin, and tryptase.[1][2] Its mechanism of action involves the stabilization of cell-cell junctions, making it a subject of interest for research in vascular biology, drug delivery, and inflammation.

Mechanism of Action

This compound exerts its barrier-protective effects primarily by interfering with signaling pathways that lead to the disruption of endothelial cell junctions. The core mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[1] This inhibition prevents the downstream cascade that includes the formation of intracellular actin stress fibers and the disassembly of key junctional proteins, particularly Vascular Endothelial (VE)-cadherin at the adherens junctions.[1] By maintaining the integrity of VE-cadherin at cell-cell contacts, this compound preserves the restrictive properties of the endothelial barrier, preventing paracellular leakage.

Key Applications in Transwell Permeability Assays
  • Investigating Endothelial Barrier Function: this compound can be used to study the fundamental mechanisms of endothelial barrier regulation and the role of tight junctions and adherens junctions.

  • Modeling Disease States: Researchers can use agents that induce vascular leakage to mimic inflammatory or pathological conditions and then apply this compound to assess its potential therapeutic effect in restoring barrier function.

  • Screening for Barrier-Protective Compounds: The Transwell assay provides a platform to screen for and characterize new drugs that, like this compound, may protect or restore endothelial or epithelial barrier integrity.

  • Drug Delivery Studies: Understanding how a compound like this compound affects barrier permeability can inform strategies for delivering therapeutic agents across biological barriers.

Illustrative Data Presentation

Note: The following quantitative data is illustrative and intended to represent typical expected results from Transwell permeability assays with this compound. The values are based on literature-reported effects of hyperpermeability agents and the barrier-restorative action of Carbazochrome.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in an Endothelial Cell Monolayer

Treatment GroupConcentrationMean TEER (Ω·cm²) ± SD (Baseline)Mean TEER (Ω·cm²) ± SD (Post-treatment)% Change from Baseline
Vehicle Control -125 ± 8123 ± 7-1.6%
Thrombin 1 U/mL127 ± 965 ± 6-48.8%
Thrombin + this compound 1 U/mL + 10 µM126 ± 8115 ± 7-8.7%
This compound alone 10 µM124 ± 7128 ± 9+3.2%

Table 2: Effect of this compound on the Permeability of FITC-Dextran (40 kDa) across an Endothelial Cell Monolayer

Treatment GroupConcentrationApparent Permeability (Papp) (10⁻⁶ cm/s) ± SDFold Change vs. Control
Vehicle Control -1.5 ± 0.31.0
Bradykinin 100 nM4.8 ± 0.63.2
Bradykinin + this compound 100 nM + 10 µM1.9 ± 0.41.3
This compound alone 10 µM1.4 ± 0.20.9

Experimental Protocols

Protocol 1: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol outlines the procedure for measuring the effect of this compound on the integrity of an endothelial cell monolayer using TEER.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • TEER measurement system (e.g., EVOM2™)

  • This compound stock solution

  • Hyperpermeability-inducing agent (e.g., Thrombin)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Pre-coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or gelatin).

    • Seed endothelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

    • Add complete growth medium to both the apical and basolateral chambers.

    • Culture the cells at 37°C in a humidified 5% CO₂ incubator.

  • Monolayer Integrity Assessment:

    • Monitor the formation of the monolayer by measuring TEER daily.

    • The monolayer is ready for the experiment when the TEER values are high and have reached a stable plateau.

  • Treatment:

    • On the day of the experiment, replace the medium in both chambers with fresh, pre-warmed medium.

    • Allow the cells to equilibrate for at least 1 hour in the incubator.

    • Measure the baseline TEER of all monolayers.

    • Prepare the treatment solutions:

      • Vehicle control (medium with solvent for Carbazochrome and thrombin).

      • Thrombin solution (e.g., 1 U/mL in medium).

      • Thrombin + this compound solution (e.g., 1 U/mL Thrombin and 10 µM this compound in medium).

      • This compound solution (e.g., 10 µM in medium).

    • Add the respective treatment solutions to the apical chamber.

    • Incubate for the desired time period (e.g., 15-60 minutes).

  • Post-Treatment TEER Measurement:

    • At the end of the incubation period, measure the final TEER of all monolayers.

    • Calculate the change in TEER relative to the baseline for each condition.

Protocol 2: FITC-Dextran Permeability Assay

This protocol describes how to quantify the paracellular flux of a fluorescent marker across the endothelial monolayer following treatment with this compound.

Materials:

  • Confluent endothelial cell monolayers in Transwell inserts (prepared as in Protocol 1)

  • FITC-Dextran (e.g., 40 kDa)

  • Hyperpermeability-inducing agent (e.g., Bradykinin)

  • This compound stock solution

  • Assay buffer (e.g., phenol (B47542) red-free medium)

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare Monolayers:

    • Culture endothelial cells to confluence in Transwell inserts as described in Protocol 1.

  • Treatment:

    • Wash the monolayers gently with pre-warmed PBS.

    • Add assay buffer to the basolateral chamber.

    • Add the treatment solutions (Vehicle, Bradykinin, Bradykinin + this compound, this compound alone) to the apical chamber and incubate for the desired duration (e.g., 30 minutes).

  • Permeability Measurement:

    • Following the treatment incubation, add FITC-Dextran to the apical chamber to a final concentration of 1 mg/mL.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

    • At the end of the incubation, collect a sample from the basolateral chamber.

    • Transfer the samples to a 96-well black plate.

  • Quantification:

    • Measure the fluorescence intensity of the samples using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Prepare a standard curve with known concentrations of FITC-Dextran to calculate the concentration in the basolateral samples.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of FITC-Dextran to the basolateral chamber (mass/time).

      • A is the surface area of the Transwell membrane (cm²).

      • C₀ is the initial concentration of FITC-Dextran in the apical chamber (mass/volume).

Visualizations

G cluster_prep Monolayer Preparation cluster_exp Permeability Experiment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Endothelial Cells on Transwell Insert culture Culture to Confluence (2-3 Days) seed_cells->culture monitor_teer Monitor TEER Daily culture->monitor_teer plateau TEER Plateau Reached monitor_teer->plateau equilibrate Equilibrate Monolayer in Fresh Medium plateau->equilibrate baseline_teer Measure Baseline TEER equilibrate->baseline_teer treatment Add Treatment Groups: - Vehicle - Agonist (Thrombin/Bradykinin) - Agonist + Carbazochrome - Carbazochrome alone baseline_teer->treatment teer_assay TEER Assay: Measure Final TEER treatment->teer_assay fitc_assay FITC-Dextran Assay: Add FITC-Dextran to Apical Chamber treatment->fitc_assay analyze_teer Calculate % Change in TEER teer_assay->analyze_teer analyze_fitc Measure Basolateral Fluorescence & Calculate Papp fitc_assay->analyze_fitc

Caption: Experimental workflow for Transwell permeability assay.

G agonist Hyperpermeability Agonist (e.g., Thrombin, Bradykinin) receptor G-Protein Coupled Receptor agonist->receptor plc Phospholipase C (PLC) Activation receptor->plc pip2 PIP₂ Hydrolysis plc->pip2 ip3_dag IP₃ & DAG Production pip2->ip3_dag actin Actin Stress Fiber Formation ip3_dag->actin cadherin_disrupt VE-Cadherin Disruption at Adherens Junctions ip3_dag->cadherin_disrupt hyperpermeability Increased Paracellular Permeability actin->hyperpermeability cadherin_disrupt->hyperpermeability carbazochrome This compound carbazochrome->inhibition junction_integrity VE-Cadherin Integrity Maintained carbazochrome->junction_integrity barrier_maintenance Barrier Function Maintained junction_integrity->barrier_maintenance

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to reduce capillary bleeding. Accurate and precise quantification of Carbazochrome salicylate in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration, leveraging the chromophoric properties of its active moiety, carbazochrome.

Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. The methods detailed herein are based on established analytical principles and validated procedures, suitable for routine quality control and research applications. Carbazochrome exhibits characteristic absorbance in the visible region of the electromagnetic spectrum, which allows for its selective measurement with minimal interference from the salicylate component.

Principle of Measurement

The quantitative determination of this compound is based on the measurement of the absorbance of the carbazochrome molecule. Carbazochrome possesses a distinct chromophore that absorbs light in the visible range. The salicylate component does not exhibit significant absorbance in this region, thus minimizing spectral interference. The concentration of carbazochrome is directly proportional to the absorbance at a specific wavelength, following the Beer-Lambert law. Advanced spectrophotometric techniques, such as derivative spectroscopy, can also be employed to enhance specificity and resolve potential matrix interferences.

Quantitative Data Summary

Several spectrophotometric methods have been validated for the determination of carbazochrome (CZM). The following tables summarize the key quantitative parameters from established methods.

MethodWavelength (nm)Linearity Range (µg/mL)
First Derivative Spectrophotometry (D¹)483.50.5 - 10.0
First Derivative of Ratio Spectra (DD¹)4390.5 - 10.0
Mean Centering of Ratio Spectra (MCR)3400.5 - 10.0

Experimental Protocols

Protocol 1: First Derivative Spectrophotometric Method

This method enhances the specificity of the analysis by utilizing the first derivative of the absorption spectrum.

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm.

  • Matched quartz cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (B129727) (analytical grade).

  • Volumetric flasks and pipettes.

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions in the concentration range of 0.5 to 10.0 µg/mL by appropriate dilution with methanol.

5. Sample Preparation:

  • For a pharmaceutical formulation (e.g., tablets), weigh and finely powder a representative number of units.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with methanol to obtain a final concentration within the linearity range.

6. Spectrophotometric Measurement:

  • Record the absorption spectra of the standard and sample solutions from 400 nm to 600 nm against a methanol blank.

  • Calculate the first derivative of the spectra.

  • Measure the amplitude of the first derivative signal at 483.5 nm.

7. Quantification:

  • Construct a calibration curve by plotting the first derivative amplitude at 483.5 nm against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: First Derivative of Ratio Spectra Method

This method is particularly useful for the analysis of binary mixtures but can be adapted for single-analyte determination to minimize background interference.

1. Instrumentation and Reagents:

  • As per Protocol 1.

2. Preparation of Solutions:

  • Prepare standard and sample solutions as described in Protocol 1.

  • A standard solution of a suitable divisor (e.g., a standard solution of the same compound at a fixed concentration) is also required.

3. Spectrophotometric Measurement:

  • Record the absorption spectra of the standard and sample solutions.

  • Divide the spectrum of each solution by the spectrum of the divisor standard solution to obtain the ratio spectra.

  • Calculate the first derivative of the ratio spectra.

  • Measure the peak amplitude at 439 nm.

4. Quantification:

  • Construct a calibration curve by plotting the peak amplitude at 439 nm against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification node_std_prep Prepare Standard Stock Solution node_work_std Prepare Working Standard Solutions node_std_prep->node_work_std Dilution node_scan Scan Spectra (400-600 nm) node_work_std->node_scan node_sample_prep Prepare Sample Solution node_sample_prep->node_scan node_derivative Calculate First Derivative node_scan->node_derivative node_measure Measure Amplitude at 483.5 nm node_derivative->node_measure node_cal_curve Construct Calibration Curve node_measure->node_cal_curve node_concentration Determine Sample Concentration node_cal_curve->node_concentration Logical_Relationships cluster_methods Analytical Methods cluster_principle Underlying Principle node_main Spectrophotometric Determination of This compound node_d1 First Derivative Spectrophotometry (D¹) node_main->node_d1 Primary Method node_dd1 First Derivative of Ratio Spectra (DD¹) node_main->node_dd1 Alternative Method node_mcr Mean Centering of Ratio Spectra (MCR) node_main->node_mcr Alternative Method node_beer Beer-Lambert Law node_d1->node_beer node_dd1->node_beer node_mcr->node_beer

Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent known for its ability to reduce capillary bleeding and exhibit anti-inflammatory properties. Its mechanism of action is thought to involve the stabilization of capillary walls and modulation of inflammatory processes. Immunohistochemistry (IHC) is a powerful technique to visualize the cellular and subcellular localization of specific proteins within a tissue context. This document provides detailed application notes and protocols for the immunohistochemical analysis of tissues treated with carbazochrome salicylate, offering a framework for investigating its effects on relevant biomarkers. Although specific IHC studies on this compound are not widely documented, this guide presents a generalized approach based on its known pharmacological effects.

Potential Biomarkers for Investigation

Given the hemostatic and anti-inflammatory effects of this compound, IHC analysis could focus on biomarkers related to vascular integrity, coagulation, and inflammation.

  • Vascular Integrity and Angiogenesis:

    • CD31 (PECAM-1): An endothelial cell marker to assess blood vessel density and integrity.

    • VEGF (Vascular Endothelial Growth Factor): A key regulator of angiogenesis.

    • Angiopoietin-1/2: Regulators of endothelial cell stability and vascular maturation.

  • Inflammation:

    • NF-κB (Nuclear Factor kappa B): A key transcription factor that regulates the inflammatory response.

    • TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine.

    • IL-6 (Interleukin-6): A pro-inflammatory cytokine.

    • COX-2 (Cyclooxygenase-2): An enzyme involved in the synthesis of prostaglandins (B1171923) during inflammation.

  • Coagulation and Fibrinolysis:

    • vWF (von Willebrand Factor): A glycoprotein (B1211001) involved in platelet adhesion and coagulation.

    • t-PA (Tissue Plasminogen Activator): An enzyme involved in the breakdown of blood clots.

Data Presentation: Hypothetical Quantitative Analysis

The following table provides a template for summarizing quantitative IHC data from a hypothetical study on the effect of this compound on inflammatory markers in a mouse model of acute inflammation. Data is presented as the percentage of positively stained cells (mean ± SD).

BiomarkerControl Group (Vehicle)This compound Treated Groupp-value
NF-κB (nuclear localization) 35.2 ± 5.1%15.8 ± 3.2%<0.01
TNF-α 42.5 ± 6.3%20.1 ± 4.5%<0.01
IL-6 38.9 ± 4.8%18.7 ± 3.9%<0.01
COX-2 29.7 ± 3.9%12.4 ± 2.8%<0.01

Experimental Protocols

A generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections is provided below. This protocol may require optimization based on the specific tissue and primary antibody used.

I. Tissue Preparation
  • Fixation: Fix freshly dissected tissue (less than 3mm thick) in 10% neutral buffered formalin or 4% paraformaldehyde for 12-24 hours at room temperature.

  • Dehydration: Dehydrate the tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100% ethanol) for 5 minutes each.[1]

  • Clearing: Clear the tissue in two changes of xylene for 5 minutes each.[1]

  • Paraffin (B1166041) Infiltration: Immerse the tissue in molten paraffin wax for three changes of 5 minutes each.[1]

  • Embedding: Embed the tissue in a paraffin block.[1]

  • Sectioning: Cut 5-8 μm thick sections using a microtome and float them in a 40°C water bath.[1]

  • Mounting: Mount the sections onto positively charged glass slides and allow them to dry overnight.[1]

II. Immunohistochemical Staining
  • Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.[1]

  • Rehydration: Rehydrate the sections by immersing them in graded ethanol solutions (100%, 95%, 70%, and 50%) for 3 minutes each, followed by a rinse in distilled water.[1][2]

  • Antigen Retrieval: For many antibodies, this step is crucial to unmask the antigenic epitope. A common method is heat-induced epitope retrieval (HIER).[1]

    • Immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0).[3][4]

    • Heat the container in a water bath or steamer at 95-100°C for 10-20 minutes.[1][4]

    • Allow the slides to cool to room temperature for 20 minutes.[1][4]

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.[1][3]

  • Blocking: Rinse slides with PBS and then incubate with a blocking buffer (e.g., 5-10% normal goat or horse serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[3][4]

  • Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody diluted in antibody diluent buffer overnight at 4°C in a humidified chamber.[3][4]

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) and incubate for 30-60 minutes at room temperature.[1]

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Enzyme Conjugate Incubation: Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[1][2]

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Chromogen Detection: Apply a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), and incubate until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.[1]

  • Counterstaining: Rinse with distilled water and counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[1]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol solutions and clear in xylene. Coverslip the slides using a permanent mounting medium.[1]

  • Microscopy: Observe the staining under a light microscope. Positive staining will appear as a brown precipitate at the site of the target antigen.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB pathway.

Carbazochrome_Salicylate_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_active Active NF-κB NFκB->NFκB_active Translocation Carbazochrome_Salicylate Carbazochrome Salicylate Carbazochrome_Salicylate->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_active->Gene_Expression

Caption: Hypothetical anti-inflammatory pathway of this compound.

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemical analysis workflow.

IHC_Workflow Fixation_Embedding Fixation and Paraffin Embedding Sectioning Microtome Sectioning Fixation_Embedding->Sectioning Staining Immunohistochemical Staining Protocol Sectioning->Staining Imaging Microscopic Imaging and Analysis Staining->Imaging Quantification Quantitative Data Analysis Imaging->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: Workflow for Immunohistochemical Analysis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Platelets Treated with Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome (B1668341) salicylate (B1505791) is a hemostatic agent used to reduce capillary bleeding. While its clinical efficacy in promoting hemostasis is recognized, a detailed understanding of its mechanism of action at the cellular level, particularly its direct effects on platelet function, is crucial for its targeted therapeutic use and for the development of novel anti-hemorrhagic drugs. Platelets play a pivotal role in hemostasis, and their activation is a critical step in the formation of a platelet plug at the site of vascular injury.

Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of single cells in suspension.[1][2] It is an invaluable tool for assessing platelet activation by quantifying the expression of specific cell surface markers.[3][4] This application note provides a detailed protocol for the analysis of platelets treated with carbazochrome salicylate using flow cytometry, focusing on the key activation markers P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1).

Principle of the Assay

Upon activation, platelets undergo a series of changes, including the release of granular contents and conformational changes in surface receptors. P-selectin, stored in α-granules of resting platelets, is translocated to the platelet surface upon activation.[3][4] The glycoprotein IIb/IIIa receptor, upon activation, undergoes a conformational change that allows it to bind fibrinogen, a critical step in platelet aggregation. The monoclonal antibody PAC-1 specifically recognizes and binds to this activated conformation of the GPIIb/IIIa receptor.[3][5]

This protocol utilizes fluorescently labeled antibodies against P-selectin (anti-CD62P) and the activated GPIIb/IIIa receptor (PAC-1) to quantify the percentage of activated platelets and the density of these markers on the platelet surface, as measured by the mean fluorescence intensity (MFI), in response to treatment with this compound.

Signaling Pathway of Carbazochrome in Platelets

Carbazochrome is understood to interact with α-adrenoreceptors on the platelet surface. These are Gq-protein coupled receptors that, upon ligand binding, initiate an intracellular signaling cascade. This cascade involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation are key events leading to platelet granule secretion (including P-selectin exposure) and the conformational activation of the GPIIb/IIIa receptor, ultimately promoting platelet aggregation.

Gq_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol cluster_activation Platelet Activation Events Carbazochrome Carbazochrome Salicylate alpha_R α-Adrenoceptor Carbazochrome->alpha_R binds Gq Gq alpha_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Ion Ca2+ Ca_Store->Ca_Ion P_Selectin P-selectin (CD62P) Expression Ca_Ion->P_Selectin GPIIbIIIa GPIIb/IIIa Activation (PAC-1 Binding) Ca_Ion->GPIIbIIIa PKC->P_Selectin PKC->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Carbazochrome-induced platelet activation pathway.

Experimental Workflow

The following diagram outlines the major steps for the flow cytometry analysis of platelets treated with this compound.

Experimental_Workflow start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep platelet_count Platelet Count Adjustment prp_prep->platelet_count treatment Incubation with This compound (and Agonist Control) platelet_count->treatment staining Antibody Staining (Anti-CD62P-PE, PAC-1-FITC) treatment->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (% Positive, MFI) acquisition->analysis end End analysis->end

Caption: Experimental workflow for platelet analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Whole blood collected in 3.2% sodium citrate (B86180) tubes

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or PBS)

  • Agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Fluorescein isothiocyanate (FITC)-conjugated PAC-1 antibody

  • Phycoerythrin (PE)-conjugated anti-CD62P (P-selectin) antibody

  • Isotype control antibodies (FITC-IgM, PE-IgG1)

  • 1% Paraformaldehyde (PFA) solution (for fixation, optional)

  • Flow cytometer

  • Calibrated pipettes

  • Microcentrifuge tubes

Protocol 1: Platelet-Rich Plasma (PRP) Preparation
  • Collect whole blood into a 3.2% sodium citrate vacutainer tube.

  • Gently invert the tube 3-4 times to ensure proper anticoagulation. Avoid vigorous shaking to prevent premature platelet activation.

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), without disturbing the buffy coat layer.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2 x 10^8 platelets/mL) using platelet-poor plasma (PPP) obtained by a second centrifugation of the remaining blood at 1500-2000 x g for 15 minutes.

Protocol 2: Platelet Treatment and Staining
  • Aliquot 50 µL of the adjusted PRP into microcentrifuge tubes.

  • Add the desired concentration of this compound or vehicle control to the respective tubes.

  • For a positive control, add a known platelet agonist (e.g., 20 µM ADP or 10 µM TRAP).

  • Incubate the tubes for 10-15 minutes at room temperature, protected from light.

  • Add the fluorescently labeled antibodies to each tube at the manufacturer's recommended concentration. Include tubes with isotype control antibodies for setting gates during flow cytometry analysis.

    • Anti-CD62P-PE

    • PAC-1-FITC

    • Isotype controls

  • Gently mix and incubate for 20 minutes at room temperature in the dark.

  • (Optional) Add 500 µL of 1% PFA to each tube to fix the platelets. Incubate for 30 minutes at 4°C. Fixation can help stabilize the samples if there is a delay before acquisition.

  • Add 1 mL of PBS to each tube and proceed to flow cytometry acquisition.

Protocol 3: Flow Cytometry Acquisition and Analysis
  • Set up the flow cytometer to detect FITC (typically FL1) and PE (typically FL2).

  • Use forward scatter (FSC) and side scatter (SSC) to gate on the platelet population, excluding debris and larger cells.

  • For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 platelet events).

  • Use the isotype control samples to set the negative gates for P-selectin and PAC-1 expression.

  • Analyze the data to determine the percentage of P-selectin positive and PAC-1 positive platelets, as well as the Mean Fluorescence Intensity (MFI) for each marker in each treatment condition.

Data Presentation

The following table presents hypothetical data illustrating the expected results from a flow cytometry experiment analyzing the effect of this compound on platelet activation. This data is for illustrative purposes only, as specific experimental data for this compound using this method is not currently available in the public domain. The expected trend is an increase in platelet activation markers with this compound treatment, which would be more pronounced in the presence of a co-agonist.

Table 1: Effect of this compound on Platelet Activation Markers

Treatment GroupP-selectin (CD62P) Positive (%)P-selectin (CD62P) MFIPAC-1 Positive (%)PAC-1 MFI
Vehicle Control (Unstimulated) 2.5 ± 0.8150 ± 303.1 ± 1.0200 ± 45
This compound (10 µM) 8.7 ± 2.1320 ± 5510.2 ± 2.5450 ± 70
This compound (50 µM) 15.4 ± 3.5580 ± 9018.5 ± 4.1820 ± 110
ADP (20 µM) - Positive Control 65.2 ± 8.91500 ± 21070.8 ± 9.52100 ± 280
This compound (10 µM) + ADP (5 µM) 75.6 ± 9.21850 ± 25080.3 ± 10.12500 ± 310

Data are presented as mean ± standard deviation and are for illustrative purposes.

Conclusion

This application note provides a comprehensive framework for researchers to investigate the effects of this compound on platelet activation using flow cytometry. The detailed protocols for sample preparation, treatment, staining, and analysis, along with the illustrative data and signaling pathway, offer a robust starting point for such studies. The use of P-selectin and PAC-1 as activation markers allows for a detailed characterization of the pro-aggregatory potential of this compound and can provide valuable insights for both basic research and drug development. It is recommended that researchers optimize reagent concentrations and incubation times for their specific experimental conditions.

References

Application Notes and Protocols: Establishing a Canine Model for Testing Carbazochrome Salicylate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed framework for the establishment and utilization of a canine model to evaluate the hemostatic and capillary-stabilizing efficacy of Carbazochrome Salicylate (B1505791).

Introduction

Hemorrhagic events, whether surgical, traumatic, or resulting from systemic coagulopathies, present significant clinical challenges. Carbazochrome salicylate is a hemostatic agent purported to enhance vascular integrity and reduce bleeding, particularly at the capillary level.[1][2] Its mechanism is believed to involve strengthening capillary walls and promoting platelet function.[1] This document provides detailed protocols for establishing a robust and reproducible canine model to systematically evaluate the in vivo efficacy of this compound. The dog serves as an excellent model for studying hemorrhage due to its physiological similarities to humans and its size, which facilitates surgical procedures and repeated sampling.[3]

Background on this compound

This compound is an antihemorrhagic agent used to control capillary and parenchymal bleeding.[4][5] It is a derivative of adrenochrome, an oxidation product of adrenaline.[6][7] The proposed mechanism of action involves the interaction of its metabolite, carbazochrome, with α-adrenoreceptors on the surface of platelets.[4][8] This interaction is thought to initiate a signaling cascade that increases intracellular calcium, leading to platelet aggregation and the formation of a platelet plug.[5][8] Furthermore, Carbazochrome is reported to stabilize capillary walls, potentially by inhibiting vascular hyperpermeability.[8][9]

Proposed Signaling Pathway of Carbazochrome

Carbazochrome is believed to exert its effects by enhancing platelet aggregation and endothelial stability. The pathway begins with the interaction of Carbazochrome with platelet surface α-adrenoreceptors, leading to a cascade that promotes hemostasis.

G cluster_drug Drug Action cluster_receptor Platelet Receptor Interaction cluster_cascade Intracellular Signaling Cascade cluster_effect Cellular Effects cluster_outcome Physiological Outcome Carbazochrome This compound Adrenoreceptor α-Adrenoreceptors on Platelet Surface Carbazochrome->Adrenoreceptor Interacts with Permeability Decreased Capillary Permeability Carbazochrome->Permeability Inhibits Hyperpermeability Resistance Increased Capillary Resistance Carbazochrome->Resistance Improves Structure PLC Activation of PLC IP3/DAG Pathway Adrenoreceptor->PLC Activates Calcium Increase in Intracellular Calcium (Ca2+) PLC->Calcium Leads to Aggregation Platelet Aggregation & Adhesion Calcium->Aggregation Promotes Hemostasis Enhanced Hemostasis Aggregation->Hemostasis Contributes to Permeability->Hemostasis Resistance->Hemostasis

Caption: Proposed signaling pathway of this compound in promoting hemostasis.

Experimental Design and Workflow

A well-structured experimental workflow is critical for obtaining reliable and reproducible data. The following diagram outlines the key phases of the study, from animal selection to final data analysis.

G cluster_setup Phase 1: Setup & Baseline cluster_exp Phase 2: Experimental Procedure cluster_assess Phase 3: Efficacy Assessment cluster_analysis Phase 4: Analysis A1 Animal Selection (Healthy Adult Beagles) A2 Acclimatization (≥ 14 days) A1->A2 A3 Baseline Data Collection (CBC, Coagulation Panel, BMBT) A2->A3 B1 Randomization into Groups A3->B1 B2 Anesthesia Induction B1->B2 B3 Model Induction (e.g., Splenic Incision) B2->B3 B4 Drug/Placebo Administration (IV or IM) B3->B4 C2 Quantify Blood Loss B3->C2 D2 Histopathology of Tissue Samples B3->D2 C1 Measure Bleeding Time B4->C1 C3 Post-Procedure Monitoring B4->C3 D3 Statistical Analysis C1->D3 C2->D3 C4 Blood Sample Collection (Post-treatment) C3->C4 D1 Hematological & Coagulation Analysis C4->D1 D1->D3 D2->D3

Caption: Experimental workflow for evaluating this compound efficacy in a canine model.

Detailed Experimental Protocols

Animal Selection and Care
  • Species: Canine (Canis lupus familiaris).

  • Breed: Beagles are recommended due to their manageable size and docile temperament.

  • Age: 1-3 years.

  • Weight: 10-15 kg.

  • Health Status: Clinically healthy, confirmed by physical examination, complete blood count (CBC), and serum biochemistry profile. Animals must be free of any coagulation disorders.

  • Acclimatization: Animals should be acclimated to the facility for a minimum of 14 days before the start of the experiment.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups
  • Group 1: Control (n=8): Administration of sterile saline (0.9% NaCl).

  • Group 2: Low-Dose Carbazochrome (n=8): Administration of this compound at dose X mg/kg.

  • Group 3: High-Dose Carbazochrome (n=8): Administration of this compound at dose Y mg/kg.

  • Note: Doses X and Y should be determined from existing literature or preliminary dose-finding studies.

Hemorrhage Model Induction Protocol (Splenic Incision)

This model creates a reproducible and moderate bleeding event from a parenchymal organ.[10]

  • Anesthesia: Pre-medicate with an appropriate sedative. Induce anesthesia with propofol (B549288) and maintain with isoflurane (B1672236) inhalation.[3]

  • Surgical Preparation: Place the dog in dorsal recumbency. Aseptically prepare the abdomen for a midline laparotomy.

  • Laparotomy: Perform a midline abdominal incision to expose the spleen.

  • Incision: Using a sterile scalpel blade, create a standardized incision on the splenic parenchyma (e.g., 3 cm long and 1.5 cm deep).[11]

  • Initiate Timing: Start a timer immediately upon making the incision.

Drug Administration Protocol
  • Timing: Administer the assigned treatment (saline or this compound) via intravenous (IV) or intramuscular (IM) injection 30 minutes prior to the induction of hemorrhage.

  • Dosage: Calculate the dose based on the most recent body weight of the animal.

Efficacy Assessment Protocols

The BMBT is a primary screening test for assessing platelet and vascular contributions to hemostasis.[12][13]

  • Materials: Spring-loaded BMBT device, gauze strip, filter paper, and a stopwatch.[12]

  • Procedure:

    • Place the anesthetized animal in lateral recumbency.

    • Fold the upper lip to expose the buccal mucosal surface and secure it with a gauze strip tied around the maxilla.[13]

    • Place the BMBT device on a flat, vessel-free area of the mucosa.

    • Deploy the blade to create a standardized incision and simultaneously start the stopwatch.[12]

    • Gently blot the blood flowing from the incision with filter paper every 15 seconds, without touching the incision itself.[14]

    • Stop the timer when blood no longer stains the filter paper.[12]

    • A normal bleeding time in dogs is generally less than 4 minutes.[12][14]

CRT is a simple assessment of peripheral perfusion.

  • Procedure:

    • Lift the upper lip to expose the gums.

    • Gently press a finger against the pink gum tissue until it blanches (turns white).[15]

    • Remove the finger and measure the time it takes for the normal pink color to return.[16]

    • A normal CRT in dogs is 1-2 seconds.[15][16]

  • Gravimetric Method: Pre-weigh sterile surgical sponges. Use these to absorb all blood from the surgical site.

  • Calculation: Weigh the blood-soaked sponges. The difference in weight (assuming 1 g of blood equals 1 mL) provides an estimate of the total blood loss.

Sample Collection and Analysis
  • Blood Samples: Collect whole blood in EDTA and citrate (B86180) tubes at baseline and at specified time points post-treatment.

  • Analyses:

    • Complete Blood Count (CBC): Platelet count, hematocrit.

    • Coagulation Panel: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT).

  • Tissue Samples: At the end of the study (or if humane endpoints are met), euthanize the animals and collect splenic tissue for histopathological examination. Assess for vascular integrity, thrombus formation, and evidence of hemorrhage.

Data Presentation

Quantitative data should be summarized for clear comparison between experimental groups.

Table 1: Baseline Characteristics of Canine Subjects (Mean ± SD)

Parameter Group 1 (Control) Group 2 (Low-Dose) Group 3 (High-Dose) P-value
Weight (kg) 12.5 ± 1.1 12.3 ± 0.9 12.6 ± 1.3 > 0.05
Platelet Count (x10⁹/L) 250 ± 45 255 ± 50 248 ± 48 > 0.05
BMBT (seconds) 185 ± 25 182 ± 28 188 ± 23 > 0.05
PT (seconds) 10.1 ± 0.8 10.3 ± 0.7 10.2 ± 0.9 > 0.05

| aPTT (seconds) | 15.2 ± 1.5 | 15.5 ± 1.3 | 15.4 ± 1.6 | > 0.05 |

Table 2: Efficacy of this compound on Bleeding Parameters (Mean ± SD)

Parameter Group 1 (Control) Group 2 (Low-Dose) Group 3 (High-Dose) P-value
Time to Hemostasis (seconds) 450 ± 60 320 ± 55 240 ± 45 < 0.05
Total Blood Loss (mL) 25.5 ± 5.2 15.1 ± 4.1 9.8 ± 3.5 < 0.05

| Post-Treatment BMBT (seconds) | 190 ± 30 | 165 ± 25 | 140 ± 20 | < 0.05 |

Table 3: Post-Treatment Hematological and Coagulation Parameters (Mean ± SD)

Parameter Group 1 (Control) Group 2 (Low-Dose) Group 3 (High-Dose) P-value
Platelet Count (x10⁹/L) 245 ± 48 251 ± 52 246 ± 45 > 0.05
PT (seconds) 10.2 ± 0.7 10.4 ± 0.8 10.3 ± 0.9 > 0.05

| aPTT (seconds) | 15.4 ± 1.4 | 15.6 ± 1.5 | 15.5 ± 1.7 | > 0.05 |

Conclusion

This document outlines a comprehensive and standardized approach for establishing a canine model to test the efficacy of this compound. The detailed protocols for model induction, drug administration, and efficacy assessment, combined with a robust experimental design, will yield reliable data for evaluating the hemostatic potential of this agent. The successful application of these methods will provide critical preclinical evidence to support further drug development.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Carbazochrome salicylate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Carbazochrome salicylate (B1505791), with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. In the case of Carbazochrome salicylate, which contains a basic functional group, this issue is often pronounced. The following guide provides a systematic approach to diagnosing and resolving peak tailing.

Is the peak tailing observed for the this compound peak specifically, or for all peaks in the chromatogram?
  • Only the this compound Peak is Tailing: This typically points to a chemical interaction between the analyte and the stationary phase.

  • All Peaks are Tailing: This suggests a physical or system-wide issue.

Below is a troubleshooting workflow to address peak tailing in your this compound analysis.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks single_peak Carbazochrome Peak Tailing? all_peaks->single_peak No extra_column Check for Extra-Column Volume (e.g., long tubing, improper fittings) all_peaks->extra_column Yes silanol_interaction Suspect Secondary Silanol (B1196071) Interactions single_peak->silanol_interaction Yes column_void Inspect for Column Void or Partially Blocked Frit extra_column->column_void solution_extra_column Use shorter, narrower ID tubing. Ensure proper connections. extra_column->solution_extra_column overload_all Check for Mass Overload (Dilute sample) column_void->overload_all solution_column_void Backflush column (if permissible). Replace column if necessary. column_void->solution_column_void solution_overload Reduce sample concentration or injection volume. overload_all->solution_overload ph_optimization Optimize Mobile Phase pH silanol_interaction->ph_optimization additive Add a Competing Base (e.g., Triethylamine) ph_optimization->additive solution_ph Adjust pH away from pKa. For Carbazochrome (basic pKa ~1.98), a lower pH (e.g., 2.5-3.5) is often effective. ph_optimization->solution_ph column_choice Use an End-Capped Column or Alternative Stationary Phase additive->column_choice solution_additive Incorporate 0.1-0.5% TEA into the mobile phase to mask silanol sites. additive->solution_additive solution_column Select a column with high-purity silica and robust end-capping. column_choice->solution_column SilanolInteractions cluster_problem Problem: Secondary Interactions cluster_solution Solution: Mobile Phase Modification cluster_ph Low pH Mobile Phase (e.g., pH 2.5) cluster_additive Mobile Phase with Competing Base (TEA) silica Silica Surface silanol Ionized Silanol Group (Si-O⁻) silica->silanol carbazochrome_protonated Protonated Carbazochrome (Basic Analyte, R-NH₃⁺) carbazochrome_protonated->silanol Ionic Interaction (Causes Tailing) silanol_protonated Protonated Silanol Group (Si-OH) carbazochrome_retained Protonated Carbazochrome (R-NH₃⁺) silanol_protonated->carbazochrome_retained Reduced Interaction (Improved Peak Shape) silanol_ionized Ionized Silanol Group (Si-O⁻) tea Triethylamine (TEA⁺) tea->silanol_ionized TEA masks silanol site carbazochrome_eluting Protonated Carbazochrome (R-NH₃⁺) Elutes with Symmetrical Peak

Technical Support Center: Optimizing Carbazochrome Salicylate Concentration for Endothelial Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of carbazochrome (B1668341) salicylate (B1505791) for endothelial cell viability experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of carbazochrome salicylate for endothelial cell viability assays?

There is currently no universally established optimal concentration of this compound for ensuring endothelial cell viability. The ideal concentration is highly dependent on the specific endothelial cell type (e.g., HUVECs, primary cells), cell density, and the duration of the experiment. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A suggested starting point for a dose-response study is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.[1]

Q2: How do I perform a dose-response experiment to find the optimal concentration?

A dose-response experiment involves treating your endothelial cells with a range of this compound concentrations and then assessing cell viability. This allows you to identify a concentration that maintains high viability or elicits a desired biological effect without causing significant cytotoxicity.

Below is a typical workflow for a dose-response experiment:

  • Cell Seeding: Plate your endothelial cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight.

  • Drug Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

  • Viability Assay: After incubation, perform a cell viability assay, such as the MTT or XTT assay, to quantify the number of viable cells.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters like the EC50 (half-maximal effective concentration) or identify the concentration range that maintains high cell viability.

Experimental Protocols

Protocol: MTT Assay for Endothelial Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Endothelial cells

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (or other suitable solubilizing agent)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Plating: Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

The following tables provide a template for summarizing quantitative data from a dose-response experiment.

Table 1: Hypothetical Dose-Response of this compound on Endothelial Cell Viability (MTT Assay)

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Relative to Control)
0 (Control)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.18 ± 0.0994.4%
101.10 ± 0.1188.0%
500.85 ± 0.1568.0%
1000.45 ± 0.1236.0%

Table 2: Troubleshooting Guide for this compound Experiments

IssuePossible CauseSuggested Solution
Low Cell Viability in Control Group Suboptimal cell culture conditions (e.g., media, supplements).Ensure proper cell culture techniques, use fresh media and supplements, and check for contamination.
High solvent (e.g., DMSO) concentration.Keep the final solvent concentration below 0.5% and include a solvent-only control.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before plating and use a multichannel pipette for accuracy.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS to maintain humidity.
No Effect of this compound Inactive compound.Prepare a fresh stock solution of this compound.
Cell line is not responsive.Verify the expression of potential target pathways in your endothelial cell line.
Incorrect concentration range tested.Perform a broader dose-response experiment with wider concentration ranges.[1]
Precipitation of Compound in Media Poor solubility of this compound at the tested concentration.Ensure the stock solution is fully dissolved before diluting in media. Consider using a lower concentration range or a different solvent if compatible with your cells.

Visualizations

The following diagrams illustrate key experimental workflows and concepts.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Endothelial Cells in 96-well Plate C Treat Cells with Different Concentrations A->C B Prepare this compound Stock and Dilutions B->C D Incubate for Desired Duration (e.g., 24, 48, 72h) C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/Fluorescence E->F G Plot Dose-Response Curve F->G H Determine Optimal Concentration G->H

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Potential Signaling Pathways for Investigation Carbazochrome This compound PI3K PI3K Carbazochrome->PI3K ? MAPK MAPK (e.g., ERK, p38) Carbazochrome->MAPK ? Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis MAPK->Survival MAPK->Apoptosis

Caption: Potential signaling pathways to investigate.

Troubleshooting_Guide Troubleshooting Decision Tree Start Unexpected Results in Viability Assay Problem1 High Cell Death in Controls? Start->Problem1 Solution1a Check Solvent Concentration Problem1->Solution1a Yes Problem2 No Drug Effect Observed? Problem1->Problem2 No Solution1b Assess Culture Conditions Solution1a->Solution1b Solution2a Verify Compound Activity Problem2->Solution2a Yes Problem3 High Variability? Problem2->Problem3 No Solution2b Expand Concentration Range Solution2a->Solution2b Solution3a Optimize Cell Seeding Problem3->Solution3a Yes Solution3b Address Edge Effects Solution3a->Solution3b

Caption: Troubleshooting guide for common experimental issues.

Potential Signaling Pathways to Investigate

While the direct effects of this compound on endothelial cell viability signaling are not well-documented, a related compound, carbazochrome sodium sulfonate, has been shown to inhibit phosphoinositide hydrolysis.[2] This suggests a potential interaction with intracellular signaling cascades. Key pathways that regulate endothelial cell survival and apoptosis include the PI3K/Akt pathway and the MAPK (mitogen-activated protein kinase) pathway .[3][4]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and apoptosis.[5] Activation of Akt generally promotes cell survival.

  • MAPK Pathways (ERK, p38, JNK): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The specific outcome often depends on the stimulus and the specific MAPK cascade activated.[6]

Researchers investigating the effects of this compound on endothelial cell viability should consider examining the phosphorylation status and activity of key proteins within these pathways to elucidate the underlying molecular mechanisms.

References

Technical Support Center: Carbazochrome Salicylate and the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using carbazochrome (B1668341) salicylate (B1505791) in their experiments and are concerned about its potential interference with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is carbazochrome salicylate and why might it interfere with the MTT assay?

This compound is a hemostatic agent.[1][2] It is a complex of carbazochrome, an oxidation product of adrenaline, and salicylic (B10762653) acid.[3] Interference with the MTT assay can arise from two main properties of this compound:

  • Color: this compound solutions are colored, which can lead to artificially high absorbance readings at the 570-590 nm wavelength used to measure formazan (B1609692), the product of MTT reduction by viable cells. This can mask true cytotoxic effects or suggest a false increase in cell viability.

  • Redox Potential: The chemical structure of carbazochrome and the presence of salicylate suggest that the compound may have redox-active properties.[4] This could lead to the direct chemical reduction of the yellow MTT tetrazolium salt to the purple formazan product, independent of cellular metabolic activity, resulting in a false-positive signal for cell viability.[4]

Q2: How does the MTT assay work and where can interference occur?

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] These insoluble crystals are then dissolved in a solvent, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[6]

Interference can occur at several points in this process:

  • Optical Interference: If the test compound absorbs light at the same wavelength as formazan (around 570 nm), it will contribute to the final absorbance reading.[7]

  • Chemical Interference: The test compound may directly reduce MTT to formazan or interact with the solubilization agent, leading to inaccurate readings.[4]

  • Biological Interference: The compound might alter the cellular metabolism, affecting the rate of MTT reduction without necessarily affecting cell viability.[8] Salicylates, for instance, are known to affect mitochondrial function.[9][10]

Q3: What are the signs of potential interference in my MTT assay results when using this compound?

Signs of interference include:

  • High background absorbance in control wells containing only media and this compound (no cells).

  • An unexpected increase in apparent cell viability at higher concentrations of the compound.[11]

  • Inconsistent or highly variable results that do not align with other indicators of cell health, such as microscopy.

  • A color change in the cell-free control wells upon addition of MTT.

Q4: Are there alternative assays I can use to avoid this interference?

Yes, several alternative assays are less susceptible to interference from colored compounds. The choice of assay should be guided by the specific experimental context.

Troubleshooting Guide: this compound Interference

If you suspect that this compound is interfering with your MTT assay, follow this troubleshooting guide.

Step 1: Perform a Cell-Free Control Experiment

This is the most critical step to determine if the compound directly interacts with the MTT reagent.

Experimental Protocol: Cell-Free Interference Assay

  • Plate Setup: Prepare a 96-well plate without any cells.

  • Compound Addition: Add the same concentrations of this compound used in your cell-based assay to the wells containing cell culture medium. Include a vehicle-only control.

  • MTT Addition: Add the MTT reagent to all wells at the same concentration used in your standard protocol.

  • Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C, protected from light.

  • Solubilization: Add the formazan solubilization solvent (e.g., DMSO) to all wells.

  • Absorbance Reading: Measure the absorbance at 570-590 nm.

Interpretation of Results:

Observation in Cell-Free ControlInterpretation
No significant absorbance This compound does not directly reduce MTT under these conditions. Interference may be optical or biological.
Significant absorbance that correlates with compound concentration This compound directly reduces MTT, leading to false-positive results. The MTT assay is not suitable for this compound under these conditions.
Step 2: Address Potential Optical Interference

If the cell-free control shows no direct MTT reduction, the interference may be due to the color of this compound.

Experimental Protocol: Background Absorbance Control

  • Plate Setup: In a separate 96-well plate, add the same concentrations of this compound to the cell culture medium as in your main experiment. Do not add MTT reagent.

  • Absorbance Reading: After the treatment incubation period, measure the absorbance of this plate at 570-590 nm.

  • Data Correction: Subtract the background absorbance values from your experimental data for each corresponding concentration of this compound.

Note: While this can help, it may not fully account for potential interactions between the compound and the solubilized formazan.

Step 3: Consider Biological Interference

Salicylate is known to affect mitochondrial function and cellular metabolism, which can influence MTT reduction.[9][10] Specifically, salicylate can activate the AMP-activated protein kinase (AMPK) pathway, which in turn can promote the expression of PGC-1α and its downstream targets involved in mitochondrial biogenesis.[9] This could potentially increase the mitochondrial activity per cell, leading to an overestimation of cell number.

Step 4: Choose a Suitable Alternative Assay

If interference is confirmed, the most reliable solution is to switch to an alternative cell viability assay that is less prone to such artifacts.

Data Presentation: Comparison of Alternative Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
WST-1, WST-8 (CCK-8), XTT Similar to MTT, but the formazan product is water-soluble.Fewer steps (no solubilization required), generally higher sensitivity than MTT.Can still be affected by redox-active compounds.
Resazurin (B115843) (AlamarBlue) Measures the reduction of non-fluorescent blue resazurin to fluorescent pink resorufin (B1680543) by viable cells.Highly sensitive, non-toxic to cells (allowing for kinetic measurements).Can be reduced by compounds with reducing potential.
ATP-based Luminescence Assays (e.g., CellTiter-Glo) Measures the level of ATP, which is an indicator of metabolically active cells.High sensitivity, rapid, and less prone to colorimetric or redox interference.Requires a luminometer; signal can be affected by compounds that alter cellular ATP levels.
Crystal Violet Staining Stains the DNA of adherent cells, providing a measure of total cell number.Simple, inexpensive, and not dependent on metabolic activity.Endpoint assay, requires cell fixation, less sensitive for subtle changes in viability.
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.Measures cytotoxicity (cell death) rather than viability.Can be affected by compounds that interfere with the LDH enzyme activity.

Visualizations

Experimental Workflow for Troubleshooting MTT Assay Interference

MTT_Troubleshooting_Workflow start Suspected MTT Assay Interference with this compound cell_free_control Perform Cell-Free Control: This compound + Medium + MTT start->cell_free_control read_absorbance1 Measure Absorbance at 570 nm cell_free_control->read_absorbance1 decision1 Significant Absorbance? read_absorbance1->decision1 direct_reduction Conclusion: Direct MTT Reduction by this compound decision1->direct_reduction Yes no_direct_reduction Conclusion: No Direct Reduction. Interference may be Optical or Biological. decision1->no_direct_reduction No alternative_assay1 Action: Use Alternative Assay (e.g., ATP-based, Crystal Violet) direct_reduction->alternative_assay1 background_control Perform Background Control: This compound + Medium (No MTT) no_direct_reduction->background_control read_absorbance2 Measure Absorbance at 570 nm background_control->read_absorbance2 correct_data Action: Subtract Background Absorbance from Experimental Data read_absorbance2->correct_data consider_biological Consider Biological Interference: (e.g., altered mitochondrial activity) correct_data->consider_biological alternative_assay2 Action: Confirm with an Orthogonal Assay consider_biological->alternative_assay2

Caption: Troubleshooting workflow for MTT assay interference.

Potential Signaling Pathway Affected by Salicylate

Salicylate_Signaling_Pathway Salicylate Salicylate AMPK AMPK Activation Salicylate->AMPK PGC1a Increased PGC-1α Expression AMPK->PGC1a NRF1 Increased NRF1 Expression PGC1a->NRF1 TFAM Increased TFAM Expression PGC1a->TFAM Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis TFAM->Mito_Biogenesis Metabolic_Activity Altered Cellular Metabolic Activity Mito_Biogenesis->Metabolic_Activity

Caption: Salicylate-mediated activation of the AMPK/PGC-1α pathway.

References

Preventing precipitation of Carbazochrome salicylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Carbazochrome (B1668341) salicylate (B1505791) in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Carbazochrome salicylate precipitating out of my aqueous solution?

A1: this compound has limited solubility in aqueous solutions, particularly at neutral to acidic pH. Precipitation can be triggered by several factors, including:

  • pH of the solution: The carbazochrome moiety's solubility is highly dependent on the pH.

  • Concentration: Exceeding the solubility limit at a given temperature and pH will cause precipitation.

  • Temperature: Lower temperatures generally decrease the solubility of solid solutes.

  • Solvent composition: The absence of solubilizing agents can lead to precipitation.

  • Presence of other solutes: Interactions with other components in your buffer or media could reduce solubility.

Q2: What is the aqueous solubility of this compound?

Q3: How does pH affect the solubility of this compound?

A3: The pH of the aqueous solution is a critical factor. The carbazochrome structure contains functional groups that can be ionized at different pH values. Alkaline conditions (high pH) significantly increase the solubility of the carbazochrome moiety. Conversely, in acidic to neutral pH, the compound is less ionized and therefore less soluble.

Q4: Can I use co-solvents to dissolve this compound?

A4: Yes, using co-solvents is a common and effective strategy. Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds. Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and propylene (B89431) glycol. It is crucial to first dissolve the this compound in the co-solvent and then add the aqueous buffer to the desired final concentration.

Q5: Are there other methods to improve the solubility of this compound?

A5: Besides pH adjustment and co-solvents, other techniques can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. However, the choice of surfactant must be compatible with your experimental system.

Q6: How should I store my this compound stock solutions?

A6: Given that salicylate salts can be sensitive to light and temperature, it is recommended to store stock solutions protected from light (e.g., in amber vials) and at a controlled, cool temperature (e.g., 2-8 °C). The stability in aqueous solution over time should be experimentally determined for your specific conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility at the buffer's pH. 1. Prepare a stock solution in a suitable organic co-solvent (e.g., DMSO, ethanol). 2. Add the stock solution dropwise to the vortexing aqueous buffer to reach the final concentration.The compound remains in solution due to the presence of the co-solvent.
Concentration exceeds solubility limit. 1. Reduce the target concentration of this compound in your final solution. 2. Perform a solubility test to determine the approximate solubility in your specific buffer system.A lower concentration remains in solution.
Incompatible buffer components. 1. Try a different buffer system. 2. If using phosphate-buffered saline (PBS), consider potential salt-out effects. Try a simpler buffer like Tris or HEPES.The compound dissolves in an alternative buffer system.
Issue: Solution is initially clear but a precipitate forms over time.
Potential Cause Troubleshooting Step Expected Outcome
Slow precipitation due to supersaturation. 1. The initial dissolution may have formed a supersaturated solution which is thermodynamically unstable. 2. Lower the concentration or increase the amount of co-solvent.The solution remains clear for a longer duration or indefinitely.
Temperature fluctuations. 1. Ensure the solution is stored and used at a constant temperature. 2. If used at a lower temperature than prepared, precipitation is likely. Prepare the solution at the temperature of use if possible.Stable solution when temperature is controlled.
Photodegradation. 1. Protect the solution from light at all times by using amber vials or covering the container with aluminum foil.The solution remains stable when protected from light.
Change in pH over time. 1. Measure the pH of the solution after preparation and after the precipitate has formed to check for any drift. 2. Ensure your buffer has sufficient capacity to maintain the pH.The pH remains stable, and the solution stays clear.

Data Summary

The following table summarizes the available quantitative and qualitative data regarding the solubilization of this compound and related compounds.

Parameter Value / Observation Source / Comment
Aqueous Solubility of Carbazochrome 5 mg/mLRequires sonication and pH adjustment to 12 with NaOH. (Not the salicylate salt)
Aqueous Solubility of this compound Data not available (expected to be poor)General observation from product data sheets.
Solubility in Organic Solvents Soluble in DMSOMedKoo Biosciences product information.
Effective pH for Solubilization Alkaline (high pH)Inferred from data on Carbazochrome.
Recommended pH for Carbazochrome Sodium Sulfonate Injection 5.0 - 6.0Patent information for the more soluble sulfonate salt.
Effective Co-solvents DMSO, Ethanol, Propylene GlycolGeneral pharmaceutical knowledge for poorly soluble drugs.
Effective Complexing Agents Beta-cyclodextrins (e.g., HP-β-CD)General strategy for increasing solubility of hydrophobic molecules.
Stability Concerns Photolability, Temperature-dependent stabilityGeneral properties of salicylate salts.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Objective: To prepare a clear aqueous solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Target aqueous buffer (e.g., Tris-HCl, HEPES)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add a small volume of DMSO to the powder to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of degradation (color change).

    • While vigorously vortexing your target aqueous buffer, add the DMSO stock solution dropwise until the desired final concentration of this compound is reached.

    • Important: The final concentration of DMSO should be kept as low as possible and should be tested for its effect on your specific experimental system. A final DMSO concentration of <1% is generally recommended for cell-based assays.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen DMSO percentage.

    • Prepare a vehicle control for your experiments containing the same final concentration of DMSO in the aqueous buffer.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare an aqueous solution of this compound using HP-β-CD as a solubilizing agent.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired buffer

    • Magnetic stirrer and stir bar

    • Vials

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD can range from 1% to 40% (w/v), depending on the required solubility enhancement. Start with a lower concentration (e.g., 5-10%).

    • Add the this compound powder to the HP-β-CD solution while stirring.

    • Continue stirring at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The vial should be protected from light.

    • After the stirring period, visually inspect the solution. If undissolved particles remain, they can be removed by filtration (e.g., using a 0.22 µm syringe filter).

    • The concentration of the dissolved this compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

    • A vehicle control containing the same concentration of HP-β-CD in the buffer should be used in your experiments.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed issue_time When does it occur? start->issue_time immediate Immediate Precipitation issue_time->immediate Immediately over_time Precipitation Over Time issue_time->over_time Over Time check_concentration Is concentration too high? immediate->check_concentration check_storage Check Storage Conditions over_time->check_storage reduce_conc Reduce Concentration check_concentration->reduce_conc Yes use_cosolvent Use Co-solvent (DMSO/Ethanol) check_concentration->use_cosolvent No protect_light Protect from Light check_storage->protect_light Light Exposure? control_temp Control Temperature check_storage->control_temp Temp Fluctuation?

Caption: Troubleshooting workflow for this compound precipitation.

Solubilization_Strategies start Poor Aqueous Solubility of This compound strategy Select Solubilization Strategy start->strategy ph_adjust pH Adjustment (Increase to alkaline pH) strategy->ph_adjust pH-dependent solubility cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) strategy->cosolvent Increase solvent polarity complexation Complexation (e.g., with Cyclodextrins) strategy->complexation Encapsulation outcome Enhanced Aqueous Solubility and Stability ph_adjust->outcome cosolvent->outcome complexation->outcome

Caption: Strategies to enhance the aqueous solubility of this compound.

Technical Support Center: Analysis of Carbazochrome Salicylate and its Metabolites by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Carbazochrome (B1668341) salicylate (B1505791) and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Carbazochrome salicylate, focusing on improving chromatographic resolution and signal intensity.

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) - Column Overload- Inappropriate Mobile Phase pH- Column Contamination- Extra-column Volume- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or use a guard column.- Minimize tubing length and use smaller inner diameter tubing.
Retention Time Shifts - Inconsistent Mobile Phase Composition- Column Degradation- Fluctuating Column Temperature- Air Bubbles in the System- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if performance degrades.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and purge the pump.
Low Signal Intensity or No Peak - Inefficient Ionization- Sample Degradation- Incorrect Mass Spectrometer Settings- Matrix Effects- Optimize ion source parameters (e.g., gas flow, temperature). Consider switching between ESI and APCI.- Prepare fresh samples and use appropriate storage conditions.- Verify the precursor and product ion masses for this compound and its metabolites.- Improve sample cleanup or use a matrix-matched calibration curve.
Poor Resolution Between this compound and Metabolites - Suboptimal Chromatographic Conditions- Inadequate Column Chemistry- Optimize the gradient elution profile (slower gradient).- Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate).- Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
High Background Noise - Contaminated Mobile Phase or System- Dirty Ion Source- Use high-purity LC-MS grade solvents and additives.- Flush the LC system and clean the mass spectrometer's ion source.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for LC-MS analysis of this compound?

A1: Based on methods for structurally similar compounds like Carbazochrome sodium sulfonate, a good starting point for developing an LC-MS method for this compound would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724), both containing a small amount of formic acid (e.g., 0.1-0.2%) to improve peak shape and ionization efficiency.[1]

Q2: How can I prepare biological samples (e.g., plasma) for this compound analysis?

A2: Protein precipitation is a common and effective method for preparing plasma samples. A simple protocol involves adding a cold organic solvent like acetonitrile or a solution of perchloric acid to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected or further concentrated.[1]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound and its potential fragments in MS/MS?

A3: Carbazochrome has a molecular weight of approximately 236.23 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 237.2. For this compound, the salicylate moiety would likely dissociate. For the carbazochrome portion, a common fragment ion observed for a related compound was m/z 107, resulting from the loss of the semicarbazide (B1199961) side chain.[1] The exact fragmentation pattern would need to be determined experimentally.

Q4: What is the likely metabolic pathway for this compound?

A4: The metabolic pathway for this compound is not well-documented in the available literature. However, based on the metabolism of related compounds, a putative pathway can be proposed. The Carbazochrome moiety is an oxidation product of adrenaline (epinephrine).[2] The salicylate moiety is known to undergo conjugation reactions, primarily with glycine (B1666218) to form salicyluric acid, and also with glucuronic acid.[3] Therefore, it is plausible that this compound is first hydrolyzed to Carbazochrome and salicylic (B10762653) acid. The salicylic acid would then be metabolized via conjugation. The Carbazochrome itself may undergo further oxidation or conjugation.

Q5: How can I improve the resolution of isomeric metabolites?

A5: Separating isomeric metabolites can be challenging. To improve resolution, you can try optimizing the chromatographic conditions by using a slower gradient, a longer column, or a column with a different selectivity. Additionally, modifying the mobile phase with different additives or changing the pH can sometimes enhance separation.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from a method for Carbazochrome sodium sulfonate and is a good starting point for this compound.[1]

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 200 µL of 14% perchloric acid solution to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS analysis.

LC-MS/MS Method Parameters

These parameters are a starting point and should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC System Agilent 1200 Series or equivalent
Column Hypersil ODS-2 C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode
MRM Transitions To be determined empirically. For Carbazochrome, a potential transition is m/z 237.2 -> 107.0
Ion Source Temperature 350°C
Gas Flow Nebulizer Gas: 40 psi, Drying Gas: 10 L/min

Visualizations

Logical Workflow for LC-MS Method Development

MethodDevelopment cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation SamplePrep Optimize Sample Cleanup (e.g., Protein Precipitation, SPE) ColumnSelection Select Column (e.g., C18, Phenyl-Hexyl) SamplePrep->ColumnSelection MobilePhase Optimize Mobile Phase (Solvents, Additives, pH) ColumnSelection->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient IonSource Optimize Ion Source (ESI vs. APCI, Polarity) Gradient->IonSource MSParams Determine MRM Transitions & Optimize Collision Energy IonSource->MSParams Validation Validate for Linearity, Accuracy, Precision, and Sensitivity MSParams->Validation

Caption: A logical workflow for developing a robust LC-MS method.

Putative Metabolic Pathway of this compound

MetabolicPathway cluster_hydrolysis Hydrolysis cluster_conjugation Phase II Conjugation CarbazochromeSalicylate This compound Carbazochrome Carbazochrome CarbazochromeSalicylate->Carbazochrome Esterase SalicylicAcid Salicylic Acid CarbazochromeSalicylate->SalicylicAcid Esterase MetaboliteX Further Metabolites Carbazochrome->MetaboliteX Further Metabolism (Oxidation/Conjugation) SalicyluricAcid Salicyluric Acid (Glycine Conjugate) SalicylicAcid->SalicyluricAcid Glycine Transferase Glucuronide Salicyl Phenolic Glucuronide SalicylicAcid->Glucuronide UGT

Caption: A putative metabolic pathway for this compound.

References

Addressing baseline noise in the chromatographic analysis of Carbazochrome salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Carbazochrome salicylate (B1505791), with a specific focus on managing baseline noise.

Troubleshooting Guide: Baseline Noise

High or unstable baseline noise can significantly impact the accuracy and precision of your analysis. Below are common causes and their corresponding solutions.

Issue 1: Unstable Baseline (Drift or Wander)

Potential Cause Troubleshooting Steps Expected Outcome
Mobile Phase Inhomogeneity - Ensure thorough mixing of mobile phase components. - Degas the mobile phase using sonication or vacuum filtration. - Use a high-quality solvent mixer.A stable, flat baseline with minimal long-term drift.
Temperature Fluctuations - Maintain a constant column and laboratory temperature. - Use a column oven to regulate temperature.Reduced baseline drift correlated with ambient temperature changes.
Contaminated Mobile Phase or System - Prepare fresh mobile phase with high-purity solvents (HPLC grade). - Flush the entire system, including the pump, injector, and detector, with a strong solvent like isopropanol (B130326).Elimination of ghost peaks and a significant reduction in baseline noise.
Pump Malfunction - Check for leaks in the pump seals and fittings. - Perform a pump performance test (e.g., pressure test). - Replace worn pump seals or pistons.A consistent and reproducible flow rate, leading to a more stable baseline.

Issue 2: High-Frequency Noise (Spikes or "Fuzzy" Baseline)

Potential Cause Troubleshooting Steps Expected Outcome
Air Bubbles in the System - Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air. - Check for loose fittings that could introduce air.A smooth baseline free of sharp, random spikes.
Detector Lamp Issue - Check the detector lamp's age and usage hours. - Replace the lamp if it is near the end of its lifespan.Increased lamp intensity and a reduction in high-frequency noise.
Electrical Interference - Ensure the HPLC system is on a dedicated electrical circuit. - Move any nearby electronic devices that could cause interference. - Check for proper grounding of the instrument.A cleaner baseline with fewer electronic noise artifacts.
Contaminated Detector Cell - Flush the detector cell with a suitable strong solvent. - If flushing is ineffective, follow the manufacturer's instructions for cell cleaning.Removal of contaminants leading to a lower and more stable baseline.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline noise when analyzing Carbazochrome salicylate?

While several factors can contribute, the most frequently observed cause is the quality and preparation of the mobile phase. This compound is susceptible to degradation, and impurities or improper pH of the mobile phase can lead to an unstable baseline.

Q2: How can I prevent mobile phase-related baseline issues?

Always use HPLC-grade solvents and freshly prepared mobile phases. It is crucial to filter and degas your mobile phase before use to remove particulates and dissolved gases. For this compound, ensure the pH of the mobile phase is controlled and consistent, as pH shifts can affect its stability and chromatographic behavior.

Q3: My baseline is stable, but I see periodic, regular spikes. What could be the cause?

Periodic, sharp spikes that occur at regular intervals are often indicative of a problem with the pump. This can be due to a faulty check valve or a small leak in the pump head, causing pressure fluctuations.

Q4: Can the column itself be a source of baseline noise?

Yes, a contaminated or degraded column can contribute to baseline noise. If you suspect the column is the issue, try flushing it with a series of strong solvents or, if necessary, replace it with a new one. Column bleed, where the stationary phase leaches into the mobile phase, can also cause a rising baseline, especially at higher temperatures.

Experimental Protocols

Protocol 1: System Flush to Address Contamination

  • Preparation: Prepare a fresh solution of 100% HPLC-grade isopropanol.

  • Disconnect Column: Disconnect the column from the system to prevent damage.

  • Pump Flush: Place the solvent inlet line into the isopropanol and set the pump to a flow rate of 1-2 mL/min.

  • System Purge: Open the purge valve and flush the pump for 5-10 minutes.

  • Injector and Tubing Flush: Close the purge valve and direct the flow through the injector and all system tubing to the detector. Flush the entire system for at least 30-60 minutes.

  • Equilibration: Replace the isopropanol with your initial mobile phase and equilibrate the system until a stable baseline is achieved.

Visual Workflow and Logic Diagrams

cluster_0 Troubleshooting Baseline Noise Workflow cluster_1 High-Frequency Noise cluster_2 Low-Frequency Noise start High Baseline Noise Observed q1 Is the noise high-frequency (spikes)? start->q1 q2 Is the noise low-frequency (drift/wander)? q1->q2 No a1 Check for Air Bubbles (Degas Mobile Phase, Purge Pump) q1->a1 Yes b1 Check Mobile Phase (Ensure Homogeneity, Freshly Prepared) q2->b1 Yes a2 Inspect Detector Lamp (Check Age, Replace if Needed) a1->a2 a3 Check for Electrical Interference a2->a3 end_node Stable Baseline Achieved a3->end_node b2 Verify Temperature Stability (Use Column Oven) b1->b2 b3 Inspect Pump Performance (Check for Leaks, Run Pressure Test) b2->b3 b3->end_node

Caption: A logical workflow for troubleshooting baseline noise in chromatography.

cluster_0 Systematic Contamination Removal Protocol prep Step 1: Preparation Prepare 100% Isopropanol disconnect Step 2: Disconnect Column Protect column from strong solvent prep->disconnect pump_flush Step 3: Pump Flush Place inlet in isopropanol and purge pump for 5-10 min disconnect->pump_flush system_flush Step 4: System Flush Flush injector and tubing for 30-60 min pump_flush->system_flush equilibrate Step 5: Equilibration Reintroduce mobile phase and wait for stable baseline system_flush->equilibrate

Caption: Experimental workflow for system flushing to remove contamination.

Technical Support Center: Carbazochrome Salicylate in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using carbazochrome (B1668341) salicylate (B1505791) in cell culture experiments. The information addresses potential issues related to the stability and degradation of this compound in aqueous and cell culture media environments.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues you might encounter during your experiments with carbazochrome salicylate.

Frequently Asked Questions

1. My cell culture medium containing this compound changed color. What does this mean and is the compound still active?

A color change in your cell culture medium after the addition of this compound may indicate degradation of the compound. Carbazochrome is an oxidation product of adrenaline and belongs to a group of colored compounds known as aminochromes.[1][2] Further degradation can lead to the formation of other colored byproducts. The change in chemical structure will likely impact the biological activity of the compound. It is recommended to prepare fresh solutions and minimize exposure to factors that accelerate degradation.

2. What are the primary factors that can cause this compound to degrade in my cell culture medium?

Several factors can contribute to the degradation of this compound in solution:

  • pH: The stability of carbazochrome can be pH-dependent. Many standard cell culture media have a pH around 7.4, which may not be optimal for the stability of this compound.

  • Light Exposure: Carbazochrome and salicylate salts can be sensitive to light.[1][3][4][5][6] Exposure of your media to ambient or UV light can accelerate degradation.

  • Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can increase the rate of chemical degradation.

  • Oxidation: The indole (B1671886) core of carbazochrome is susceptible to oxidation, which can be initiated by dissolved oxygen or reactive oxygen species in the medium.[7][8][9][10][11]

  • Hydrolysis: The semicarbazone moiety of carbazochrome can be susceptible to hydrolysis, which may be influenced by the pH of the medium.[12][13][14][15]

3. How should I prepare and store stock solutions of this compound to ensure maximum stability?

To maximize the stability of your this compound stock solutions, follow these recommendations:

  • Solvent: Prepare stock solutions in a suitable solvent such as DMSO.

  • Storage Temperature: For long-term storage (months to years), store stock solutions at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[10]

  • Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.[10]

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

4. For how long is this compound stable in my cell culture medium at 37°C?

The stability of this compound in cell culture medium at 37°C has not been extensively studied and can be influenced by the specific medium formulation and the presence of serum. It is highly recommended to perform a stability study under your specific experimental conditions. As a general precaution, add freshly diluted this compound to your culture medium immediately before starting your experiment. A study on a related compound, carbazochrome sodium sulfonate, showed stability in transfusion fluids for up to 6 hours at room temperature.[2]

5. I am not seeing the expected biological effect of this compound in my cell-based assay. Could this be a stability issue?

Yes, a lack of biological effect could be due to the degradation of this compound. If the compound degrades, its concentration will decrease over the course of the experiment, and the degradation products are unlikely to have the same biological activity. To troubleshoot this, you can use the experimental protocols provided below to assess the stability of the compound in your specific cell culture setup.

Experimental Protocols

To quantitatively assess the stability of this compound in your cell culture medium, you can adapt the following protocols.

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a framework for developing an HPLC method to separate and quantify this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1][8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is likely to be effective.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the literature, a detection wavelength of 350 nm or 355 nm should be suitable for carbazochrome.[1][8]

  • Method Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.

Protocol 2: Time-Course Degradation Study in Cell Culture Medium

This study will determine the rate of degradation of this compound under your experimental conditions.

  • Prepare a solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the final concentration used in your experiments.

  • Dispense aliquots of this solution into sterile tubes.

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2, and protected from light).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube and immediately freeze it at -80°C to stop further degradation.

  • Once all samples are collected, thaw them and analyze them using the validated stability-indicating HPLC method (Protocol 1).

  • Quantify the remaining percentage of this compound at each time point relative to the 0-hour time point.

Protocol 3: Forced Degradation Studies

These studies will help to identify the likely degradation products and pathways.

  • Prepare stock solutions of this compound.

  • Subject the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 24 hours.

  • Analyze the stressed samples using the stability-indicating HPLC method. The appearance of new peaks will indicate the formation of degradation products. These peaks can be further characterized using LC-MS.

Data Presentation

The quantitative data from your stability studies can be summarized in tables for easy comparison.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Mean Peak Area% Remaining this compound
0[Insert Value]100%
2[Insert Value][Calculate %]
4[Insert Value][Calculate %]
8[Insert Value][Calculate %]
12[Insert Value][Calculate %]
24[Insert Value][Calculate %]
48[Insert Value][Calculate %]

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl[Calculate %][Count Peaks]
0.1 N NaOH[Calculate %][Count Peaks]
3% H₂O₂[Calculate %][Count Peaks]
UV Light[Calculate %][Count Peaks]
60°C Heat[Calculate %][Count Peaks]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to this compound stability in cell culture experiments.

A Unexpected Experimental Results (e.g., no effect, color change) B Is the this compound solution freshly prepared? A->B C Prepare fresh stock and working solutions. B->C No D Are solutions protected from light and stored correctly? B->D Yes C->A E Review storage and handling procedures. Use amber vials, store at recommended temperature. D->E No F Perform a stability study in your specific cell culture medium. D->F Yes E->A G Analyze stability data. Is the compound degrading? F->G H Optimize experimental design: - Add compound immediately before use. - Reduce incubation time if possible. G->H Yes I Consider alternative formulations or related compounds. G->I Significant Degradation J Problem likely not related to compound stability. Troubleshoot other experimental parameters. G->J No H->A

Caption: Troubleshooting workflow for this compound stability issues.

Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound based on its chemical structure and known degradation mechanisms of related compounds.

cluster_0 Primary Degradation Pathways A This compound B Hydrolysis of Semicarbazone A->B H₂O, pH D Oxidation of Indole Ring A->D O₂, light, heat F Photodegradation of Salicylate A->F UV light C Adrenochrome Analog + Semicarbazide B->C E Oxidized Carbazochrome Species D->E G Degraded Salicylate Products F->G

Caption: Potential degradation pathways of this compound.

References

Minimizing variability in platelet aggregation studies with Carbazochrome salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Carbazochrome (B1668341) salicylate (B1505791) in platelet aggregation studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you to minimize variability and ensure reliable results.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent sample handling; Temperature fluctuations during the assay; Pipetting errors.Ensure uniform mixing and incubation times for all samples. Maintain a constant temperature of 37°C for all samples and reagents.[1][2] Use calibrated pipettes and consistent pipetting techniques.
No or Low Platelet Aggregation Response Inactive agonist; Low platelet count in PRP; Presence of inhibiting substances.Prepare fresh agonist solutions for each experiment. Adjust the platelet count of the platelet-rich plasma (PRP) to be within the optimal range (typically 200-300 x 10⁹/L).[3] Ensure blood donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks prior to donation.[2][4]
Spontaneous Platelet Aggregation Pre-activation of platelets during blood collection or processing; Inappropriate anticoagulant.Use a wide-bore needle for venipuncture and discard the first few milliliters of blood.[5] Process blood samples promptly, within 1-2 hours of collection.[6][7] Ensure the correct ratio of blood to citrate (B86180) anticoagulant.
Inconsistent Results with Carbazochrome Salicylate Issues with compound solubility or stability; Incorrect concentration range.Prepare fresh stock solutions of this compound for each experiment. Visually inspect for complete dissolution. Perform a dose-response study to determine the optimal concentration range for your experimental conditions.
Instrument Fails to Calibrate Dirty cuvettes; Incorrect placement of PRP and PPP samples.Use clean, scratch-free cuvettes for each run. Ensure that platelet-poor plasma (PPP) is correctly used to set the 100% aggregation baseline and PRP for the 0% baseline.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on platelets?

A1: Carbazochrome is an anti-hemorrhagic agent that promotes platelet aggregation and adhesion.[9] It is understood to interact with α-adrenoreceptors on the surface of platelets.[10][11] This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels, which is a critical step in platelet activation and aggregation.[10][11]

Q2: How can I minimize pre-analytical variability in my platelet aggregation studies?

A2: Minimizing pre-analytical variability is crucial for reliable results. Key factors to control include:

  • Blood Collection: Use a consistent and clean venipuncture technique.[5]

  • Anticoagulant: Use 3.2% sodium citrate and ensure the correct blood-to-anticoagulant ratio.

  • Sample Handling: Process blood within 1 to 2 hours of collection and keep samples at room temperature to prevent platelet activation.[6][7]

  • Centrifugation: Use a standardized centrifugation protocol to prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[5]

Q3: What are the critical parameters to standardize in a Light Transmission Aggregometry (LTA) protocol?

A3: LTA is considered the gold standard for platelet function testing but is known for its variability.[12][13] To ensure reproducibility, standardize the following:

  • Platelet Count: Adjust the PRP to a consistent platelet count for all experiments.[3]

  • Agonist Concentration: Use a consistent, validated concentration of your platelet agonist.

  • Stirring Speed: Maintain a constant stir speed (typically 1000-1200 rpm) in the aggregometer.[14]

  • Incubation Time: Use a fixed incubation time for your test compound before adding the agonist.

  • Temperature: All steps should be performed at 37°C.[2]

Q4: What concentration of this compound should I use in my experiments?

A4: The optimal concentration of this compound can vary depending on the specific experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration range for your assay. Start with a broad range of concentrations and narrow down to identify the concentrations that produce a measurable effect on platelet aggregation.

Q5: Can I use agonists other than ADP or collagen when studying the effects of this compound?

A5: Yes, using a panel of different agonists can provide more comprehensive information about the mechanism of action of this compound.[6] Since Carbazochrome is thought to act via α-adrenoreceptors, including an adrenergic agonist like epinephrine (B1671497) could provide valuable insights. Other common agonists include arachidonic acid, thrombin, and ristocetin.[7]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant. The first 2-3 mL of blood should be discarded to avoid contamination with tissue factor.[15]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.[5]

  • PRP Collection: Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) and transfer it to a new polypropylene (B1209903) tube.[8]

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to pellet the remaining cells.[5]

  • PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with PPP if necessary to achieve a standardized count (e.g., 250 x 10⁹/L).

Protocol 2: Light Transmission Aggregometry (LTA) with this compound
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette PPP into a cuvette with a stir bar to set the 100% light transmission baseline.

    • Pipette your standardized PRP into a separate cuvette with a stir bar to set the 0% light transmission baseline.[8]

  • Sample Preparation:

    • Pipette the standardized PRP into a series of cuvettes with stir bars.

    • Add the desired volume of this compound stock solution or vehicle control to each cuvette.

  • Incubation: Incubate the samples for a predetermined time (e.g., 5 minutes) at 37°C in the aggregometer.[8]

  • Induce Aggregation: Add a known concentration of a platelet agonist (e.g., ADP, collagen) to the cuvette to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.[8]

  • Analysis: Analyze the aggregation curves to determine parameters such as maximal aggregation (%), slope, and lag phase.

Visualizations

Signaling Pathways and Experimental Workflows

G General Platelet Aggregation Pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonist Agonist (e.g., ADP, Collagen) Receptor G-Protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Granule Granule Release (ADP, Serotonin) Calcium->Granule GPIIbIIIa GPIIb/IIIa Receptor Activation Calcium->GPIIbIIIa Fibrinogen Fibrinogen Binding GPIIbIIIa->Fibrinogen Crosslink Platelet Cross-linking Fibrinogen->Crosslink G LTA Experimental Workflow Blood 1. Whole Blood Collection (Citrate) Centrifuge1 2. Low-Speed Centrifugation Blood->Centrifuge1 PRP 3. Collect PRP Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation Centrifuge1->Centrifuge2 Calibrate 6. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP 5. Collect PPP Centrifuge2->PPP PPP->Calibrate Incubate 7. Incubate PRP with This compound Calibrate->Incubate AddAgonist 8. Add Agonist Incubate->AddAgonist Record 9. Record Aggregation AddAgonist->Record G Troubleshooting Logic for LTA Start Inconsistent Results? CheckReagents Are Agonist and Test Compound Fresh? Start->CheckReagents CheckHandling Was Sample Handling Standardized? CheckReagents->CheckHandling Yes Result1 Prepare Fresh Reagents CheckReagents->Result1 No CheckInstrument Is Instrument Calibrated Correctly? CheckHandling->CheckInstrument Yes Result2 Review Handling Protocol (Temp, Time, Pipetting) CheckHandling->Result2 No Result3 Re-calibrate with Fresh PRP/PPP CheckInstrument->Result3 No Result4 Review Donor History (e.g., Medications) CheckInstrument->Result4 Yes

References

Overcoming solubility issues of Carbazochrome salicylate for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with Carbazochrome salicylate (B1505791) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Carbazochrome and why is its salicylate salt form used?

A1: Carbazochrome is a hemostatic agent, an oxidation product of adrenaline, that is used to reduce capillary bleeding.[1][2] It is believed to work by increasing platelet aggregation at the bleeding site.[1][2][3] The salicylate salt is often used to improve the drug's formulation characteristics. However, like many pharmaceutical salts, achieving the desired concentration in a physiologically compatible vehicle for in vivo studies can be challenging. A sulfonated version, Carbazochrome sodium sulfonate, was developed to overcome the low solubility of the parent compound.[4]

Q2: What are the primary challenges in solubilizing Carbazochrome salicylate for in vivo research?

A2: The primary challenge is its poor aqueous solubility.[4] For in vivo studies, especially parenteral (injectable) routes, the drug must be fully dissolved in a sterile, non-toxic, and physiologically compatible vehicle to ensure accurate dosing and prevent precipitation at the injection site, which could lead to embolism or tissue irritation.[5][6] Many new chemical entities (over 40%) are poorly water-soluble, making this a common hurdle in drug development.[5][][8]

Q3: What initial steps should I take to assess the solubility of my compound?

A3: Start by determining the baseline solubility in standard physiological vehicles. This includes Water for Injection (WFI), saline (0.9% NaCl), and phosphate-buffered saline (PBS) at a physiological pH of 7.4. Systematically test the solubility by adding a known amount of the compound to a specific volume of the solvent and determining the concentration of the resulting saturated solution.

Troubleshooting Guide for Solubility Issues

If baseline solubility in aqueous vehicles is insufficient for your required dose, follow this systematic approach to identify a suitable formulation strategy.

Step 1: pH Adjustment

For ionizable drugs, altering the pH of the vehicle is often the simplest and most effective first step to enhance solubility.[][9][10]

  • Is your compound a weak acid or weak base? Carbazochrome is a weak base.

  • Action: Systematically adjust the pH of your vehicle (e.g., saline or a low-molarity buffer like citrate (B86180) or phosphate) using dilute HCl or NaOH.[11] Create a pH-solubility profile by measuring the solubility at various pH points (e.g., from pH 3 to 9) to find the optimal pH for dissolution.[11]

  • Caution: Ensure the final pH is within a physiologically tolerable range for your chosen route of administration (typically pH 4-8 for intravenous injection).[11]

Step 2: Co-solvents

If pH adjustment is insufficient or not viable, the use of co-solvents can significantly increase the solubility of lipophilic compounds.[12][13] Co-solvents work by reducing the polarity of the aqueous vehicle.[12]

  • Common Parenteral Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Dimethyl Sulfoxide (DMSO).[13][14]

  • Action: Prepare binary (e.g., Ethanol in water) or ternary (e.g., Ethanol/PG/water) solvent systems.[13][15] Systematically screen different ratios of co-solvents to find a mixture that dissolves the drug at the target concentration.

  • Caution: Co-solvents can have toxic effects and may cause hemolysis or precipitation upon injection.[11][13] It is critical to use the lowest possible concentration of co-solvents and consult literature for maximum safe concentrations for your animal model and route of administration.[11]

Step 3: Solubilizing Excipients (Complexation Agents)

If co-solvents are not successful or desirable, complexing agents like cyclodextrins can be used. These molecules have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble drug can be encapsulated, forming an "inclusion complex" with enhanced aqueous solubility.[5][16]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in parenteral formulations due to their safety profile.[5]

  • Action: Prepare aqueous solutions of the cyclodextrin (B1172386) at various concentrations and determine the solubility of this compound in each.

  • Caution: The amount of cyclodextrin that can be safely administered should be determined from toxicity literature.

Step 4: Surfactants and Lipid-Based Formulations

For highly challenging compounds, surfactants or lipid-based systems may be required.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the drug.[17]

  • Lipid-Based Formulations: These include emulsions, microemulsions, or lipid nanoparticles.

  • Action: These are more complex formulations and often require specialized equipment and expertise. They are typically considered when other methods fail.

The following diagram illustrates the logical workflow for troubleshooting solubility issues.

G cluster_0 start Start: Determine Target Concentration & Route sol_check Is Solubility in Aqueous Vehicle (Saline, PBS) Sufficient? start->sol_check ph_adjust Step 1: pH Adjustment (Test pH 3-9) sol_check->ph_adjust No success Proceed with In Vivo Study sol_check->success Yes ph_check Sufficient & Physiologically Tolerable? ph_adjust->ph_check cosolvent Step 2: Co-solvents (Ethanol, PG, PEG) ph_check->cosolvent No ph_check->success Yes cosolvent_check Sufficient & Safe Concentration? cosolvent->cosolvent_check cyclodextrin Step 3: Complexation (e.g., HP-β-CD) cosolvent_check->cyclodextrin No cosolvent_check->success Yes cyclo_check Sufficient & Safe Concentration? cyclodextrin->cyclo_check advanced Step 4: Advanced Formulations (Surfactants, Lipids) cyclo_check->advanced No cyclo_check->success Yes fail Re-evaluate Dose or Consult Formulation Expert advanced->fail G cluster_pathway Proposed Signaling Pathway of Carbazochrome carba Carbazochrome receptor α-Adrenoreceptor (Gq-coupled) carba->receptor plc PLC Activation receptor->plc ip3_dag IP3 / DAG Production plc->ip3_dag ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release aggregation Platelet Aggregation & Adhesion ca_release->aggregation hemostasis Hemostasis aggregation->hemostasis

References

Technical Support Center: Enhancing the Stability of Carbazochrome Salicylate Solutions by pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to enhance the stability of Carbazochrome salicylate (B1505791) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of Carbazochrome salicylate solutions?

Based on stability data for a closely related compound, Carbazochrome sodium sulfonate, a pH range of 5.0 to 6.0 is recommended for enhanced stability of this compound solutions in aqueous formulations.[1] Solutions maintained within this slightly acidic range are expected to exhibit minimal degradation.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The salicylate moiety of this compound is susceptible to hydrolysis, particularly under alkaline conditions. This reaction cleaves the salicylate from the Carbazochrome, leading to a loss of potency and the formation of degradation products. While Carbazochrome itself is an oxidation product of adrenaline, the primary instability in solution is often related to the hydrolysis of the salicylate ester.[2]

Q3: How can I monitor the degradation of this compound during my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3][4] This method should be capable of separating the intact drug from its potential degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.

Q4: What are the typical stress conditions used in a forced degradation study for this compound?

Forced degradation studies for this compound should include exposure to acidic, alkaline, oxidative, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. This helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of this compound observed even at neutral pH. The "neutral" pH of unbuffered water can drift, or the solution may have been inadvertently prepared with slightly alkaline water.Use a suitable buffer system to maintain the pH within the optimal range of 5.0-6.0. Citrate (B86180) or acetate (B1210297) buffers are common choices in this pH range.
Precipitation occurs after adjusting the pH of the solution. The solubility of this compound or its degradation products may be pH-dependent. A significant shift in pH could cause the compound to precipitate out of solution.Ensure that the concentration of this compound is below its saturation point at the target pH. Consider the use of co-solvents if solubility is a persistent issue, but validate their compatibility with the drug.
Inconsistent stability results between batches. Variations in the initial pH of the solution, the quality of the water or other excipients, or exposure to light can lead to inconsistent results.Standardize the preparation protocol for the this compound solution, including the source and quality of all reagents. Prepare fresh solutions for each experiment and protect them from light, as salicylates can be photolabile.
Appearance of unknown peaks in the HPLC chromatogram during stability testing. These are likely degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the specificity of your HPLC method.[5]

Quantitative Data on pH-Dependent Stability

The following table presents representative data from a forced degradation study on a this compound solution at 40°C over 24 hours at different pH values. This data illustrates the impact of pH on the stability of the compound.

pHInitial Concentration (mg/mL)Concentration after 24h (mg/mL)% Degradation
3.01.000.982.0
4.01.000.991.0
5.0 1.00 0.995 0.5
6.0 1.00 0.99 1.0
7.01.000.955.0
8.01.000.8515.0
9.01.000.7030.0

Note: This is illustrative data based on the known stability profiles of similar compounds. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Preparing pH-Adjusted this compound Solutions
  • Reagents and Materials:

    • This compound powder

    • Purified water (HPLC grade)

    • Buffer solutions (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M phosphate (B84403) buffer for pH 7-8)

    • 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a known volume of purified water or the appropriate buffer solution in a volumetric flask.

    • Gently stir the solution until the powder is completely dissolved.

    • Measure the initial pH of the solution using a calibrated pH meter.

    • Adjust the pH to the target value by dropwise addition of 0.1 M HCl or 0.1 M NaOH while continuously monitoring the pH.

    • Once the target pH is reached and stable, bring the solution to the final volume with the corresponding solvent.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Protocol for a Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period.

    • At each time point, withdraw an aliquot, cool it to room temperature, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to observe the formation of any degradation products.

Visualizations

Salicylate_Hydrolysis_Pathway Carbazochrome_Salicylate This compound Transition_State Tetrahedral Intermediate Carbazochrome_Salicylate->Transition_State Nucleophilic attack Products Carbazochrome + Salicylic Acid Transition_State->Products Leaving group departure OH_ion OH- (Alkaline Condition) OH_ion->Carbazochrome_Salicylate H2O H2O (Neutral/Acidic Condition) H2O->Carbazochrome_Salicylate

Caption: Proposed hydrolysis pathway of the salicylate moiety from this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Carbazochrome Salicylate Solution Adjust_pH Adjust pH to Target Values Prep->Adjust_pH Acid Acid Hydrolysis Adjust_pH->Acid Base Alkaline Hydrolysis Adjust_pH->Base Oxidation Oxidation Adjust_pH->Oxidation Thermal Thermal Stress Adjust_pH->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for pH adjustment and forced degradation studies of this compound.

Troubleshooting_Logic Start Instability Observed Check_pH Is pH within 5.0-6.0 range? Start->Check_pH Adjust_pH Adjust pH and use a buffer system Check_pH->Adjust_pH No Check_Precipitation Is there any precipitation? Check_pH->Check_Precipitation Yes Adjust_pH->Check_Precipitation Lower_Concentration Lower drug concentration or use co-solvents Check_Precipitation->Lower_Concentration Yes Check_Consistency Are results inconsistent? Check_Precipitation->Check_Consistency No Lower_Concentration->Check_Consistency Standardize_Protocol Standardize protocol and protect from light Check_Consistency->Standardize_Protocol Yes End Stability Improved Check_Consistency->End No Standardize_Protocol->End

Caption: Logical troubleshooting workflow for stability issues with this compound solutions.

References

Identifying and mitigating Carbazochrome salicylate's autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Carbazochrome salicylate (B1505791) in experiments involving fluorescence imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential autofluorescence issues, ensuring the clarity and accuracy of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is Carbazochrome salicylate and why might it cause autofluorescence?

This compound is a hemostatic agent, an analog of adrenochrome, which is an oxidation product of adrenaline (epinephrine).[1][2][3] While specific spectral data for this compound is not extensively documented, its core structure, adrenochrome, is known to be a colored compound that can exhibit fluorescence.[1][2][4][5] This intrinsic fluorescence, known as autofluorescence, arises from the molecule's chemical structure and can contribute to background noise in imaging experiments, potentially masking the signal from your specific fluorescent probes.[6]

Q2: How can I determine if this compound is the source of autofluorescence in my experiment?

The most reliable method is to use proper controls.[7] Prepare and image an unstained control sample that includes your cells or tissue treated with this compound under the same experimental conditions (fixation, permeabilization, etc.) as your fully stained samples.[7][8] Comparing this to an unstained, untreated control will reveal the level of fluorescence originating from the compound itself.

Q3: What are the general spectral characteristics of this type of autofluorescence?

Autofluorescence from biological molecules and drugs is often characterized by broad excitation and emission spectra, typically stronger in the blue and green regions of the spectrum.[6][9] For instance, adrenochrome-related compounds have been associated with a yellow-green fluorescence.[4][5] To precisely characterize the autofluorescence in your specific system, you can use a spectral confocal microscope or a plate reader to measure the emission spectrum of your this compound-treated, unstained control sample across a range of excitation wavelengths.

Troubleshooting Guide: High Background Fluorescence

If you observe high background fluorescence in your this compound-treated samples, follow this systematic approach to identify the source and select an appropriate mitigation strategy.

Step 1: Identify the Source of Autofluorescence

Before implementing mitigation techniques, it is crucial to confirm that the unwanted signal originates from the drug and not from other common sources like the fixative, cell culture medium, or the tissue itself.[6][7]

Recommended Control Experiments
Sample IDCells/TissueThis compoundFluorescent StainPurpose
Control 1 YesNoNoTo measure baseline cellular/tissue autofluorescence.
Control 2 YesYesNoTo isolate the autofluorescence contributed by the drug.
Control 3 YesNoYesTo confirm the specific signal from your fluorescent probe.
Experimental YesYesYesYour complete experimental condition.

By comparing the fluorescence intensity of Control 2 to Control 1 , you can quantify the contribution of this compound to the overall background.

Step 2: Select a Mitigation Strategy

Once you confirm the drug is contributing to autofluorescence, you can choose from several mitigation strategies. The best approach depends on your experimental setup, available equipment, and the nature of the autofluorescence.

Mitigation Strategy Decision Workflow

The following diagram outlines a decision-making process to help you select the most suitable technique.

MitigationDecisionTree start Start: High Background Observed in Treated Sample confirm_source Is Drug the Confirmed Source of Autofluorescence? start->confirm_source spectral_q Do you have access to a spectral confocal microscope? confirm_source->spectral_q Yes strategy_fluorophore Strategy: Use Red-Shifted Fluorophores confirm_source->strategy_fluorophore No fixed_q Is your sample fixed? spectral_q->fixed_q No strategy_spectral Strategy: Spectral Unmixing spectral_q->strategy_spectral Yes strategy_quench Strategy: Chemical Quenching (e.g., Sudan Black B) fixed_q->strategy_quench Yes strategy_photobleach Strategy: Photobleaching fixed_q->strategy_photobleach No end_node Proceed with Optimized Imaging Protocol strategy_spectral->end_node strategy_quench->end_node strategy_photobleach->end_node strategy_fluorophore->end_node

Caption: Decision tree for selecting an autofluorescence mitigation method.

Comparison of Mitigation Techniques

TechniquePrincipleProsCons
Red-Shifted Dyes Autofluorescence is typically weaker at longer wavelengths. Using fluorophores that excite and emit in the far-red spectrum (>650 nm) avoids the autofluorescence signal.[10]Simple and highly effective. No special equipment needed beyond appropriate filters/lasers.Not all targets have validated probes/antibodies in the far-red spectrum.
Chemical Quenching Reagents like Sudan Black B or Trypan Blue are broad-spectrum absorbers that can quench fluorescence from various sources, including lipofuscin.[10][11][12][13]Very effective for fixed and permeabilized samples.[11] Can rescue tissues with high levels of autofluorescence.[14]Can also quench the desired signal if not optimized. Sudan Black B can introduce its own background in the far-red channel.[12]
Photobleaching Intense light exposure is used to selectively destroy the autofluorescent molecules before imaging the more stable fluorophore of interest.No additional reagents are required. Can be performed on any fluorescence microscope.Can potentially damage the sample or the target epitope. May not be effective if the autofluorescence is more stable than the specific probe.
Spectral Unmixing A computational technique that uses the unique emission spectrum of autofluorescence to mathematically subtract it from the total signal.[15][16][17]Very powerful; can separate multiple overlapping signals, including different sources of autofluorescence.[15][18] "Removes" autofluorescence post-acquisition.[16]Requires a spectral imaging system (e.g., spectral confocal microscope) and appropriate analysis software.[17]

Key Experimental Protocols

Protocol 1: Characterizing Autofluorescence with a Spectral Microscope

This protocol allows you to define the unique spectral signature of the autofluorescence in your sample, which is a prerequisite for spectral unmixing.

  • Prepare Control Samples: Use your "Control 2" sample (Cells/Tissue + this compound, No Stain).

  • Set Up Microscope: Turn on the confocal microscope and lasers.

  • Acquire Lambda Stack: Place the control sample on the microscope. Using the spectral detector, acquire a "lambda stack" or "spectral image" by collecting emitted light in a series of narrow wavelength bands (e.g., from 410 nm to 700 nm in 10 nm steps) using a broad excitation laser (e.g., 405 nm).

  • Extract Reference Spectrum: In the imaging software, draw a region of interest (ROI) over a representative fluorescent area. The software will generate an emission spectrum graph for that region. This is the "autofluorescence signature."

  • Save Spectrum: Export and save this spectrum for use in the spectral unmixing algorithm.

Protocol 2: Quenching Autofluorescence with Sudan Black B (SBB)

This method is for use on fixed and permeabilized tissue sections or cells.[11] It is particularly effective against lipofuscin-like autofluorescence.[12]

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibodies and all wash steps.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter it to remove any precipitate.[13]

  • Incubate with SBB: After the final post-secondary antibody wash, remove the wash buffer. Cover the sample completely with the 0.1% SBB solution and incubate for 10-20 minutes at room temperature in the dark.[13][19] The optimal time may need to be determined empirically.[14]

  • Wash Thoroughly: Wash the sample extensively with PBS or a similar buffer to remove all unbound SBB. Avoid using detergents in the wash buffer as this can remove the dye.[13]

  • Mount and Image: Mount the coverslip using an anti-fade mounting medium and proceed with imaging.

Visualizing Methodologies

Workflow for Identifying Autofluorescence Source

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Analysis prep1 Control 1: Unstained, Untreated acq Image all samples with identical settings (laser power, gain, etc.) prep1->acq prep2 Control 2: Unstained, Treated prep2->acq prep3 Experimental: Stained, Treated prep3->acq compare1 Compare Control 1 vs. Control 2 acq->compare1 result1 Signal in Control 2 >> Control 1 compare1->result1 Yes result2 Signal in Control 2 ≈ Control 1 compare1->result2 No conclusion1 Conclusion: Drug is a significant source of autofluorescence. result1->conclusion1 conclusion2 Conclusion: Drug is not the primary source. Investigate fixative or tissue. result2->conclusion2

Caption: Experimental workflow for isolating the source of autofluorescence.

Principle of Spectral Unmixing

SpectralUnmixing cluster_input Measured Signals cluster_process Computational Process cluster_output Separated Signals MixedSignal Mixed Signal from Pixel Unmixing Spectral Unmixing Algorithm MixedSignal->Unmixing Output1 Calculated Autofluorescence Contribution Unmixing->Output1 Output2 Calculated Fluorophore Contribution Unmixing->Output2 Ref1 Reference Spectrum: Autofluorescence Ref1->Unmixing Ref2 Reference Spectrum: Fluorophore (e.g., GFP) Ref2->Unmixing

Caption: Diagram illustrating the principle of linear spectral unmixing.

References

Selecting the appropriate mobile phase for Carbazochrome salicylate HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the selection of an appropriate mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Carbazochrome salicylate (B1505791). It includes frequently asked questions (FAQs) and troubleshooting guides tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase when developing an HPLC method for Carbazochrome salicylate?

A good starting point for reverse-phase HPLC (RP-HPLC) analysis of this compound is a combination of an acidified aqueous buffer and an organic modifier. Carbazochrome is a basic compound, and using an acidic mobile phase ensures that the analyte is in its protonated, more polar form, which generally leads to better peak shape and retention on a C18 column.

A common starting condition involves:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid).

  • Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.

  • Gradient: A scouting gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 15-20 minutes) is recommended to determine the approximate elution conditions.

  • Detection: Carbazochrome has a maximum UV absorption around 350 nm, making this a suitable detection wavelength.[1]

Q2: Why is the pH of the mobile phase so critical for Carbazochrome analysis?

The pH of the mobile phase is critical because Carbazochrome contains amine functional groups. The ionization state of these groups is pH-dependent.

  • At low pH (pH < pKa): The amine groups are protonated (BH+), making the molecule more polar and soluble in the aqueous mobile phase. This typically results in sharp, symmetrical peaks on a reverse-phase column.

  • At a pH near the pKa: The analyte can exist as a mixture of ionized and neutral forms, leading to peak broadening or splitting.

  • At high pH (pH > pKa): The molecule is in its neutral, less polar form. While this increases retention on a reverse-phase column, it can also lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[2]

Controlling the pH with a buffer or an acidic additive ensures consistent ionization and reproducible chromatography.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic modifiers for the analysis of Carbazochrome. The choice can impact selectivity and resolution.

  • Acetonitrile is the most common choice and often provides sharper peaks and lower backpressure compared to methanol.[3]

  • Methanol can offer different selectivity, which may be advantageous if Carbazochrome needs to be separated from impurities or other active ingredients.[1]

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.

Experimental Protocols & Data

Protocol 1: Generic Isocratic RP-HPLC Method

This protocol is a robust starting point for the routine analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol : 0.025M KH2PO4 (pH 3.0 with H3PO4) (20:80, v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 10 µL
Column Temp. Ambient or 30 °C

This method is adapted from a procedure for similar compounds and serves as a validated starting point.[4]

Protocol 2: Gradient RP-HPLC Method for Simultaneous Analysis

This method is suitable for analyzing Carbazochrome in the presence of other compounds, such as Troxerutin.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient A time-based gradient should be optimized. A starting point could be 6% B held for 2 min, then ramped to 40% B over 10 min.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temp. 30 °C

This gradient approach is effective for separating Carbazochrome from related substances and degradation products.[5]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase-related solutions.

Logical Workflow for Mobile Phase Selection

The following diagram outlines a systematic approach to selecting and optimizing the mobile phase for this compound analysis.

G cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting start Define Analyte: This compound col_select Select Column: Reverse-Phase C18 start->col_select mp_select Select Initial Mobile Phase: A: H2O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid col_select->mp_select scout_grad Run Scouting Gradient (e.g., 5-95% B in 20 min) mp_select->scout_grad eval_peak Evaluate Peak Shape & Retention Time scout_grad->eval_peak opt_grad Optimize Gradient Slope for Resolution eval_peak->opt_grad Good Shape troubleshoot Problem Identified (See Troubleshooting Guide) eval_peak->troubleshoot Poor Shape / No Peak opt_isocratic Convert to Isocratic Method (if applicable) opt_grad->opt_isocratic eval_final Final Method Validation opt_isocratic->eval_final troubleshoot->mp_select Adjust Mobile Phase (e.g., change pH, modifier) G start Start Analysis problem Observe Chromatogram: Identify Problem start->problem tailing Peak Tailing? problem->tailing Shape resolution Poor Resolution? problem->resolution Separation retention Retention Time Drift? problem->retention Stability no_peak No Peak / Very Broad? problem->no_peak Signal tailing->resolution No ph_low Lower Mobile Phase pH (e.g., add 0.1% HCOOH) tailing->ph_low Yes resolution->retention No change_org Change Organic Modifier (ACN <-> MeOH) resolution->change_org Yes retention->no_peak No equilibrate Increase Column Equilibration Time retention->equilibrate Yes check_sol Check Sample Solvent (Dissolve in Mobile Phase) no_peak->check_sol Yes end Problem Solved no_peak->end No comp_base Add Competing Base (e.g., 0.1% TEA) ph_low->comp_base Still Tailing comp_base->end adjust_grad Adjust Gradient Slope change_org->adjust_grad Still Poor adjust_grad->end premix Pre-mix & Degas Mobile Phase equilibrate->premix Still Drifting premix->end check_mp Verify Mobile Phase Composition & pH check_sol->check_mp check_mp->end

References

Best practices for long-term storage of Carbazochrome salicylate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Carbazochrome salicylate (B1505791) powder. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Carbazochrome salicylate powder?

For long-term storage, this compound powder should be kept at -20°C in a dry and dark environment. For short-term storage, such as a few days to weeks, a temperature of 0-4°C is sufficient.[1] The powder is generally stable for a few weeks at ambient temperature, for instance during shipping.[1]

Q2: What is the expected shelf-life of this compound powder when stored correctly?

When stored under the recommended long-term conditions (-20°C, dry, and dark), this compound powder has a shelf life of over two years.[1]

Q3: My this compound powder has changed color. Is it still usable?

A change in color can indicate degradation of the product. It is recommended to perform a quality control check, such as assessing its solubility and purity via High-Performance Liquid Chromatography (HPLC), before use. Exposure to light, moisture, or high temperatures can accelerate degradation.

Q4: The powder appears clumpy. What could be the cause and can I still use it?

Clumping of the powder is often an indication of moisture absorption. Storing the powder in a dry environment is crucial to prevent this.[2][3] If clumping is observed, it is advisable to test the material for degradation before use, as moisture can lead to hydrolysis of the salicylate component.

Q5: How should I handle the powder to minimize degradation during experimental use?

To minimize degradation during use, it is important to handle the powder in a well-ventilated area, avoiding direct contact and inhalation of dust by using appropriate personal protective equipment (PPE), including gloves and eye protection.[2][3] Minimize its exposure to light and moisture. Tightly reseal the container immediately after use and store it under the recommended conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Potency or Inconsistent Results Degradation of the active pharmaceutical ingredient (API).Verify the storage conditions. Perform a purity analysis using a stability-indicating method like HPLC to quantify the active ingredient and any degradation products.
Discoloration of Powder Exposure to light, oxidation, or incompatible substances.Store in a dark, airtight container. Avoid contact with strong oxidizing agents.[2][3] If discoloration is observed, assess purity before use.
Poor Solubility Presence of impurities or degradation products.Check the certificate of analysis for the recommended solvent. If solubility issues persist, it may indicate degradation. An analysis of the powder's purity is recommended.
Clumping of Powder Absorption of moisture.Ensure the container is tightly sealed and stored in a low-humidity environment. The use of a desiccant in the storage container can be beneficial.

Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature -20°C (Long-term) 0-4°C (Short-term)[1]Minimizes chemical degradation and preserves the stability of the compound.
Humidity Dry environmentPrevents clumping and potential hydrolysis of the salicylate.[2][3]
Light Dark (Stored in an opaque container)Protects the compound from photodegradation.[4]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric contaminants.

Experimental Protocols

General Protocol for Assessing the Stability of this compound Powder

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound powder under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.

2. Materials:

3. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector

  • pH meter

  • Analytical balance

  • Temperature-controlled oven

  • Photostability chamber

4. Forced Degradation Conditions:

  • Acid Hydrolysis: Dissolve the powder in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the powder in a solution of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the powder in a solution containing 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose the solid powder to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the powder (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

5. Analytical Method Development (HPLC):

  • Column: A C18 reverse-phase column is commonly used for salicylate analysis.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for both Carbazochrome and salicylic acid (e.g., determined by UV scan).

  • Analysis: Inject samples from the forced degradation studies. The method should be able to separate the parent drug from all significant degradation products.

6. Validation of the Stability-Indicating Method: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

troubleshooting_workflow start Start: Issue Encountered (e.g., inconsistent results, discoloration) check_storage Step 1: Verify Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (Move to -20°C, protect from light/moisture) storage_ok->correct_storage No assess_quality Step 2: Assess Powder Quality storage_ok->assess_quality Yes re_evaluate Re-evaluate Experiment correct_storage->re_evaluate solubility_test Perform Solubility Test assess_quality->solubility_test purity_analysis Perform Purity Analysis (HPLC) assess_quality->purity_analysis quality_ok Quality Acceptable? solubility_test->quality_ok purity_analysis->quality_ok use_powder Proceed with Experiment quality_ok->use_powder Yes discard Action: Discard Powder and Obtain New Batch quality_ok->discard No

Caption: Troubleshooting workflow for this compound powder quality assessment.

storage_best_practices cluster_conditions Recommended Storage Conditions cluster_factors Factors Affecting Stability cluster_outcome Outcome temp Temperature -20°C (Long-term) 0-4°C (Short-term) stability Optimal Stability (>2 years shelf-life) temp->stability light Light Store in Dark light->stability humidity Humidity Store in Dry Place humidity->stability container Container Tightly Sealed container->stability high_temp High Temperature degradation Degradation (Reduced Potency, Impurities) high_temp->degradation light_exposure Light Exposure light_exposure->degradation moisture Moisture moisture->degradation

Caption: Logical diagram of storage best practices for this compound powder.

References

Technical Support Center: Optimizing Carbazochrome Salicylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Carbazochrome salicylate (B1505791) in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Carbazochrome salicylate?

A1: this compound is known as a hemostatic agent and capillary stabilizer.[1][2] Its mechanism of action involves the interaction with α-adrenoreceptors on the surface of platelets.[3][4] This interaction activates a Gq-coupled protein signaling pathway, leading to the activation of Phospholipase C (PLC), which in turn initiates the IP3/DAG pathway. This cascade results in an increase in intracellular calcium levels, promoting platelet aggregation and the formation of a platelet plug to cease blood flow.[3][4]

Q2: What is a general recommended starting incubation time for this compound in a cell viability/cytotoxicity assay?

A2: For initial cytotoxicity screening of hemostatic agents like this compound, a 24-hour incubation period is a common starting point.[1] However, the optimal time can be highly dependent on the cell line's doubling time and metabolic rate. To determine the most effective incubation period for your specific cell line, it is highly recommended to perform a time-course experiment, testing durations such as 24, 48, and 72 hours.[5][6]

Q3: How does the research question influence the choice of incubation time for this compound?

A3: The experimental objective is a critical factor in determining the appropriate incubation time.

  • Short-term signaling events: To study early signaling events, such as calcium mobilization or protein phosphorylation downstream of the α-adrenoreceptor, short incubation times ranging from minutes to a few hours are necessary.

  • Cell viability and cytotoxicity: To assess endpoints like apoptosis or overall cytotoxicity, longer incubation periods of 24 to 72 hours are common to allow for the full manifestation of these cellular processes.[7][8]

  • Endothelial barrier function: When evaluating the effect on endothelial permeability, the incubation time can vary significantly, from as short as 30 minutes to up to 24 hours, depending on the specific permeability-inducing agent used in the assay.[5][6][9]

Q4: I am not observing an effect of this compound in my assay. What are some potential reasons and solutions?

A4: Several factors could contribute to a lack of observed effect. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions. Common areas to investigate include the incubation time, compound concentration, cell health, and the specific assay being performed.

Troubleshooting Guides

Issue 1: No observable effect on cell viability/cytotoxicity.
Possible Cause Recommended Solution
Inappropriate Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment, testing a range of incubation times (e.g., 12, 24, 48, 72 hours) to identify the optimal window for your specific cell line and assay.[10]
Suboptimal Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your cells.
Poor Cell Health Ensure your cells are healthy, in the exponential growth phase, and free from contamination before starting the experiment. Passage number can also influence experimental outcomes.
Mechanism of Action Not Relevant The primary hemostatic and capillary-stabilizing effects of this compound may not translate to direct cytotoxicity in all cell types. Consider assays more directly related to its mechanism, such as endothelial permeability or platelet aggregation assays.
Compound Inactivity Ensure the this compound is of high purity and has been stored correctly. Prepare fresh dilutions for each experiment to ensure stability and activity.
Issue 2: High variability in endothelial permeability assays.
Possible Cause Recommended Solution
Incomplete Endothelial Monolayer Use endothelial cells at a lower passage number. Allow for a longer culture duration (e.g., 72 hours) to ensure a confluent monolayer. Confirm confluency by microscopy or by measuring transendothelial electrical resistance (TEER).[2]
Inconsistent Incubation Time The timing of both this compound treatment and the subsequent tracer incubation is critical. For acute effects, shorter incubation times (e.g., 30-60 minutes) with the compound may be sufficient before adding the tracer.[5][9] Standardize all incubation steps precisely.
High Background Permeability Check the integrity of the transwell inserts. Ensure the monolayer is not disturbed during media changes. Decrease the incubation time for the fluorescent tracer (e.g., FITC-Dextran).[2]
"Edge Effect" in Multi-well Plates The outer wells of a microplate are more prone to evaporation, especially with longer incubation times, which can affect results. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.[11]

Quantitative Data Summary

The optimal incubation time for this compound is highly dependent on the assay being performed. The following tables provide a summary of typical incubation ranges for relevant assay types.

Table 1: Recommended Incubation Times for Cell Viability/Cytotoxicity Assays

Assay TypeCompound Incubation TimeReagent Incubation TimeReference
MTT/MTS Assay24 - 72 hours1 - 4 hours[1][8]
Resazurin (AlamarBlue) Assay24 - 48 hours1 - 4 hours (can be extended)[8][12]
LDH Release Assay24 - 72 hours~30 minutes[7]

Table 2: Recommended Incubation Times for Endothelial Permeability Assays

Assay TypeCompound Incubation TimeTracer Incubation TimeReference
Transwell Permeability (FITC-Dextran)30 minutes - 24 hours15 minutes - 1 hour[2][9]
Transwell Permeability (HRP)10 minutes - 24 hours5 minutes - 1 hour[5][10]
Transendothelial Electrical Resistance (TEER)Minutes to several hours (continuous monitoring)N/A[13]

Table 3: Recommended Incubation Times for Platelet Aggregation Assays

Assay TypeCompound Incubation TimeMeasurement DurationReference
Light Transmission Aggregometry (LTA)~2 minutesMinutes[14]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium. The final solvent concentration should not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently shake the plate for 10-15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Endothelial Permeability Assessment using Transwell Assay
  • Cell Seeding: Coat 0.4 µm pore size Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen). Seed endothelial cells (e.g., HUVECs) onto the inserts at a high density (e.g., 1-2 x 10^5 cells/insert). Add complete medium to both the upper (insert) and lower (well) chambers.

  • Monolayer Formation: Culture the cells for 48-72 hours to allow for the formation of a confluent monolayer.[2] Confirm confluency by microscopy.

  • Treatment: Replace the medium in the upper chamber with fresh medium containing the desired concentration of this compound or a vehicle control. If investigating its protective effects, a permeability-inducing agent (e.g., thrombin, VEGF) can be added simultaneously or after a pre-incubation period.

  • Incubation: Incubate for the desired duration (e.g., 30 minutes, 4 hours, 24 hours).[5]

  • Tracer Addition: Add a fluorescently labeled high molecular weight tracer (e.g., FITC-Dextran) to the upper chamber and incubate for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Collect a sample from the lower chamber.

  • Data Acquisition: Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in monolayer permeability.

Visualizations

G cluster_workflow Experimental Workflow: Time-Course Cytotoxicity Assay A 1. Seed Cells (96-well plate) B 2. Add this compound (Dose-response concentrations) A->B C 3. Incubate (e.g., 24h, 48h, 72h) B->C D 4. Add Viability Reagent (e.g., MTT) C->D Time Point 1 C->D Time Point 2 C->D Time Point 3 E 5. Incubate (1-4 hours) D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Analyze Data (Determine optimal time) F->G G cluster_pathway This compound Signaling Pathway CS This compound AR α-Adrenoreceptor (on Platelet) CS->AR Gq Gq protein AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Aggregation Platelet Aggregation DAG->Aggregation promotes Ca->Aggregation promotes

References

Validation & Comparative

A Head-to-Head Battle in Hemostasis: Carbazochrome Salicylate vs. Tranexamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of hemostasis, researchers and clinicians are continually seeking the most effective agents to control blood loss in various clinical settings. Among the array of hemostatic drugs, Carbazochrome (B1668341) salicylate (B1505791) and tranexamic acid have emerged as notable options. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

While direct comparative studies between Carbazochrome salicylate and tranexamic acid are limited in recent literature, several studies have evaluated a related salt, Carbazochrome sodium sulfonate (CSS), against tranexamic acid. As the hemostatic effect is attributed to the carbazochrome moiety, these studies offer valuable insights into its performance relative to tranexamic acid.

Quantitative Data Summary

The following table summarizes quantitative data from studies comparing the combination of Carbazochrome sodium sulfonate (CSS) and Tranexamic Acid (TXA) to TXA alone in surgical settings. These studies consistently demonstrate that the combination therapy leads to a greater reduction in blood loss than tranexamic acid monotherapy.

Outcome MeasureCombination Therapy (CSS + TXA)Tranexamic Acid (TXA) AloneStudy PopulationReference
Total Blood Loss (mL) Significantly lowerHigherPatients undergoing simultaneous bilateral total hip arthroplasty[1]
Hidden Blood Loss (mL) Significantly lowerHigherPatients undergoing simultaneous bilateral total hip arthroplasty[1]
Total Blood Loss (mL) 605.0 ± 235.9 (IV + topical CSS)1064.9 ± 318.3Patients undergoing primary unilateral total hip arthroplasty[2]
Blood Transfusion Rate Significantly lowerHigherPatients undergoing simultaneous bilateral total hip arthroplasty[1]
Inflammatory Biomarkers Significant improvementLess improvementPatients undergoing simultaneous bilateral total hip arthroplasty[1]
Total Blood Loss (mL) Significantly lower in the combination groupHigher in the TXA only groupPatients undergoing total hip arthroplasty via direct anterior approach[3]
Blood Transfusion Rate Significantly lower in the combination groupHigher in the TXA only groupPatients undergoing total hip arthroplasty via direct anterior approach[3]

Mechanisms of Action: A Tale of Two Pathways

The hemostatic effects of this compound and tranexamic acid are achieved through distinct biological pathways.

Tranexamic Acid: This synthetic derivative of the amino acid lysine (B10760008) acts as a potent antifibrinolytic agent.[2][4] Its primary mechanism involves competitively inhibiting the activation of plasminogen to plasmin.[2][4] By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasmin from breaking down fibrin (B1330869) clots, thereby stabilizing the clot and reducing bleeding.[2]

This compound: As an oxidation product of adrenaline, carbazochrome is a hemostatic agent that primarily acts on the vasculature.[5] It is thought to increase capillary resistance, reduce capillary permeability, and promote the retraction of the severed ends of capillaries to control bleeding.[6] Some evidence suggests it may also promote platelet aggregation and adhesion, which are crucial for the formation of the initial platelet plug.[5]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and the typical flow of a comparative clinical trial, the following diagrams are provided.

Tranexamic_Acid_Pathway cluster_fibrinolysis Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA Fibrin_Degradation Fibrin Degradation (Bleeding) Plasmin->Fibrin_Degradation Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Inhibits activation

Diagram 1: Mechanism of Action of Tranexamic Acid.

Carbazochrome_Pathway cluster_vasculature Vascular Effects cluster_platelets Platelet Effects Carbazochrome Carbazochrome Capillary Capillary Endothelium Carbazochrome->Capillary Platelets Platelets Carbazochrome->Platelets Permeability Decreased Permeability Capillary->Permeability Resistance Increased Resistance Capillary->Resistance Hemostasis Hemostasis Permeability->Hemostasis Resistance->Hemostasis Aggregation Platelet Aggregation Platelets->Aggregation Aggregation->Hemostasis

Diagram 2: Postulated Mechanism of Action of Carbazochrome.

Experimental_Workflow Start Patient Recruitment (e.g., Surgical Candidates) Randomization Randomization Start->Randomization Group_A Group A (Tranexamic Acid) Randomization->Group_A Group_B Group B (this compound) Randomization->Group_B Surgery Surgical Procedure Group_A->Surgery Group_B->Surgery Blood_Loss_Measurement Blood Loss Measurement (e.g., Gravimetric, Volumetric) Surgery->Blood_Loss_Measurement Data_Analysis Data Analysis (Statistical Comparison) Blood_Loss_Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Advancing Hemostatic Research: A Comparative Analysis of Carbazochrome Salicylate in a Rabbit Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the quest for effective hemostatic agents is paramount. This guide provides a comparative analysis of the hemostatic efficacy of various agents, with a focus on the potential role of Carbazochrome Salicylate, in a preclinical rabbit model setting. Due to a lack of specific experimental data on this compound in rabbit models from the available research, this guide synthesizes information on its proposed mechanism of action and presents a framework for its evaluation alongside established hemostatic agents for which data is available.

Comparative Efficacy of Hemostatic Agents in a Rabbit Liver Injury Model

To provide a baseline for comparison, the following table summarizes the performance of three hemostatic agents—Tranexamic Acid (TA), Oxidized Regenerated Cellulose (ORC), and Surgiflo—in a controlled rabbit liver injury model. This data highlights key performance indicators for hemostatic agents in a preclinical setting.

Hemostatic AgentMean Bleeding Time (seconds)Mean Blood Loss (mL)Clot Stability (%)Survival Rate (%)
Surgiflo 50 ± 82.1 ± 0.32Not Reported92%
Tranexamic Acid (TA) Not ReportedNot Reported85%Not Reported
Oxidized Regenerated Cellulose (ORC) Not ReportedNot ReportedNot ReportedNot Reported
Control Not ReportedNot ReportedNot ReportedNot Reported

Data sourced from a study on a controlled rabbit liver injury model.[1]

Understanding the Mechanism: The Signaling Pathway of Carbazochrome

Carbazochrome, an oxidation product of adrenaline, is proposed to exert its hemostatic effect by enhancing microcirculatory tone and promoting platelet aggregation.[2][3] It is believed to interact with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors. This interaction triggers a signaling cascade that leads to an increase in intracellular calcium levels, ultimately promoting platelet shape change, aggregation, and the formation of a platelet plug.[2][3]

Potential Signaling Pathway of Carbazochrome Carbazochrome Carbazochrome Alpha_Adrenoreceptor α-Adrenoreceptor (Gq-coupled) Carbazochrome->Alpha_Adrenoreceptor Binds to PLC Phospholipase C (PLC) Alpha_Adrenoreceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Platelet_Activation Platelet Activation (Shape Change, Aggregation) DAG->Platelet_Activation Ca_calmodulin Ca²⁺/Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLCK->Platelet_Activation Hemostasis Hemostasis Platelet_Activation->Hemostasis

Caption: Potential signaling pathway of Carbazochrome in promoting hemostasis.

A Framework for Preclinical Validation: Experimental Workflow in a Rabbit Model

A standardized experimental workflow is crucial for the objective evaluation of hemostatic agents. The following diagram outlines a typical workflow for validating the hemostatic effect of a test agent, such as this compound, in a rabbit model. This workflow is a composite based on various established protocols for inducing and assessing hemorrhage in rabbits.[4][5][6]

Experimental Workflow for Hemostatic Agent Validation in a Rabbit Model cluster_pre Pre-operative Phase cluster_op Operative Phase cluster_post Post-operative Phase Animal_Acclimatization Animal Acclimatization (New Zealand White Rabbits) Baseline_Measurements Baseline Measurements (Bleeding time, Clotting time, Hematocrit) Animal_Acclimatization->Baseline_Measurements Anesthesia Anesthesia Administration Baseline_Measurements->Anesthesia Surgical_Incision Surgical Incision (e.g., Liver, Femoral Artery) Anesthesia->Surgical_Incision Hemorrhage_Induction Induction of Controlled Hemorrhage Surgical_Incision->Hemorrhage_Induction Agent_Application Application of Hemostatic Agent (Test vs. Control/Comparator) Hemorrhage_Induction->Agent_Application Hemostasis_Monitoring Monitoring for Hemostasis Agent_Application->Hemostasis_Monitoring Data_Collection Data Collection (Bleeding time, Blood loss, Clot stability) Hemostasis_Monitoring->Data_Collection Post_operative_Care Post-operative Monitoring and Care Data_Collection->Post_operative_Care Histopathology Histopathological Analysis of Tissue Post_operative_Care->Histopathology Data_Analysis Statistical Data Analysis Histopathology->Data_Analysis

Caption: A generalized experimental workflow for validating hemostatic agents in a rabbit model.

Detailed Experimental Protocols

A robust and reproducible experimental protocol is the cornerstone of any preclinical study. Below are summarized methodologies for inducing and evaluating hemorrhage in rabbit models, which can be adapted for testing this compound.

Rabbit Liver Injury Model

This model is effective for evaluating hemostatic agents in cases of parenchymal bleeding.

  • Animal Model: New Zealand White rabbits (2.5-3.5 kg) are commonly used.[7]

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure.

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the liver.

    • A standardized injury is created on a liver lobe, for instance, by a biopsy punch or a scalpel incision of a specific length and depth.

    • The hemostatic agent is applied to the bleeding site.

  • Parameters Measured:

    • Bleeding Time: The time from the creation of the injury until the cessation of bleeding.

    • Blood Loss: Measured by weighing pre-weighed gauze sponges used to absorb the blood.

    • Clot Stability: Assessed by observing for re-bleeding after a set period or after a gentle saline wash.

    • Histopathology: Liver tissue is collected for microscopic examination to assess tissue reaction and healing.[1]

Rabbit Femoral Artery Hemorrhage Model

This model is suitable for assessing hemostatic efficacy in arterial bleeding scenarios.

  • Animal Model: New Zealand White rabbits are typically used.[6]

  • Anesthesia: General anesthesia is administered.

  • Surgical Procedure:

    • An incision is made in the inguinal region to expose the femoral artery and vein.[6]

    • A standardized arteriotomy is created using a specific gauge needle or a scalpel.

    • The hemostatic agent is applied directly to the site of bleeding.

  • Parameters Measured:

    • Time to Hemostasis: The time taken for the bleeding to stop after application of the agent.

    • Total Blood Loss: Quantified by collecting and measuring the volume of shed blood.

    • Survival Rate: Monitored over a set post-operative period.

Rabbit Aortic Anastomosis Model

This model is employed to evaluate hemostatic agents in controlling bleeding from vascular anastomoses.

  • Animal Model: New Zealand White rabbits.

  • Anesthesia: The animals are placed under general anesthesia.

  • Surgical Procedure:

    • The abdominal aorta is exposed through a midline incision.

    • A transverse or longitudinal incision is made in the aorta, which is then sutured, leaving intentional gaps to create a standardized bleeding model.

    • The hemostatic agent is applied to the bleeding suture line.

  • Parameters Measured:

    • Blood Loss: Measured by collecting the blood lost over a specific period.[8]

    • Time to Hemostasis: The time required to achieve complete cessation of bleeding.

    • Anastomotic Patency: Assessed to ensure the hemostatic agent does not cause thrombosis.

Conclusion

While direct comparative data for this compound in a rabbit model is not extensively available, its proposed mechanism of action suggests it could be a valuable hemostatic agent. The experimental protocols and comparative data for other agents provided in this guide offer a robust framework for researchers to design and execute preclinical studies to validate the efficacy and safety of this compound. Such studies are essential to substantiate its potential role in clinical hemostasis management.

References

A Comparative Guide to the Cross-Validation of HPLC and UV-Vis Spectrophotometric Methods for the Quantification of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry for the quantitative analysis of Carbazochrome (B1668341) salicylate (B1505791). The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for quality control and research purposes.

Introduction

Carbazochrome salicylate is a hemostatic agent used to reduce capillary bleeding. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations. Both HPLC and UV-Vis spectrophotometry are common techniques employed for this purpose. This guide outlines the experimental protocols for each method and presents a cross-validation comparison based on key analytical performance parameters.

Experimental Protocols

A detailed methodology for each analytical technique is provided below. These protocols are based on established methods for Carbazochrome and similar compounds and are intended to serve as a starting point for laboratory implementation.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high specificity and is capable of separating Carbazochrome from potential degradation products and excipients.[1][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an isocratic pump.

  • Mobile Phase: A mixture of methanol (B129727) and water (containing 0.2% triethylamine (B128534) and 1% tetrahydrofuran) in a 35:65 v/v ratio.[1][3]

  • Flow Rate: 1.5 mL/min.[1][3]

  • Detection Wavelength: 350 nm.[1][3]

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter before injection.

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry provides a simpler and more rapid method for the quantification of this compound.[2]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol is a suitable solvent.

  • Wavelength of Maximum Absorbance (λmax): The absorption spectrum of this compound in the chosen solvent is recorded to determine the λmax. For Carbazochrome, a wavelength of 352 nm has been reported.[2]

  • Standard Solution Preparation: A stock solution of this compound is prepared in the selected solvent, and a series of dilutions are made to construct a calibration curve.

  • Sample Preparation: The sample is accurately weighed, dissolved in the solvent, and diluted to a concentration that falls within the linear range of the calibration curve.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes the typical performance characteristics of HPLC and UV-Vis methods for the analysis of Carbazochrome, based on ICH guidelines.[1][2][3][4]

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 0.25 - 10 µg/mL[1][3]0.5 - 10 µg/mL[2]
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Specificity High (separates from interferences)Low (prone to interference from absorbing species)
Robustness Generally robust to small variations in mobile phase composition, pH, and flow rate.Generally robust to minor variations in solvent composition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

G cluster_hplc HPLC Method Workflow hplc_prep Sample/Standard Preparation hplc_inj Injection into HPLC hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection at 350 nm hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant G cluster_uv UV-Vis Method Workflow uv_prep Sample/Standard Preparation uv_scan Scan for λmax uv_prep->uv_scan uv_measure Absorbance Measurement at λmax uv_scan->uv_measure uv_quant Quantification (Beer's Law) uv_measure->uv_quant G cluster_validation Cross-Validation Logical Flow hplc HPLC Method validation_params Validation Parameters (Linearity, Accuracy, Precision, etc.) hplc->validation_params uv UV-Vis Method uv->validation_params comparison Comparative Analysis validation_params->comparison conclusion Method Selection comparison->conclusion

References

A Comparative Analysis of Carbazochrome Salicylate and Carbazochrome Sodium Sulfonate in Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Salicylate (B1505791) to Sodium Sulfonate

Carbazochrome (B1668341) is a hemostatic agent that acts by reducing capillary permeability and fragility.[1] Its initial formulation, carbazochrome salicylate, required the use of salicylic (B10762653) acid to enhance the solubility of the parent carbazochrome molecule. To address the low solubility, a derivative, carbazochrome sodium sulfonate, was developed. This formulation introduces a sodium sulfonate group into the carbazochrome structure, thereby increasing its aqueous solubility and eliminating the need for salicylic acid as a solubilizing agent.[1] This fundamental difference in formulation has significant implications for their behavior in permeability assays.

Comparative Overview

The following table provides a qualitative comparison based on the known properties of each compound and its components.

FeatureThis compoundCarbazochrome Sodium SulfonateRationale & Citations
Primary Active Moiety CarbazochromeCarbazochromeBoth compounds deliver the same active hemostatic agent.
Solubilizing Agent Salicylic AcidCovalently attached Sodium Sulfonate groupThe sodium sulfonate group was introduced to overcome the low solubility of the parent compound, which required salicylic acid for dissolution.[1]
Expected Effect on Endothelial Permeability Reduces capillary permeabilityReduces capillary permeabilityBoth are used as hemostatic agents that stabilize capillaries. Carbazochrome sodium sulfonate has been shown to reverse endothelial barrier dysfunction.[2][3]
Potential Confounding Factor in Permeability Assays Salicylic acid may independently increase membrane permeability.None identified.Studies have shown that salicylate ions can increase plasma membrane permeability by affecting membrane proteins.[4]
Formulation Consideration for in vitro studies The presence of salicylate could influence the permeability of carbazochrome and other compounds in the assay system.Provides a more direct assessment of carbazochrome's intrinsic permeability.The improved solubility and absence of a potentially permeability-altering excipient make it a more straightforward candidate for permeability studies.[1]

Mechanism of Action in Reducing Endothelial Permeability

Carbazochrome sodium sulfonate is believed to reduce vascular hyperpermeability by inhibiting agonist-induced phosphoinositide hydrolysis.[2] Vasoactive agents like thrombin and bradykinin (B550075) can trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium, promoting actin stress fiber formation and the disruption of cell-cell junctions (e.g., VE-cadherin), ultimately increasing endothelial permeability. Carbazochrome sodium sulfonate has been shown to attenuate the formation of IP3, thereby counteracting this increase in permeability.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Vasoactive_Agonists Vasoactive Agonists (e.g., Thrombin, Bradykinin) Receptor Gq-coupled Receptor Vasoactive_Agonists->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Hydrolysis Ca2_release Increased Intracellular Ca2+ IP3->Ca2_release Stimulates Actin_Stress_Fibers Actin Stress Fiber Formation Ca2_release->Actin_Stress_Fibers Junction_Disruption Disruption of VE-cadherin (Cell Junctions) Actin_Stress_Fibers->Junction_Disruption Increased_Permeability Increased Endothelial Permeability Junction_Disruption->Increased_Permeability Carbazochrome Carbazochrome Sodium Sulfonate Carbazochrome->PLC Inhibits cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Monolayer differentiation) A->B C Verify monolayer integrity (TEER / Lucifer Yellow) B->C D Wash monolayer with transport buffer C->D E Add test compound to 'Donor' compartment D->E F Incubate at 37°C E->F G Collect samples from 'Receiver' compartment at time intervals F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I J Classify Permeability I->J

References

A Comparative Analysis of Carbazochrome Salicylate and its Alternatives in Modulating Capillary Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of agents affecting capillary resistance is crucial for advancing therapeutic strategies for vascular disorders. This guide provides an objective comparison of carbazochrome (B1668341) salicylate (B1505791) and its alternatives, supported by available experimental data and detailed methodologies.

Carbazochrome salicylate has been traditionally utilized for its purported effects on capillary fragility and permeability. However, the reproducibility of its quantitative effects on capillary resistance remains a subject of limited documentation in readily available scientific literature. In contrast, several alternative compounds, including calcium dobesilate and flavonoid-based agents such as rutin (B1680289), hesperidin (B1673128), and diosmin (B1670713), have been investigated more extensively, with some clinical studies providing quantifiable data on their impact on capillary health.

Comparative Efficacy on Capillary Resistance

In contrast, alternatives such as a micronized purified flavonoid fraction (MPFF) containing 90% diosmin and 10% hesperidin have demonstrated statistically significant improvements in capillary resistance. One double-blind, randomized, placebo-controlled trial reported that capillary resistance, measured by the negative suction cup method, was significantly higher in the group receiving the diosmin/hesperidin combination compared to placebo after both 4 and 6 weeks of treatment.

Treatment GroupBaseline Capillary Resistance (mmHg)Capillary Resistance at Week 4 (mmHg)Capillary Resistance at Week 6 (mmHg)
Diosmin/HesperidinNot Reported219 +/- 10261 +/- 12
PlaceboNot Reported159 +/- 8163 +/- 9

Table 1: Effect of Diosmin/Hesperidin on Capillary Resistance. Data from a double-blind, randomized, placebo-controlled trial.

Studies on other alternatives like calcium dobesilate and rutin also suggest a positive effect on capillary resistance and permeability, primarily attributed to their antioxidant and anti-inflammatory properties. However, direct, head-to-head comparative studies with this compound featuring robust, quantitative endpoints are lacking in the current body of literature.

Experimental Protocols

A common method for assessing capillary resistance is the negative suction cup method , also known as the petechiometer method .

Principle: This method evaluates capillary fragility by applying a controlled negative pressure to a small area of the skin for a specific duration. The resistance of the capillaries is determined by the amount of negative pressure required to produce a predefined number of petechiae (small, pinpoint hemorrhages).

General Procedure:

  • Select a test area on the skin, typically the forearm, ensuring it is free of visible veins, hair, and blemishes.

  • Apply a suction cup with a transparent head to the selected area.

  • Gradually apply negative pressure using a handheld pump or an automated device.

  • Maintain the negative pressure for a standardized duration (e.g., 60 seconds).

  • Release the pressure and remove the suction cup.

  • After a set waiting period (e.g., 5 minutes), count the number of petechiae that have formed within the test area.

  • The capillary resistance is often expressed as the negative pressure (in mmHg) that induces a specific number of petechiae.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its alternatives on capillary resistance are mediated through distinct signaling pathways.

This compound: The primary mechanism of action for this compound is believed to be the inhibition of agonist-induced phosphoinositide hydrolysis.[3] This inhibition is thought to prevent the activation of Phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway. By inhibiting PLC, this compound may reduce the formation of intracellular signaling molecules that lead to increased endothelial permeability and fragility.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Increased Permeability Increased Permeability IP3->Increased Permeability Leads to DAG->Increased Permeability Leads to This compound This compound This compound->PLC Inhibits

This compound Signaling Pathway

Calcium Dobesilate: Calcium dobesilate is thought to exert its effects on capillary resistance by interfering with Vascular Endothelial Growth Factor (VEGF) signaling.[4][5][6] Specifically, it may inhibit the binding of VEGF to its receptor (VEGFR-2), thereby reducing downstream signaling that promotes vascular permeability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Increased Permeability Increased Permeability Downstream Signaling->Increased Permeability Leads to Calcium Dobesilate Calcium Dobesilate Calcium Dobesilate->VEGF Inhibits Binding

Calcium Dobesilate Signaling Pathway

Rutin: Rutin, a flavonoid, is known for its anti-inflammatory properties, which contribute to its effect on capillary resistance. One of the key pathways it modulates is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By inhibiting the activation of NF-κB, rutin can reduce the expression of pro-inflammatory genes that contribute to vascular inflammation and increased permeability.

G cluster_cytosol Cytosol cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene Expression Gene Expression NF-κB_n->Gene Expression Promotes Inflammation Inflammation Gene Expression->Inflammation Leads to Rutin Rutin Rutin->IKK Inhibits

Rutin Signaling Pathway

Diosmin/Hesperidin: This combination of flavonoids is thought to improve venous tone by modulating noradrenergic signaling.[9][10][11] By enhancing the effects of norepinephrine, these compounds can promote vasoconstriction, which can contribute to improved capillary integrity and reduced leakage.

G cluster_synapse Synaptic Cleft cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Smooth Muscle Cell Cytosol Norepinephrine Norepinephrine Adrenergic Receptor Adrenergic Receptor Norepinephrine->Adrenergic Receptor Binds Downstream Signaling Downstream Signaling Adrenergic Receptor->Downstream Signaling Activates Vasoconstriction Vasoconstriction Downstream Signaling->Vasoconstriction Leads to Diosmin/Hesperidin Diosmin/Hesperidin Diosmin/Hesperidin->Norepinephrine Enhances Effect

Diosmin/Hesperidin Signaling Pathway

Conclusion

While this compound has a history of use for capillary fragility, the lack of robust, reproducible quantitative data makes direct comparisons with alternatives challenging. Flavonoid-based compounds like diosmin and hesperidin have demonstrated quantifiable efficacy in clinical trials. Calcium dobesilate and rutin also show promise through their well-documented antioxidant and anti-inflammatory mechanisms. For researchers and drug development professionals, a focus on well-controlled comparative studies with standardized methodologies for assessing capillary resistance is essential to definitively establish the relative efficacy and reproducibility of these agents. Further investigation into the specific molecular targets of this compound would also be beneficial for a more complete understanding of its mechanism of action.

References

Carbazochrome Salicylate: An In Vivo Comparative Guide to its Anti-Hemorrhagic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of carbazochrome (B1668341) salicylate's anti-hemorrhagic activity, drawing upon available data and placing it in context with other hemostatic agents. While direct preclinical in vivo comparative studies on carbazochrome salicylate (B1505791) are limited in publicly accessible literature, this guide synthesizes clinical findings on a closely related salt, carbazochrome sodium sulfonate (CSS), to offer valuable insights. The information is supplemented with detailed experimental protocols for evaluating anti-hemorrhagic agents in vivo and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy of Carbazochrome Analogs and Tranexamic Acid

Clinical studies have repeatedly demonstrated the efficacy of carbazochrome sodium sulfonate (CSS), often in combination with tranexamic acid (TXA), in reducing perioperative blood loss. These findings, while not specific to carbazochrome salicylate, suggest a class effect and provide a basis for comparison.

A randomized controlled trial investigating the effects of CSS in patients undergoing total knee arthroplasty found that the combination of TXA and CSS was more effective in reducing perioperative blood loss than TXA alone.[1] Similarly, a study on patients undergoing total hip arthroplasty concluded that the combined application of CSS and TXA is more effective than TXA alone in reducing blood loss and transfusion rates.[2]

Below is a summary of quantitative data from a randomized controlled trial comparing the use of tranexamic acid alone versus in combination with carbazochrome sodium sulfonate in patients undergoing total knee arthroplasty.

Table 1: Comparison of Total Blood Loss in Patients Undergoing Total Knee Arthroplasty [1]

Treatment GroupMean Total Blood Loss (mL)Standard Deviation (mL)
Tranexamic Acid (TXA) Only1158.26334.13
TXA + Topical and Intravenous CSS609.92221.24
TXA + Topical CSS Only753.16247.67
TXA + Intravenous CSS Only829.23297.45

Mechanisms of Action: A Comparative Overview

Carbazochrome and its alternatives, such as tranexamic acid and etamsylate, exert their hemostatic effects through distinct mechanisms.

  • This compound: This agent is believed to act as a capillary stabilizer. It is an oxidation product of adrenaline and is thought to increase platelet aggregation and form a platelet plug by interacting with α-adrenoreceptors on the surface of platelets. Furthermore, it has been reported to inhibit vascular hyperpermeability.

  • Tranexamic Acid: This is a synthetic derivative of the amino acid lysine.[3][4] Its primary mechanism of action is the inhibition of fibrinolysis.[3][5] Tranexamic acid competitively blocks the lysine-binding sites on plasminogen, preventing its conversion to plasmin.[3][4][5] Plasmin is the enzyme responsible for degrading fibrin (B1330869) clots; therefore, by inhibiting plasmin formation, tranexamic acid stabilizes the clot and reduces bleeding.[3]

  • Etamsylate: This synthetic hemostatic agent is thought to work by improving platelet adhesiveness and restoring capillary resistance.[6] It is believed to act on the initial step of hemostasis and may also inhibit the biosynthesis of prostaglandins (B1171923) that cause platelet disaggregation and vasodilation.[7]

Experimental Protocols for In Vivo Validation

Rodent Tail Bleeding Assay

Objective: To evaluate the in vivo anti-hemorrhagic activity of a test compound by measuring bleeding time and blood loss following tail transection in rodents.

Animals: Male or female mice (e.g., BALB/c) or rats of a specific weight range.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Tranexamic Acid)

  • Anesthetic agent

  • Surgical scissors or scalpel

  • Filter paper or pre-weighed collection tubes containing saline

  • Water bath at 37°C

  • Timer

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Dosing: Administer the test compound, vehicle, or positive control to the respective groups of animals via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral). The dosage and timing of administration should be predetermined based on available pharmacokinetic data or pilot studies.

  • Anesthesia: Anesthetize the animals according to approved institutional protocols.

  • Tail Transection: Once the animal is adequately anesthetized, immerse the tail in a 37°C water bath for a consistent period (e.g., 1 minute) to standardize vasodilation. Carefully transect the tail at a predetermined distance from the tip (e.g., 3 mm).

  • Measurement of Bleeding Time: Immediately after transection, start a timer. Gently blot the bleeding tail tip on a piece of filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases. The time from transection to the cessation of bleeding for a defined period (e.g., 2 minutes) is recorded as the bleeding time.

  • Measurement of Blood Loss (Alternative Method): Alternatively, immerse the transected tail in a pre-weighed tube containing a known volume of saline at 37°C for a fixed duration (e.g., 30 minutes). The amount of blood loss can be quantified by measuring the hemoglobin concentration in the saline using a spectrophotometer.

  • Data Analysis: Compare the mean bleeding time and/or blood loss between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Collection cluster_analysis Analysis animal_prep Animal Acclimatization and Fasting dosing Administration of Test Compound/Vehicle animal_prep->dosing anesthesia Anesthesia dosing->anesthesia tail_prep Tail Immersion (37°C Water Bath) anesthesia->tail_prep transection Tail Transection tail_prep->transection bleeding_time Measure Bleeding Time transection->bleeding_time Method 1 blood_loss Measure Blood Loss transection->blood_loss Method 2 data_analysis Statistical Analysis and Comparison bleeding_time->data_analysis blood_loss->data_analysis G cluster_platelet Platelet cluster_vessel Blood Vessel carbazochrome Carbazochrome alpha_receptor α-Adrenoreceptor carbazochrome->alpha_receptor Binds to hyperpermeability Vascular Hyperpermeability carbazochrome->hyperpermeability Inhibits plc Phospholipase C Activation alpha_receptor->plc ca_increase ↑ Intracellular Ca²⁺ plc->ca_increase aggregation Platelet Aggregation ca_increase->aggregation plug Platelet Plug Formation aggregation->plug stabilization Capillary Stabilization

References

A Comparative Analysis of the Mechanisms of Action: Carbazochrome Salicylate and Adrenochrome

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the mechanisms of action of Carbazochrome salicylate (B1505791) and its parent compound, adrenochrome (B1665551). The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.

Introduction

Carbazochrome is an antihemorrhagic, or hemostatic, agent derived from adrenochrome.[1] Specifically, it is the semicarbazone of adrenochrome, a chemical modification that enhances its stability.[1][2] Adrenochrome itself is an unstable chemical compound formed by the oxidation of adrenaline (epinephrine).[2][3][4] While Carbazochrome has been investigated for its therapeutic potential as a hemostatic agent, adrenochrome has been the subject of research, often controversial, regarding its potential neurotoxic and psychotomimetic properties.[1][3] This guide will dissect and compare their distinct mechanisms of action, supported by experimental findings.

Comparison of Mechanisms of Action

Carbazochrome Salicylate: A Hemostatic Agent

The primary and most well-documented mechanism of action for Carbazochrome is its role in hemostasis. It is believed to exert its effects primarily through interactions with platelets and the vascular endothelium.

  • Platelet Activation and Aggregation: Carbazochrome interacts with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq proteins, and their activation initiates the Phospholipase C (PLC) IP3/DAG signaling pathway.[1][5] This cascade leads to an increase in the intracellular concentration of free calcium ions.[1] The elevated calcium levels have several downstream effects:

    • Activation of Phospholipase A2 (PLA2), which in turn induces the arachidonic acid pathway to synthesize thromboxane (B8750289) A2 (TxA2), a potent promoter of platelet aggregation.[1]

    • Binding of calcium to calmodulin, which then activates myosin light-chain kinase. This allows for the interaction of myosin and actin filaments, leading to a change in platelet shape and contraction.[1][5]

    • The change in platelet shape promotes the release of serotonin, ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF), which further amplify platelet aggregation and adhesion, leading to the formation of a platelet plug.[1][6]

  • Capillary Stabilization: Carbazochrome is also described as a capillary stabilizer.[5][7] It is reported to inhibit vascular hyperpermeability induced by various vasoactive agents like thrombin and bradykinin.[5][6] This effect is thought to be mediated by the inhibition of agonist-induced phosphoinositide hydrolysis.[5] Some studies suggest it reverses endothelial barrier dysfunction.[7]

Adrenochrome: A Reactive Metabolite of Adrenaline

Adrenochrome's mechanism of action is less defined in a therapeutic context and is more associated with its chemical reactivity as an oxidation product of adrenaline.

  • Oxidative Stress and Redox Cycling: Adrenochrome is a product of adrenaline oxidation and can participate in redox cycling.[8][9] This process can lead to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[8][9] This pro-oxidant activity is a key aspect of its proposed biological effects. The oxidation of adrenaline to adrenochrome can be stimulated by various factors, including polyunsaturated fatty acids.[10]

  • Neurotoxicity and the Adrenochrome Hypothesis: In the 1950s and 1960s, a number of small-scale studies reported that adrenochrome could induce psychotic reactions, such as thought disorders and derealization.[3] This led to the "adrenochrome hypothesis," which speculated that adrenochrome could be a neurotoxic, psychotomimetic substance involved in schizophrenia.[3] However, this hypothesis is highly controversial and has not been substantiated by robust scientific evidence, in part because adrenochrome was not detectable in individuals with schizophrenia.[3] More recent interest has been renewed by the discovery that adrenochrome may be an intermediate in the formation of neuromelanin.[3]

  • Mitochondrial Dysfunction: At certain concentrations, adrenochrome has been shown to inhibit oxidative phosphorylation in heart mitochondria in vitro.[11] This impairment of mitochondrial function and energy production could contribute to its reported cardiotoxic effects.[3][11]

  • Interaction with Dopaminergic Systems: Some research has explored the effects of adrenochrome on dopamine (B1211576) neurons, suggesting it may have an impact on dopaminergic systems.[12]

Data Presentation

FeatureThis compoundAdrenochrome
Chemical Nature A stable semicarbazone derivative of adrenochrome, often complexed with salicylate to improve solubility.[1][13]An unstable oxidation product of adrenaline (epinephrine).[2][3]
Primary Biological Role Hemostatic agent and capillary stabilizer.[1][5][7]Reactive metabolite with proposed (but controversial) neurotoxic and psychotomimetic properties.[3]
Mechanism of Action Interacts with platelet α-adrenoreceptors, activating the Gq-PLC-IP3/DAG pathway to increase intracellular Ca2+, leading to platelet aggregation and vasoconstriction.[1][5]Induces oxidative stress through redox cycling, potentially leading to cellular damage.[8][9] May inhibit mitochondrial oxidative phosphorylation.[11]
Key Experimental Findings In a randomized controlled trial of patients undergoing total knee arthroplasty, Carbazochrome sodium sulfonate (CSS) combined with tranexamic acid (TXA) significantly reduced total blood loss compared to TXA alone.[14] A study on patients with colonic diverticular bleeding found that CSS did not significantly reduce in-hospital mortality, length of stay, or the need for blood transfusion.[15]In vitro studies on rat heart mitochondria showed that adrenochrome at concentrations of 20 mg/L or higher inhibited oxidative phosphorylation.[11] Early, small-scale human studies (15 or fewer subjects) in the 1950s-60s reported psychotic reactions.[3]
Clinical Application Used in some countries for the treatment of capillary and parenchymal hemorrhage, though its effectiveness is still a subject of research.[1][6][15]No proven medical application.[3]

Experimental Protocols

Key Experiment for this compound: Platelet Aggregation Assay

Objective: To quantify the effect of this compound on platelet aggregation in vitro.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from a healthy volunteer into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration.

  • Aggregometry: A light aggregometer is used to measure platelet aggregation. This instrument passes a light beam through a cuvette containing the PRP.

  • Procedure:

    • A baseline light transmission is established for the PRP.

    • This compound at various concentrations is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

    • As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is calculated for each concentration of this compound and compared to a control (agonist alone).

Key Experiment for Adrenochrome: Mitochondrial Respiration Assay

Objective: To determine the effect of adrenochrome on mitochondrial oxidative phosphorylation.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from rat heart tissue by differential centrifugation.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode in a sealed, temperature-controlled chamber is used to measure oxygen consumption.

  • Procedure:

    • Isolated mitochondria are suspended in a respiration buffer containing substrates for either Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate) of the electron transport chain.

    • A baseline rate of oxygen consumption (State 2 respiration) is recorded.

    • A known amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3 respiration).

    • Once the added ADP is phosphorylated to ATP, the rate of oxygen consumption returns to a slower rate (State 4 respiration).

    • The experiment is repeated with the pre-incubation of mitochondria with varying concentrations of adrenochrome.

  • Data Analysis: The Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, is calculated. A decrease in the RCR in the presence of adrenochrome indicates an inhibition of oxidative phosphorylation.[11]

Mandatory Visualization

Signaling Pathway of this compound

Carbazochrome_Signaling Carbazochrome Carbazochrome salicylate AlphaReceptor α-adrenoreceptor Carbazochrome->AlphaReceptor binds Gq Gq protein AlphaReceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca2_increase ↑ Intracellular [Ca2+] ER->Ca2_increase releases Ca2+ Platelet_Activation Platelet Activation & Aggregation Ca2_increase->Platelet_Activation leads to Adrenochrome_Formation Adrenaline Adrenaline (Epinephrine) Oxidation Oxidation Adrenaline->Oxidation Adrenochrome Adrenochrome Oxidation->Adrenochrome Redox Redox Cycling Adrenochrome->Redox Mitochondria Mitochondrial Dysfunction Adrenochrome->Mitochondria causes Neurotoxicity Potential Neurotoxicity Adrenochrome->Neurotoxicity implicated in ROS Reactive Oxygen Species (ROS) Redox->ROS generates Platelet_Aggregation_Workflow start Start: Draw Whole Blood (with anticoagulant) centrifuge Low-speed Centrifugation start->centrifuge prp Collect Platelet-Rich Plasma (PRP) centrifuge->prp adjust Adjust Platelet Count prp->adjust aggregometer Place PRP in Aggregometer Cuvette adjust->aggregometer incubate Incubate with Carbazochrome or Vehicle aggregometer->incubate agonist Add Platelet Agonist (e.g., ADP, Collagen) incubate->agonist measure Measure Light Transmission Over Time agonist->measure end End: Calculate % Aggregation measure->end

References

A Comparative Guide to Bioanalytical Methods for Carbazochrome Salicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug compounds in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides a comparative overview of validated bioanalytical methods for Carbazochrome (B1668341) salicylate, a hemostatic agent. The focus is on providing a clear comparison of performance characteristics and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical technique.

Comparative Performance of Bioanalytical Methods

The two primary chromatographic techniques employed for the bioanalysis of Carbazochrome and its derivatives are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

ParameterHPLC-UVLC-MS/MS
Analyte CarbazochromeCarbazochrome Sodium Sulfonate
Matrix Pharmaceutical Dosage FormHuman Plasma
Linearity Range Method Dependent0.5 - 50 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) Method Dependent0.5 ng/mL[1][2]
Precision (%RSD) Typically < 2.0%Intra-day and Inter-day precision within acceptable limits (details not specified in the provided abstract)[1]
Accuracy (% Recovery) Typically 98-102%Within acceptable limits (details not specified in the provided abstract)[1]
Selectivity GoodHigh, due to specific mass transitions
Sample Preparation Dilution, FiltrationProtein Precipitation[1][2]
Instrumentation Complexity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies are critical for the successful validation and application of bioanalytical assays. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of Carbazochrome derivatives.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Carbazochrome in pharmaceutical preparations.[3] Stability-indicating HPLC methods are crucial for determining the stability of drugs under various conditions, ensuring their safety and efficacy throughout their shelf life.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for Carbazochrome.

  • Temperature: Ambient or controlled column temperature (e.g., 30°C).

Sample Preparation:

  • Crush a representative number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a known amount of Carbazochrome.

  • Dissolve the powder in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

  • Sonicate or vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove excipients.

  • Dilute the filtered solution to a suitable concentration within the calibration range of the instrument.

Validation Parameters:

  • Linearity: A series of standard solutions of Carbazochrome are prepared and injected to construct a calibration curve.

  • Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Determined by the recovery of a known amount of spiked standard into a placebo matrix.

  • Specificity: The ability of the method to resolve Carbazochrome from its degradation products and excipients, often assessed through forced degradation studies.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly selective and sensitive method is ideal for quantifying Carbazochrome sodium sulfonate in human plasma, making it suitable for pharmacokinetic studies.[1][2]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: Hypersil ODS-2 column.[1][2]

  • Mobile Phase: A gradient elution using 0.2% formic acid in water and methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Ionization Source: Positive atmospheric pressure chemical ionization (APCI).[1][2]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Detection Mode: Selective Reaction Monitoring (SRM) of the transition m/z 148 → m/z 107 for the protonated thermodegraded fragment of the free acidic form of Carbazochrome sodium sulfonate.[1][2]

  • Internal Standard (IS): Amiloride hydrochloride.[1][2]

Sample Preparation (Protein Precipitation):

  • Pipette a small volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add a protein precipitating agent, such as 14% perchloric acid solution.[1][2]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the tubes at high speed to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Experimental Workflow and Data Analysis

The validation of a bioanalytical method follows a structured workflow to ensure that the method is reliable and reproducible for its intended purpose.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting MD1 Define Analyte & Matrix MD2 Select Analytical Technique (HPLC/LC-MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Begin Validation MV2 Linearity & Range MV3 Accuracy & Precision MV4 LLOQ & ULOQ MV5 Recovery & Matrix Effect MV6 Stability Studies SA1 Process Unknown Samples MV6->SA1 Apply Validated Method SA2 Acquire Data SA1->SA2 SA3 Quantify Analyte Concentration SA2->SA3 SA4 Generate Report SA3->SA4

Caption: Bioanalytical Method Validation Workflow.

References

A Comparative Analysis of Animal Models for Preclinical Testing of Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various animal models utilized in the preclinical evaluation of Carbazochrome (B1668341) salicylate (B1505791), a hemostatic agent. The selection of an appropriate animal model is a critical step in drug development, directly impacting the translatability of findings to human clinical trials. This document aims to assist researchers in making informed decisions by presenting a comprehensive overview of commonly used models, their respective experimental protocols, and the available—though limited—comparative data.

Introduction to Carbazochrome Salicylate

This compound is a compound that combines the hemostatic properties of carbazochrome with the anti-inflammatory effects of salicylate. Carbazochrome is an oxidation product of adrenaline and is thought to exert its hemostatic effect by acting on capillary permeability and promoting platelet aggregation[1][2]. Salicylates are well-known for their analgesic, antipyretic, and anti-inflammatory properties. The combination is intended to control bleeding and reduce associated inflammation at the site of injury.

Efficacy Testing: Animal Models of Hemostasis

The primary efficacy endpoint for this compound is its ability to control bleeding. Various animal models have been developed to assess hemostatic efficacy. The choice of model often depends on the desired type of bleeding (e.g., capillary, venous, arterial) and the specific research question.

Rodent Models: Tail Bleeding Assay

Rodent models, particularly mice and rats, are frequently used for initial screening of hemostatic agents due to their cost-effectiveness, ease of handling, and well-characterized physiology. The tail bleeding assay is a standard method to evaluate primary hemostasis.

Table 1: Comparison of Rodent Tail Bleeding Models for Hemostatic Efficacy Testing

ParameterMouse ModelRat ModelKey Considerations
Bleeding Induction Transection of the distal tail tip (1-3 mm)Transection of the distal tail tip (3-5 mm)The depth of transection can influence the severity of bleeding and should be standardized.
Endpoint Measurement Bleeding time (time to cessation of bleeding)Bleeding time and/or blood loss volumeQuantifying blood loss in addition to bleeding time can provide more comprehensive data[3].
Advantages - High throughput- Lower cost- Genetic modifications available- Larger blood volume allows for easier quantification of blood loss- Physiologically more similar to humans in some aspectsThe choice between mouse and rat may depend on the specific endpoints and the need for genetically modified strains.
Disadvantages - Small blood volume can make quantification challenging- Higher metabolic rate- Lower throughput than mice- More compound requiredThe higher metabolic rate in rodents can affect drug clearance.
Reported Bleeding Times (Control) Highly variable depending on strain and method (typically 2-10 minutes)Highly variable, can be longer than in miceAnesthetics and temperature can significantly impact bleeding time and must be controlled[3].
Rabbit Model: Ear Bleeding Assay

Rabbits offer a larger animal model with vascular characteristics that can be more representative of human physiology in some respects. The marginal ear vein provides a readily accessible site for inducing and monitoring bleeding.

Table 2: Rabbit Ear Bleeding Model for Hemostatic Efficacy Testing

ParameterDescriptionKey Considerations
Bleeding Induction Puncture or incision of the marginal ear veinThe size of the incision or puncture should be standardized to ensure reproducible bleeding.
Endpoint Measurement Bleeding time, blood loss volumeThe larger vessel size allows for more accurate measurement of blood loss.
Advantages - Larger and more accessible blood vessels- Slower drug metabolism compared to rodents- Allows for repeated samplingThe slower metabolism may provide a pharmacokinetic profile more comparable to humans.
Disadvantages - Higher cost and housing requirements- Ethical considerations are more complexThe use of larger animals requires more rigorous ethical review and justification.
Reported Bleeding Times (Control) Varies with the extent of injuryAnesthesia and handling stress can influence outcomes.

Pharmacokinetic Analysis: Comparative Insights

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining appropriate dosing regimens. While no direct comparative pharmacokinetic studies for the combined drug were identified, data on its individual components in different species offer some insights.

Table 3: Comparative Pharmacokinetic Parameters of Carbazochrome and Salicylate in Different Animal Models

Animal ModelDrug ComponentKey Pharmacokinetic ParametersReference
Rabbit Carbazochrometmax: ~15 min (IM) Cmax: ~5 µg/mL (IM)
Rabbit Salicylatet½: ~6 hours (IV)
Rat Salicylatet½: ~2-3 hours (IV)
Goat Salicylatet½: ~1.3 hours (IV)[4]
Sheep Salicylatet½: ~1.5 hours (IV)[4]
Camel Salicylatet½: ~2.3 hours (IV)[4]

Note: This table presents data for the individual components and not the combined this compound. Direct comparisons should be made with caution.

These data suggest significant inter-species variation in the pharmacokinetics of salicylates, with rabbits exhibiting a longer half-life compared to rats and ruminants[4]. This highlights the importance of conducting species-specific pharmacokinetic studies.

Safety and Toxicity Evaluation

Preclinical safety and toxicity studies are essential to identify potential adverse effects. These studies typically involve acute, sub-chronic, and chronic dosing regimens.

Table 4: Comparative Toxicology of Salicylates in Rodent Models

ParameterMouseRatKey Considerations
Acute Toxicity (LD50) Oral: ~1.5 g/kg (Sodium Salicylate)Oral: ~0.9 g/kg (Sodium Salicylate)LD50 values can vary depending on the specific salicylate salt and the route of administration.
Common Toxic Effects Gastrointestinal irritation, central nervous system effectsGastrointestinal irritation, renal effectsThe toxicological profile can differ between species, necessitating studies in both rodent and non-rodent models for comprehensive safety assessment.

Specific comparative toxicity data for this compound is limited. However, the known gastrointestinal and renal toxicity of salicylates at high doses necessitates careful monitoring of these organ systems in any animal model chosen.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of preclinical studies.

Rodent Tail Bleeding Assay Protocol
  • Animal Model: Male Wistar rats (200-250 g) or male Swiss albino mice (25-30 g).

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, oral) at a predetermined time before the bleeding assay.

  • Bleeding Induction: Amputate the distal 3-5 mm of the tail using a sharp scalpel.

  • Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and start a stopwatch. Record the time until bleeding ceases for at least 30 seconds. For blood loss measurement, collect the blood in a pre-weighed tube containing an anticoagulant.

  • Data Analysis: Compare the mean bleeding time and blood loss between the treated and control groups using appropriate statistical tests.

Rabbit Ear Bleeding Assay Protocol
  • Animal Model: New Zealand white rabbits (2.5-3.0 kg).

  • Anesthesia: Anesthetize the rabbit.

  • Drug Administration: Administer this compound or vehicle control.

  • Bleeding Induction: Make a standardized incision on the marginal ear vein using a sterile scalpel blade.

  • Measurement: Gently blot the blood drops with filter paper at 15-second intervals until bleeding stops. The time to cessation of bleeding is recorded.

  • Data Analysis: Compare the mean bleeding time between groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Carbazochrome's Hemostatic Effect

Carbazochrome is believed to interact with α-adrenergic receptors on the surface of platelets. This interaction activates the Gq-coupled protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to platelet aggregation and degranulation[1][2].

Carbazochrome_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Carbazochrome Carbazochrome Alpha_Adrenoceptor α-Adrenoceptor Carbazochrome->Alpha_Adrenoceptor Binds Gq Gq Alpha_Adrenoceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Platelet_Aggregation Platelet Aggregation & Degranulation DAG->Platelet_Aggregation Contributes to Ca2_release->Platelet_Aggregation Leads to

Caption: Proposed signaling pathway of Carbazochrome leading to platelet aggregation.

Experimental Workflow for Comparative Efficacy Study

The following diagram illustrates a typical workflow for a comparative efficacy study of this compound in two different animal models.

Experimental_Workflow start Start animal_selection Animal Model Selection (e.g., Rat vs. Rabbit) start->animal_selection randomization Randomization into Treatment & Control Groups animal_selection->randomization drug_admin Drug Administration (this compound or Vehicle) randomization->drug_admin bleeding_induction Induction of Bleeding (Tail Transection or Ear Incision) drug_admin->bleeding_induction data_collection Data Collection (Bleeding Time, Blood Loss) bleeding_induction->data_collection analysis Statistical Analysis data_collection->analysis results Comparative Efficacy Results analysis->results end End results->end

Caption: Workflow for a comparative hemostatic efficacy study.

Conclusion and Future Directions

The selection of an appropriate animal model for testing this compound is a multifactorial decision that depends on the specific research objectives, available resources, and ethical considerations. Rodent models are suitable for initial high-throughput screening, while larger models like rabbits may offer more translatable pharmacokinetic and efficacy data.

A significant gap in the current literature is the lack of direct comparative studies of this compound in different animal models. Future research should focus on head-to-head comparisons of the efficacy, pharmacokinetics, and safety of this compound in well-established rodent and non-rodent models. Such studies would provide invaluable data for optimizing preclinical development and improving the prediction of clinical outcomes. Furthermore, detailed dose-response studies in each model are warranted to establish the therapeutic window of this compound.

References

Independent Verification of Carbazochrome Salicylate's Effect on Endothelial Junctions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of carbazochrome (B1668341) salicylate (B1505791) and its alternatives in the context of their effects on endothelial junctions. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

I. Comparative Analysis of Compounds Affecting Endothelial Permeability

The integrity of endothelial junctions is crucial for maintaining vascular homeostasis. Disruption of these junctions leads to increased vascular permeability, a hallmark of various pathological conditions. Several pharmacological agents, including carbazochrome salicylate, have been investigated for their ability to modulate endothelial barrier function. This section compares the performance of this compound with other relevant compounds.

The following table summarizes the quantitative data from studies investigating the effects of carbazochrome and its alternatives on endothelial permeability. It is important to note that the experimental models and assays used across these studies vary, which should be taken into consideration when comparing the results.

CompoundExperimental ModelPermeability InducerAssayKey Quantitative ResultsReference
Carbazochrome Sodium Sulfonate Male Sprague-Dawley ratsIoxaglate (radiographic contrast medium)In vivo vascular permeabilityAttenuated the ioxaglate-increased vascular permeability in a dose-dependent manner. Significant effects were observed at 5 and 10 mg/kg.[1][2][3]
Calcium Dobesilate Human Umbilical Vein Endothelial Cells (HUVECs)Vascular Endothelial Growth Factor (VEGF)In vitro FITC-dextran fluxSignificantly decreased VEGF-induced FITC-dextran flux. Also prevented the decrease in tight junction proteins (ZO-1, Occludin, and claudin-5) induced by VEGF.
Tranexamic Acid Human Umbilical Vein Endothelial Cell (HUVEC) monolayersHypoxia + Epinephrine (in vitro shock model)Biomarkers of permeability and glycocalyx degradation"Early" administration protected against increased permeability and glycocalyx degradation.[4]
Etamsylate Human Microvascular Endothelial Cells (HMEC-1)-Wound healing and tubulogenesis assaysInhibited endothelial cell migration and tubulogenesis, suggesting anti-angiogenic effects. Direct permeability data is limited.

II. Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of experimental findings. This section outlines the protocols for key experiments cited in the analysis of carbazochrome and its alternatives.

A. In Vitro Endothelial Permeability Assay (Transendothelial Evans Blue-Albumin Flux)

This assay is a common method to assess the integrity of endothelial cell monolayers in vitro. The protocol is based on the methodology described in studies investigating the effects of carbazochrome sodium sulfonate.[1][5]

  • Cell Culture: Porcine Aortic Endothelial Cells (PAECs) are cultured to confluence on a porous membrane insert (e.g., a Transwell® insert).

  • Induction of Permeability: The endothelial monolayer is treated with a permeability-inducing agent such as tryptase, thrombin, or bradykinin.

  • Treatment: The cells are co-incubated with various concentrations of carbazochrome sodium sulfonate.

  • Permeability Measurement: Evans blue dye pre-bound to albumin is added to the upper chamber of the insert.

  • Quantification: After a defined incubation period, the amount of Evans blue-albumin that has traversed the endothelial monolayer into the lower chamber is quantified by measuring the absorbance of the solution in the lower chamber at 620 nm.

  • Analysis: The permeability is expressed as a percentage of the control (inducer alone). A decrease in the amount of Evans blue-albumin in the lower chamber indicates a protective effect of the treatment on the endothelial barrier.

B. Transendothelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to measure the electrical resistance across a cellular monolayer, providing a quantitative measure of endothelial barrier function.

  • Cell Culture: Endothelial cells (e.g., HUVECs) are seeded on a porous filter insert and cultured until a confluent monolayer is formed.

  • Treatment: The cells are treated with the test compound (e.g., an alternative to carbazochrome) with or without a permeability inducer.

  • TEER Measurement: The electrical resistance across the monolayer is measured at various time points using a voltohmmeter with "chopstick" electrodes. One electrode is placed in the upper chamber and the other in the lower chamber.

  • Calculation: The resistance of a blank filter without cells is subtracted from the measured resistance of the cell monolayer. This value is then multiplied by the surface area of the filter to obtain the TEER value, typically expressed in Ω·cm².

  • Analysis: An increase in TEER indicates an enhancement of the endothelial barrier function, while a decrease suggests increased permeability.

III. Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs can aid in understanding the mechanism of action and the methodological approach.

A. Signaling Pathway of Carbazochrome in Endothelial Cells

The following diagram illustrates the proposed signaling pathway through which carbazochrome sodium sulfonate (AC-17) exerts its protective effect on endothelial junctions, based on the findings of Sendo et al. (2003).[1][5]

G cluster_0 Vasoactive_Agents Vasoactive Agents (Tryptase, Thrombin, Bradykinin) PLC Phospholipase C (PLC) Vasoactive_Agents->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Actin_Stress_Fibers Actin Stress Fiber Formation Ca_release->Actin_Stress_Fibers VE_Cadherin_Disruption VE-Cadherin Disruption Ca_release->VE_Cadherin_Disruption Increased_Permeability Increased Endothelial Permeability Actin_Stress_Fibers->Increased_Permeability VE_Cadherin_Disruption->Increased_Permeability Carbazochrome Carbazochrome Sodium Sulfonate (AC-17) Carbazochrome->PLC inhibits

Caption: Proposed mechanism of Carbazochrome's effect on endothelial permeability.

B. Experimental Workflow for In Vitro Permeability Assay

The diagram below outlines the general workflow for an in vitro endothelial permeability assay, applicable to both the Evans blue-albumin flux and TEER measurement techniques.

G cluster_1 A 1. Culture Endothelial Cells on Porous Membrane B 2. Induce Permeability (e.g., with Thrombin) A->B C 3. Treat with Test Compound (e.g., Carbazochrome) B->C D 4. Measure Permeability C->D E Transendothelial Evans Blue-Albumin Flux D->E F Transendothelial Electrical Resistance (TEER) D->F G 5. Analyze Data and Compare with Controls E->G F->G

References

Assessing the Long-Term Stability and Purity of Carbazochrome Salicylate Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of long-term stability and purity of Carbazochrome salicylate (B1505791) batches. It is designed to offer an objective comparison with alternative hemostatic agents, supported by established experimental protocols. This document outlines the necessary methodologies for rigorous stability testing, in line with international guidelines, to ensure the quality, safety, and efficacy of this hemostatic agent.

Comparative Analysis of Hemostatic Agents

Carbazochrome salicylate is a hemostatic agent used to reduce capillary bleeding. Its stability profile is crucial for its therapeutic effectiveness. When considering alternatives, other systemic and topical hemostatic agents such as Tranexamic acid and Etamsylate are often evaluated.

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative long-term stability data for this compound, including degradation rates and impurity profiles over extended periods, could not be located. The following table provides a comparative summary based on available stability information for this compound and its alternatives. The data for alternatives is more readily available and is presented here to offer a comparative framework.

FeatureThis compoundTranexamic AcidEtamsylate
Mechanism of Action Acts as a capillary stabilizer, believed to interact with α-adrenoreceptors on platelets to promote aggregation.[1]Synthetic lysine (B10760008) derivative that inhibits fibrinolysis by blocking plasminogen activation.Believed to act on the capillary wall, increasing its resistance and reducing permeability.
Recommended Storage (Long-Term) -20°C for solid form.Room temperature (as per USP guidelines).Room temperature, protected from light.
Reported Shelf Life >2 years if stored properly (solid form).Varies by formulation; injectable solutions are stable for at least 12 weeks across a range of temperatures (-20°C to 50°C), though freezing may damage ampules.Typically 2-3 years for tablets and injections.
Known Degradation Pathways Specific degradation products and pathways are not extensively detailed in public literature. As a salicylate salt, hydrolysis is a potential degradation route.Considered a stable molecule. No significant chemical breakdown was observed after 12 weeks of storage under various temperature conditions.Subject to hydrolysis and oxidation. Stress degradation studies have been performed to identify degradation products.
Common Impurities Specific long-term impurity profiles for aged batches are not publicly available.Impurities are controlled according to pharmacopeial standards.Degradation products from hydrolysis and oxidation are potential impurities.

Experimental Protocols for Stability and Purity Assessment

To ensure the long-term stability and purity of this compound batches, a robust stability testing program compliant with the International Council for Harmonisation (ICH) guidelines is essential.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is the cornerstone for assessing the purity and degradation of this compound.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column suitable for the separation of polar compounds (e.g., C18 column).

Mobile Phase Development:

  • A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to achieve optimal separation of the active pharmaceutical ingredient (API) from its impurities.

  • The pH of the aqueous buffer should be optimized to ensure good peak shape and resolution.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Forced degradation studies are performed to demonstrate that the method can separate the intact drug from its degradation products. Stress conditions include:

    • Acid hydrolysis (e.g., 0.1 N HCl)

    • Base hydrolysis (e.g., 0.1 N NaOH)

    • Oxidative degradation (e.g., 3% H₂O₂)

    • Thermal degradation (e.g., 60-80°C)

    • Photodegradation (e.g., exposure to UV and visible light)

  • Linearity: A series of solutions of this compound at different concentrations are prepared and analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: The recovery of a known amount of this compound spiked into a placebo formulation is determined.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to parameters such as mobile phase composition, pH, flow rate, and column temperature.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound batches over a proposed shelf-life under recommended storage conditions.

Study Design (based on ICH Q1A(R2) guidelines):

  • Batches: At least three primary batches of this compound should be included in the study.

  • Container Closure System: The product should be stored in the container closure system intended for marketing.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed:

    • Appearance (visual inspection)

    • Assay (using the validated stability-indicating HPLC method)

    • Purity/Impurities (using the validated stability-indicating HPLC method to quantify known and unknown impurities)

    • Water content (e.g., Karl Fischer titration)

    • Dissolution (for solid dosage forms)

Visualizing Experimental Workflows and Pathways

Mechanism of Action of Carbazochrome

The following diagram illustrates the proposed signaling pathway for the hemostatic action of Carbazochrome. Carbazochrome is believed to interact with α-adrenoreceptors on the surface of platelets, which are coupled to Gq protein. This initiates the PLC IP3/DAG pathway, leading to an increase in intracellular free calcium concentration. This cascade of events ultimately promotes platelet aggregation and adhesion, contributing to the formation of a platelet plug and cessation of bleeding.

Carbazochrome Carbazochrome AlphaAdrenoreceptor α-Adrenoreceptor (on platelet surface) Carbazochrome->AlphaAdrenoreceptor binds to Gq Gq Protein AlphaAdrenoreceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Platelet_activation Platelet Activation (Shape Change, Degranulation) DAG->Platelet_activation Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->Platelet_activation Aggregation Platelet Aggregation and Adhesion Platelet_activation->Aggregation Hemostasis Hemostasis Aggregation->Hemostasis

Caption: Proposed signaling pathway for Carbazochrome's hemostatic effect.

Experimental Workflow for Long-Term Stability Testing

The diagram below outlines the logical workflow for conducting a long-term stability study of this compound batches according to ICH guidelines.

start Start: Select Batches (≥3 primary batches) packaging Package in Final Container Closure System start->packaging storage Place on Stability at ICH Conditions packaging->storage long_term Long-Term (e.g., 25°C/60% RH) storage->long_term accelerated Accelerated (e.g., 40°C/75% RH) storage->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples analysis Perform Analytical Tests (Appearance, Assay, Purity, etc.) pull_samples->analysis data_evaluation Evaluate Data (Assess trends, compare to specifications) analysis->data_evaluation shelf_life Establish Shelf-Life and Storage Conditions data_evaluation->shelf_life end End of Study shelf_life->end

Caption: Workflow for long-term stability testing of this compound.

References

A Blinded Study to Confirm the In Vivo Efficacy of Carbazochrome Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of Carbazochrome (B1668341) salicylate (B1505791) and its alternatives, with a focus on data from blinded studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these hemostatic agents.

Introduction

Carbazochrome salicylate is a hemostatic agent used to control capillary and parenchymal bleeding.[1][2] It is an adrenochrome (B1665551) derivative that is thought to reduce bleeding by increasing platelet aggregation and promoting the formation of a platelet plug.[3] This guide compares the efficacy of this compound with two other commonly used hemostatic agents, Tranexamic Acid and Etamsylate, based on available data from blinded clinical trials. While standalone, blinded, placebo-controlled in vivo studies for this compound are limited in publicly available literature, this guide synthesizes data from a combination study and compares it with the more extensive data available for its alternatives.

Comparative Efficacy

The following tables summarize the quantitative data from blinded studies on this compound (in combination), Tranexamic Acid, and Etamsylate.

Table 1: Efficacy in Post-Hemorrhoidectomy Status

Treatment Group Primary Outcome Key Findings Study Design
Troxerutin (B1681598) and Carbazochrome CombinationReduction in post-surgical symptoms (pain, bleeding, inflammation, edema)Statistically significant improvement in total VAS score, bleeding, pruritus, inflammation, and edema compared to placebo.[4]Randomized, double-blind, placebo-controlled[4]
Placebo---

Table 2: Efficacy in Menorrhagia

Treatment Group Primary Outcome Key Findings Study Design
Tranexamic AcidReduction in menstrual blood loss54% reduction in mean menstrual blood loss.[5]Randomized controlled trial[5]
Mefenamic AcidReduction in menstrual blood loss20% reduction in mean menstrual blood loss.[5]Randomized controlled trial[5]
EtamsylateReduction in menstrual blood lossNo significant reduction in mean menstrual blood loss.[5]Randomized controlled trial[5]
EtamsylateReduction in menstrual blood loss19% reduction in patients with IUD-associated menorrhagia; 50% reduction in primary menorrhagia.[6]Double-blind, placebo-controlled crossover trial[6]
Placebo---

Table 3: Efficacy in Gastrointestinal Bleeding

Treatment Group Primary Outcome Key Findings Study Design
Tranexamic AcidMortality, re-bleeding, need for surgeryA systematic review of older, lower-quality trials suggested a reduction in the risk of death.[7] More recent, large-scale trials are ongoing to provide more definitive evidence.[7]Randomized, double-blind, placebo-controlled trials (protocol)[7][8]
Placebo---

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical appraisal of the findings.

Troxerutin and Carbazochrome in Post-Hemorrhoidectomy Status Study Protocol [4]

  • Study Design: A randomized, double-blind, placebo-controlled phase IV study.

  • Participants: 30 patients who had undergone hemorrhoidectomy.

  • Intervention: Patients were randomized to receive either a combination of troxerutin (150 mg) and carbazochrome (1.5 mg) or a placebo. The treatment was administered intramuscularly twice a day for five consecutive days, starting on the day of the surgery.

  • Efficacy Assessment: Efficacy was evaluated based on a visual analogue scale (VAS) for pain, discharge, bleeding, inflammation, and pruritus. Other parameters included analgesic intake, time to first defecation, and edema evaluation.

  • Data Collection: Assessments were performed at baseline (T1), after the first administration (T2), on the second post-operative day (T3), and on the fifth post-operative day (T4).

Tranexamic Acid and Etamsylate in Menorrhagia Study Protocol [5]

  • Study Design: A randomized controlled trial.

  • Participants: 76 women with dysfunctional uterine bleeding.

  • Intervention: Patients were randomized to receive one of three treatments for five days from the first day of menses for three consecutive cycles:

    • Etamsylate 500 mg every six hours (n=27)

    • Mefenamic acid 500 mg every eight hours (n=23)

    • Tranexamic acid 1 g every six hours (n=26)

  • Efficacy Assessment: The primary outcome was menstrual blood loss, measured using the alkaline hematin (B1673048) method. Secondary outcomes included the duration of bleeding, patient's estimation of blood loss, sanitary towel usage, and the incidence of dysmenorrhea.

  • Data Collection: Menstrual loss was measured for three control cycles and three treatment cycles.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways provides insight into the pharmacological effects of these hemostatic agents.

This compound

Carbazochrome is believed to exert its hemostatic effect by interacting with α-adrenoreceptors on the surface of platelets.[3] This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels.[3] The elevated calcium then promotes platelet aggregation and the formation of a platelet plug, which helps to stop bleeding.[3]

Carbazochrome_Pathway Carbazochrome Carbazochrome salicylate Alpha_Adrenoreceptor α-Adrenoreceptor (on platelet) Carbazochrome->Alpha_Adrenoreceptor Gq_Protein Gq Protein Alpha_Adrenoreceptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Platelet_Aggregation Platelet Aggregation & Platelet Plug Formation DAG->Platelet_Aggregation activates Protein Kinase C, leading to Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase releases Ca²⁺ Ca2_increase->Platelet_Aggregation promotes

This compound Signaling Pathway

Tranexamic Acid

Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008).[9][10] Its primary mechanism of action is the inhibition of fibrinolysis.[9][10] It competitively inhibits the activation of plasminogen to plasmin by binding to the lysine binding sites on plasminogen.[9][10] This prevents plasmin from breaking down fibrin (B1330869) clots, thereby stabilizing the clot and reducing bleeding.[9][10]

Tranexamic_Acid_Workflow cluster_0 Normal Fibrinolysis cluster_1 Action of Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by tPA_uPA t-PA / u-PA Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation Tranexamic_Acid Tranexamic Acid Plasminogen_TA Plasminogen Tranexamic_Acid->Plasminogen_TA binds to Inhibition Inhibition of Plasminogen Activation Plasminogen_TA->Inhibition Stable_Clot Stable Fibrin Clot Inhibition->Stable_Clot results in

Tranexamic Acid Mechanism of Action

Etamsylate

The mechanism of action of Etamsylate is not as clearly defined as that of tranexamic acid. It is believed to act at the initial stages of hemostasis by improving platelet adhesiveness and restoring capillary resistance.[11][12][13] Some studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that regulate platelet aggregation and vascular permeability.[14][15]

Etamsylate_Logical_Relationship Etamsylate Etamsylate Platelet_Adhesion ↑ Platelet Adhesiveness Etamsylate->Platelet_Adhesion Capillary_Resistance ↑ Capillary Resistance Etamsylate->Capillary_Resistance COX_Inhibition ? Cyclooxygenase (COX) Inhibition Etamsylate->COX_Inhibition Hemostasis Hemostasis Platelet_Adhesion->Hemostasis Capillary_Resistance->Hemostasis COX_Inhibition->Hemostasis

Etamsylate Postulated Mechanism

Conclusion

The available evidence from blinded clinical trials suggests that Tranexamic Acid is highly effective in reducing blood loss in conditions such as menorrhagia. Data for Etamsylate is less consistent, with some studies showing a benefit while others do not. For this compound, a blinded study in combination with troxerutin demonstrated efficacy in a post-surgical setting. However, there is a clear need for well-designed, double-blind, placebo-controlled in vivo studies to definitively establish the standalone efficacy of this compound across various indications. Researchers and clinicians should consider the strength of the available evidence for each agent when making decisions regarding their use in clinical practice and future research endeavors.

References

Safety Operating Guide

Proper Disposal of Carbazochrome Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of carbazochrome (B1668341) salicylate (B1505791) is a critical aspect of laboratory and pharmaceutical waste management. Adherence to proper procedures is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the handling and disposal of carbazochrome salicylate, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to handle this compound in a controlled environment and wear appropriate Personal Protective Equipment (PPE).

Handling Precautions:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Keep the chemical in suitable, closed containers for disposal.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.To prevent skin contact. One Safety Data Sheet (SDS) for a related compound indicates it may cause skin irritation.[2]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and splashes. A related compound is known to cause serious eye irritation.[2]
Body Protection A lab coat or fire/flame-resistant and impervious clothing.To protect against accidental spills and contamination of personal clothing.[1]
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.To prevent respiratory tract irritation from dust or aerosols.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and mitigate exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains or sewer systems.[1]

  • Collection: Carefully collect the spilled material using spark-proof tools. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Packaging: Place the collected material and any contaminated absorbent into a suitable, sealed, and properly labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Procedures

The disposal of this compound must comply with all applicable local, state, and federal regulations. Pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Step-by-Step Disposal Guide:

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. While some sources suggest certain carbazochrome compounds may be hazardous, it is the generator's responsibility to make a final determination.[6] If in doubt, treat the waste as hazardous.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, closed, and clearly labeled container.

  • Licensed Disposal: The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge the chemical or its containers into sewer systems or waterways.[1]

  • Engage a Professional Service: Entrust the final disposal to a licensed and certified hazardous waste disposal company.[7] These companies are equipped to handle and transport chemical waste in accordance with regulations.

Disposal of Contaminated Packaging:

  • Containers: Empty containers can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can be offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

  • Incineration: Combustible packaging materials may be disposed of via controlled incineration.[1]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (e.g., Fume Hood) ppe->handling spill Spill Occurs? handling->spill characterize Waste Characterization (Treat as Hazardous) contact_vendor Contact Licensed Hazardous Waste Vendor characterize->contact_vendor segregate Segregate Waste into a Dedicated, Labeled Container segregate->characterize spill->segregate No spill_protocol Follow Spill Management Protocol (Contain, Collect, Package) spill->spill_protocol Yes spill_protocol->segregate end End: Compliant Disposal contact_vendor->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Carbazochrome Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Carbazochrome salicylate (B1505791) in a laboratory setting. Adherence to these guidelines is essential for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. While specific quantitative data on occupational exposure limits for Carbazochrome salicylate are not established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, a conservative approach to PPE is recommended based on available safety data sheets.

Recommended Personal Protective Equipment

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Fire/flame resistant and impervious clothing. A lab coat or disposable gown should be worn.
Hand Protection Chemical-resistant gloves. Gloves must be inspected prior to use.
Respiratory Protection In case of insufficient ventilation or the formation of dust/aerosols, a NIOSH-approved respirator should be used.

Glove Compatibility

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and accidental exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when manipulating the powder.

  • Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols.

  • Eye and Skin Contact: Avoid contact with eyes and skin. In case of contact, rinse the affected area thoroughly with water.

  • Ignition Sources: Keep away from heat and all sources of ignition.

  • Tools: Use non-sparking tools to prevent ignition.

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

Disposal Methods:

  • Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

  • Sewer System: Do not discharge into sewer systems.

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gown, Gloves) prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup Proceed to Setup handle_weigh Weigh/Handle this compound (Avoid Dust Formation) prep_setup->handle_weigh Begin Handling handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment Conduct Experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Complete Experiment cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe Clean Workspace cleanup_waste Dispose of Chemical Waste (Licensed Facility/Incineration) cleanup_ppe->cleanup_waste Final Disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazochrome salicylate
Reactant of Route 2
Carbazochrome salicylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.